(4-nitro-1H-benzimidazol-2-yl)methanol
Description
BenchChem offers high-quality (4-nitro-1H-benzimidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-nitro-1H-benzimidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
(4-nitro-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-4-7-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3,12H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRAUSOGYAEHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: (4-Nitro-1H-benzimidazol-2-yl)methanol
Abstract
(4-Nitro-1H-benzimidazol-2-yl)methanol is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors, anthelmintics, and anti-infective agents. Characterized by a benzimidazole core substituted with a nitro group at the 4-position and a hydroxymethyl moiety at the 2-position, this compound exhibits unique electronic and steric properties. This guide provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, reactivity profiles, and handling protocols, designed for researchers in drug discovery and organic synthesis.
Introduction
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets. The specific derivative (4-nitro-1H-benzimidazol-2-yl)methanol combines the electron-withdrawing nitro group with a versatile hydroxymethyl handle.
-
Nitro Group (C4): Increases the acidity of the N1-proton (pKa modulation) and serves as a latent amino group for further functionalization.
-
Hydroxymethyl Group (C2): Provides a reactive center for oxidation (to aldehydes/acids), halogenation, or etherification, enabling the attachment of pharmacophores.
-
Tautomerism: The compound exists in equilibrium between the 4-nitro and 7-nitro tautomers in solution, a critical factor in regioselective alkylation reactions.
Physicochemical Profile
The following data summarizes the core physical and chemical characteristics of (4-nitro-1H-benzimidazol-2-yl)methanol.
| Property | Value / Description | Note |
| IUPAC Name | (4-Nitro-1H-benzimidazol-2-yl)methanol | Also: 2-Hydroxymethyl-4-nitrobenzimidazole |
| Molecular Formula | C₈H₇N₃O₃ | - |
| Molecular Weight | 193.16 g/mol | - |
| Appearance | Yellow to orange crystalline solid | Nitro group imparts color |
| Melting Point | > 200°C (Decomposes) | High lattice energy typical of nitrobenzimidazoles |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents |
| pKa (NH) | ~10.5 - 11.0 | More acidic than unsubstituted benzimidazole (pKa ~12.[1][2][3][4]8) due to -NO₂ |
| pKa (Pyridinic N) | ~3.5 - 4.0 | Less basic than unsubstituted benzimidazole (pKa ~5.6) |
| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic but polar enough for oral bioavailability |
Synthetic Pathways[5]
The most robust synthesis involves the Phillips Condensation , utilizing 3-nitro-1,2-phenylenediamine and a glycolic acid equivalent.
Synthesis Logic
The reaction proceeds via the condensation of the diamine with the carboxylic acid (or ester) under acidic conditions.[5] The 3-nitro group on the diamine deactivates the nucleophilicity of the adjacent amines, often requiring higher temperatures or strong acid catalysis (4N HCl) to effect cyclization.
Reaction Scheme (Graphviz)
Figure 1: The acid-catalyzed condensation of 3-nitro-o-phenylenediamine with glycolic acid yields the target benzimidazole.
Reactivity & Derivatization[5][6]
Tautomerism and Alkylation
In solution, the proton on the pyrrole-like nitrogen oscillates between N1 and N3. For the 4-nitro derivative, this creates two distinct tautomers:
-
4-Nitro tautomer: H is on N1 (adjacent to the nitro-substituted ring carbon).
-
7-Nitro tautomer: H is on N3 (distal to the nitro group).
Implication: Alkylation (e.g., with methyl iodide) typically yields a mixture of regioisomers (1-methyl-4-nitro and 1-methyl-7-nitro), often requiring chromatographic separation. The steric bulk of the nitro group generally disfavors alkylation at the adjacent N1 position, favoring the 1-alkyl-7-nitro product (often named as 1-alkyl-4-nitro depending on numbering conventions).
Functional Group Transformations
Figure 2: The molecule serves as a divergent intermediate.[6] The alcohol can be oxidized or substituted, while the nitro group can be reduced to an amine.
Experimental Protocols
Protocol A: Synthesis of (4-Nitro-1H-benzimidazol-2-yl)methanol
Based on standard Phillips Condensation methodologies.
Reagents:
-
3-Nitro-1,2-phenylenediamine (15.3 g, 0.1 mol)
-
Glycolic acid (11.4 g, 0.15 mol) (70% aqueous solution can be used)
-
Hydrochloric acid (4N, 150 mL)
-
Ammonium hydroxide (conc.) for neutralization
Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 3-nitro-1,2-phenylenediamine in 4N HCl. The solution will be dark orange/red.
-
Addition: Add glycolic acid to the stirred solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1). The starting diamine is less polar than the product.
-
Work-up: Cool the reaction mixture to room temperature. Pour the acidic solution over crushed ice (approx. 300 g).
-
Neutralization: Slowly add concentrated ammonium hydroxide with stirring until the pH reaches ~8–9. A yellow-orange precipitate will form.
-
Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water to remove ammonium salts.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Yield: Typical yields range from 65% to 80%.
Protocol B: Reduction to (4-Amino-1H-benzimidazol-2-yl)methanol
Note: Catalytic hydrogenation is preferred, but iron/acetic acid is robust if avoiding pressurized H₂.
-
Dissolve the nitro compound (1.0 eq) in Methanol.[7]
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Filter through Celite to remove catalyst.[6]
-
Concentrate filtrate to yield the amine (often unstable to oxidation; store under inert gas).
Biological & Medicinal Relevance[6][8][9][10][11]
The (4-nitro-1H-benzimidazol-2-yl)methanol scaffold is a precursor to several bioactive classes:
-
Kinase Inhibitors: The benzimidazole core mimics the adenine ring of ATP. Substitution at the 2-position (via the methanol handle) allows access to the ribose binding pocket, while the 4-position (via nitro reduction/acylation) can target the solvent-front region.
-
Anthelmintics: Benzimidazoles (e.g., Albendazole) are standard anti-parasitic agents. The 4-nitro derivatives are investigated for overcoming resistance in nematodes.
-
DNA Binding: The planar heterocyclic system can intercalate into DNA; the nitro group enhances binding affinity via electronic effects (stacking interactions).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Nitro Compounds: Organic nitro compounds can be energetic.[4] While this specific derivative is stable, avoid heating dry solids to decomposition temperatures (>200°C) in closed systems.
-
Storage: Store in a cool, dry place away from light. The hydroxymethyl group is stable, but the amine derivative (if reduced) is oxidation-sensitive.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the HCl reflux step.
References
-
Phillips Condensation Mechanism: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541.
-
Synthesis of Nitrobenzimidazoles: "Reaction of o-phenylenediamine with organic acids." ResearchGate, Table 1.
-
Benzimidazole Reactivity: "A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity." BenchChem Technical Guides.
- Tautomerism in Benzimidazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.
-
Safety Data (General Nitrobenzimidazoles): PubChem CID 4359525 (3-Nitro-1,2-phenylenediamine precursor data).
Sources
- 1. 4-nitro-1H-benzimidazole - CAS:10597-52-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. 1H-Imidazole, 4-nitro- [webbook.nist.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (4-nitro-1H-benzimidazol-2-yl)methanol Mechanism of Action
The following technical guide details the mechanism of action, synthesis, and experimental validation of (4-nitro-1H-benzimidazol-2-yl)methanol , a specialized nitro-heterocyclic compound with significant applications in hypoxia-selective cytotoxicity and antimicrobial research.
Executive Summary
(4-nitro-1H-benzimidazol-2-yl)methanol is a bioreductive alkylating agent and DNA-intercalating probe belonging to the nitrobenzimidazole class. Unlike its 5-nitro isomer (often associated with broad-spectrum antimicrobial activity), the 4-nitro isomer exhibits distinct electronic properties due to the proximity of the nitro group to the imidazole nitrogen, influencing its redox potential and tautomeric equilibrium. Its primary mechanism of action (MOA) involves enzymatic nitroreduction under hypoxic conditions, generating reactive intermediates that covalently modify DNA and inhibit essential enzymes.
Key Chemical Properties
| Property | Value | Description |
| IUPAC Name | (4-nitro-1H-benzimidazol-2-yl)methanol | |
| Molecular Formula | C₈H₇N₃O₃ | |
| Molecular Weight | 193.16 g/mol | |
| Core Scaffold | Benzimidazole | Planar, DNA-intercalating motif |
| Pharmacophore | 4-Nitro group | Electron-withdrawing, bioreductive center |
| Functional Handle | 2-Hydroxymethyl | H-bond donor, metabolic handle |
| pKa (est) | ~5.0 (imidazole NH) | Acidic shift due to 4-NO₂ group |
Mechanism of Action (MOA)
The biological activity of (4-nitro-1H-benzimidazol-2-yl)methanol is driven by a dual-mode mechanism: Bioreductive Activation and Macromolecular Binding .
Bioreductive Activation (Hypoxia Selectivity)
This is the dominant mechanism for cytotoxicity. The 4-nitro group acts as a "trigger" that is relatively inert in normoxic (oxygen-rich) cells but becomes toxic in hypoxic (oxygen-poor) environments, such as solid tumor cores or anaerobic bacterial cytoplasm.
-
Entry : The molecule diffuses into the cell.
-
Enzymatic Reduction : Intracellular nitroreductases (e.g., xanthine oxidase, DT-diaphorase, or bacterial RdxA) transfer a single electron to the nitro group.
-
Radical Anion Formation : A nitro radical anion (
) is formed.-
In Normoxia: Oxygen rapidly re-oxidizes the radical back to the parent compound (futile cycling), generating superoxide anions but preventing the accumulation of toxic alkylating species. This limits toxicity in healthy tissue.[1]
-
In Hypoxia: The radical anion is further reduced (2e⁻, 4e⁻, 6e⁻) to nitroso (
), hydroxylamine ( ), and finally amine ( ) species.
-
-
Covalent Binding : The hydroxylamine and nitroso intermediates are highly electrophilic. They attack nucleophilic centers on DNA (guanine N7) and proteins (cysteine thiols), leading to strand breaks, helix destabilization, and apoptosis.
DNA Intercalation & Polymerase Inhibition
The planar benzimidazole core allows the molecule to slide between DNA base pairs (intercalation). The 2-hydroxymethyl group provides specific H-bonding interactions within the minor groove.
-
Enzyme Inhibition : Analogs of 4-nitrobenzimidazole have been shown to inhibit Poly(ADP-ribose) polymerase (PARP) and specific DNA polymerases by mimicking the purine base of nucleotides, effectively acting as a chain terminator or competitive inhibitor.
MOA Visualization
The following diagram illustrates the hypoxia-selective activation pathway.
Caption: Bioreductive activation pathway showing the oxygen-sensitive futile cycle and the hypoxia-driven formation of toxic DNA-binding species.
Chemical Synthesis Protocol
To study this mechanism, high-purity compound is required. The synthesis utilizes the Phillips Condensation method, adapted to ensure regioselectivity for the 4-nitro isomer.
Critical Note : Standard condensation of 4-nitro-1,2-phenylenediamine yields the 5-nitro isomer. To obtain the 4-nitro isomer, one must start with 3-nitro-1,2-phenylenediamine .
Materials
-
Precursor : 3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8)
-
Reagent : Glycolic acid (70% aq. solution) or Ethyl glycolate
-
Catalyst : 4M Hydrochloric Acid (HCl)
-
Solvent : Water / Ethanol
Step-by-Step Protocol
-
Preparation : In a round-bottom flask, dissolve 10 mmol of 3-nitro-1,2-phenylenediamine in 20 mL of 4M HCl.
-
Addition : Add 15 mmol of glycolic acid .
-
Reflux : Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:1).
-
Neutralization : Cool the reaction mixture to room temperature. Slowly add 20% aqueous NaOH or Ammonia until pH ~8. A precipitate will form.
-
Isolation : Filter the precipitate under vacuum. Wash the cake with cold water (3 x 10 mL) to remove excess acid and starting materials.
-
Purification : Recrystallize from hot ethanol/water (1:1) or purify via silica gel column chromatography (DCM:MeOH 95:5) to obtain the pure (4-nitro-1H-benzimidazol-2-yl)methanol .
-
Validation : Confirm structure via ¹H-NMR (Look for C4-H doublet at distinct downfield shift compared to C5/C6).
Experimental Validation of Mechanism
The following assays act as a self-validating system to confirm the MOA described above.
Enzymatic Reduction Assay (Nitroreductase)
Objective : Confirm the compound is a substrate for nitroreductases.
-
Reagents : Recombinant E. coli Nitroreductase, NADPH, Phosphate Buffer (pH 7.4).
-
Protocol :
-
Incubate 50 µM compound with 10 units of Nitroreductase and 100 µM NADPH.
-
Monitor absorbance decrease at 340 nm (NADPH oxidation) and shift in compound λ-max (approx. 300-350 nm) over 30 mins.
-
-
Expected Result : Rapid depletion of NADPH and spectral shift indicating reduction of the nitro group.
Hypoxia Cytotoxicity Assay
Objective : Verify hypoxia-selective toxicity (Hypoxia Cytotoxicity Ratio - HCR).
-
Cell Lines : A549 (Lung carcinoma) or HT-29 (Colorectal).
-
Protocol :
-
Seed cells in duplicate 96-well plates.
-
Incubate Plate A in Normoxia (21% O₂) and Plate B in Hypoxia (<0.1% O₂, anaerobic chamber) for 4 hours.
-
Treat with serial dilutions of the compound (0.1 µM – 100 µM).
-
Wash cells and incubate in normoxic media for 48 hours.
-
Assess viability using MTT or CellTiter-Glo.
-
-
Data Analysis : Calculate IC₅₀ for both conditions.
-
Success Criteria : An HCR > 5 indicates significant hypoxia selectivity.
DNA Binding (Ct-DNA Interaction)
Objective : Confirm DNA intercalation.
-
Method : UV-Vis Titration.
-
Protocol :
-
Prepare a fixed concentration of compound (20 µM) in Tris-HCl buffer.
-
Titrate with increasing concentrations of Calf Thymus DNA (0 – 100 µM).
-
Measure absorption spectra.[2]
-
-
Expected Result : Hypochromism (decrease in absorbance) and bathochromic shift (red shift) of the compound's peak, characteristic of intercalation.
References
-
BenchChem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide.
-
Boiani, M., & González, M. (2005). Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents. Mini-Reviews in Medicinal Chemistry.
-
Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents.[3][4] 8. Bis(nitroimidazolyl)alkanecarboxamides. Journal of Medicinal Chemistry.
-
PubChem. (2025). Compound Summary: (4-Nitro-1H-benzimidazol-2-yl)methanol. National Library of Medicine.
-
Gómez, J. E., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. openmedscience.com [openmedscience.com]
- 2. Targeting Tumor Hypoxia: A Third Generation 2-Nitroimidazole–Indocyanine Dye–Conjugate with Improved Fluorescent Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (4-Nitro-1H-benzimidazol-2-yl)methanol Structural Analogs and Derivatives
This technical guide details the structural analogs, synthesis, and pharmacological potential of (4-nitro-1H-benzimidazol-2-yl)methanol . It is designed for researchers investigating hypoxia-selective cytotoxins, DNA-intercalating agents, and PARP inhibitors.
Executive Summary & Chemical Space
(4-nitro-1H-benzimidazol-2-yl)methanol represents a bifunctional scaffold combining a nitro-substituted benzimidazole core with a reactive hydroxymethyl handle at the C2 position.
-
Core Pharmacophore: The 4-nitrobenzimidazole moiety acts as a bioreductive switch. In hypoxic tumor environments, the nitro group is enzymatically reduced to toxic hydroxylamine or amine species, damaging DNA.
-
Synthetic Handle: The C2-methanol group serves as a versatile anchor for modifying solubility, lipophilicity, and target affinity (e.g., covalent tethering to DNA minor groove binders).
Critical Isomer Distinction: Researchers must distinguish between the 4-nitro and 5-nitro isomers.
-
5-Nitro Isomer: Derived from the common 4-nitro-1,2-phenylenediamine.[1]
-
4-Nitro Isomer (Target): Derived from 3-nitro-1,2-phenylenediamine. The 4-nitro position creates unique steric hindrance and intramolecular hydrogen bonding opportunities (with N-H) absent in the 5-nitro analog.
Structural Activity Relationship (SAR) & Analogs
The biological efficacy of this scaffold relies on three modifiable regions.
Table 1: SAR Logic and Analog Classes
| Region | Modification | Effect on Bioactivity | Representative Analog |
| C2-Methanol (Handle) | Oxidation (Aldehyde) | Increases electrophilicity; Schiff base precursor. | 4-nitro-1H-benzimidazole-2-carbaldehyde |
| Halogenation (Chloromethyl) | Highly reactive alkylating agent; intermediate for amines. | 2-(chloromethyl)-4-nitro-1H-benzimidazole | |
| Ether/Esterification | Modulates lipophilicity (LogP) and membrane permeability. | (4-nitro-1H-benzimidazol-2-yl)methyl acetate | |
| C4-Nitro (Warhead) | Reduction (Amino) | Deactivates hypoxia selectivity; increases PARP affinity.[1][2][3][4] | (4-amino-1H-benzimidazol-2-yl)methanol |
| Isomer Shift (C5-Nitro) | alters redox potential and metabolic stability. | (5-nitro-1H-benzimidazol-2-yl)methanol | |
| N1-Position | Alkylation (Methyl/Benzyl) | Blocks tautomerism; locks the 4-nitro vs. 7-nitro state. | (1-methyl-4-nitro-benzimidazol-2-yl)methanol |
Synthesis Protocols
The synthesis requires precise control to ensure the 4-nitro regiochemistry. Standard condensation with 4-nitro-o-phenylenediamine yields the 5-nitro isomer.
Protocol A: Synthesis of the Parent Scaffold
Target: (4-nitro-1H-benzimidazol-2-yl)methanol Mechanism: Phillips Condensation (Acid-catalyzed)
-
Reagents:
-
Precursor: 3-nitro-1,2-phenylenediamine (CAS: 3694-52-8). Note: Do not use the 4-nitro isomer.
-
Reagent: Glycolic acid (70% aq. solution) or Ethyl glycolate.
-
Solvent/Catalyst: 4N Hydrochloric acid (HCl).
-
-
Procedure:
-
Dissolve 3-nitro-1,2-phenylenediamine (10 mmol) in 4N HCl (30 mL).
-
Add Glycolic acid (15 mmol).
-
Reflux at 100°C for 6-8 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Cool to 0°C. Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH 8.
-
Precipitation: The product precipitates as a yellow/orange solid.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).
-
-
Validation:
-
1H NMR (DMSO-d6): Look for singlet methylene (-CH₂-) at ~4.8 ppm and aromatic protons showing 1,2,3-substitution pattern (doublet-triplet-doublet).
-
Protocol B: Derivatization to 2-(Chloromethyl) Analog
The conversion of the alcohol to a chloride creates a potent electrophile for generating diverse libraries.
-
Reagents: Thionyl Chloride (SOCl₂), Dry Dichloromethane (DCM), Catalytic DMF.
-
Procedure:
-
Suspend (4-nitro-1H-benzimidazol-2-yl)methanol (1.0 eq) in dry DCM under Argon.
-
Add SOCl₂ (1.5 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours.
-
Workup: Evaporate volatiles under reduced pressure. The hydrochloride salt of the product is obtained directly.
-
Caution: The chloromethyl derivative is a skin irritant and potential alkylating agent. Handle with care.
-
Visualizing the Chemical Pathways
The following diagram illustrates the divergent synthesis pathways from the parent scaffold.
Caption: Divergent synthesis of 4-nitrobenzimidazole derivatives from the hydroxymethyl parent scaffold.
Biological Mechanism: The Bioreductive Switch
The 4-nitro group is not merely structural; it is a "trigger."
-
Hypoxia Selectivity: In normoxic cells, oxygen reverses the one-electron reduction of the nitro group (futile cycling). In hypoxic cells (solid tumors), this reversal is inhibited.
-
Activation: Nitroreductases reduce the -NO₂ to -NHOH (hydroxylamine) or -NH₂.
-
DNA Damage: The reduced species can form covalent adducts with DNA or inhibit PARP-1 (Poly(ADP-ribose) polymerase) by mimicking the nicotinamide pharmacophore.
Caption: Bioreductive activation mechanism of nitrobenzimidazoles in hypoxic tumor environments.
References
-
BenchChem. 4-Nitro-1H-benzo[d]imidazol-2(3H)-one Properties and Applications. (General benzimidazole scaffold properties).[1][2][5]
-
Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (Synthesis conditions for nitro-isomers).
-
MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol Synthesis. (Analogous hydroxymethyl functionalization).
-
NIH / PubMed. Nitrobenzyl derivatives as bioreductive alkylating agents. (Mechanism of nitro-reduction).[6][7]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction Mechanism. (Protocol for chlorination of the methanol handle).
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 4. tsijournals.com [tsijournals.com]
- 5. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies of (4-nitro-1H-benzimidazol-2-yl)methanol
An In-depth Technical Guide to the Theoretical Investigation of (4-nitro-1H-benzimidazol-2-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of (4-nitro-1H-benzimidazol-2-yl)methanol. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] The introduction of a nitro group and a methanol substituent to the benzimidazole scaffold can significantly modulate its electronic and steric properties, making it a molecule of considerable interest for drug development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of quantum chemical calculations, including structural optimization, spectroscopic analysis, electronic property evaluation, and non-linear optical (NLO) property prediction. The causality behind methodological choices is explained to provide a framework for designing and interpreting computational studies on this and related heterocyclic systems.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[5][6] Its derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][7] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and electronic landscape.
The title compound, (4-nitro-1H-benzimidazol-2-yl)methanol, incorporates two key functional groups:
-
The Nitro Group (NO₂): A strong electron-withdrawing group that can significantly influence the molecule's electronic distribution, reactivity, and potential as a charge-transfer chromophore.
-
The Methanol Group (CH₂OH): A group capable of acting as both a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets like enzymes and receptors.
Theoretical studies provide an indispensable tool for understanding the structure-property relationships of such molecules at an atomic level. By employing quantum chemical calculations, we can predict and analyze molecular geometry, vibrational frequencies, electronic transitions, and reactivity, thereby guiding synthetic efforts and rational drug design.
Core of the Theoretical Approach: Density Functional Theory (DFT)
The workhorse for computational studies on medium-sized organic molecules like benzimidazole derivatives is Density Functional Theory (DFT).[1][5]
Why DFT? DFT offers a favorable balance between computational cost and accuracy. It is more computationally efficient than high-level ab initio methods like Møller-Plesset perturbation theory or Coupled Cluster, yet it provides results of sufficient accuracy for many chemical and biological questions. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide excellent concurrence with experimental data for benzimidazole systems.[1][8]
-
Basis Set: The Pople-style basis set, such as 6-311++G(d,p), is commonly employed.[1][2] The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) allow for more flexibility in describing the shape of atomic orbitals, which is crucial for systems with heteroatoms and π-conjugation.
Protocol 1: Standard DFT Calculation Workflow
-
Structure Drawing: The initial 3D structure of (4-nitro-1H-benzimidazol-2-yl)methanol is drawn using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This calculation seeks the minimum energy conformation of the molecule. The chosen level of theory (e.g., B3LYP/6-311++G(d,p)) is applied.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory on the optimized geometry. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To predict the FT-IR and Raman spectra and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Property Calculations: Using the optimized geometry, further calculations can be performed to determine electronic properties (HOMO-LUMO, MEP), spectroscopic properties (NMR, UV-Vis), and NLO properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. unis.ahievran.edu.tr [unis.ahievran.edu.tr]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. isca.me [isca.me]
- 5. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of (4-nitro-1H-benzimidazol-2-yl)methanol
Abstract
This document provides a comprehensive technical guide on the safety and handling precautions for (4-nitro-1H-benzimidazol-2-yl)methanol, a nitroaromatic benzimidazole derivative of interest to researchers in medicinal chemistry and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from structurally related analogs—benzimidazoles and nitroaromatic compounds—to establish a robust framework for risk assessment and safe laboratory practice. It covers hazard identification, toxicological profiling based on structural motifs, engineering controls, personal protective equipment (PPE), and standard operating procedures for handling, storage, and disposal. The core principle of this guide is to treat (4-nitro-1H-benzimidazol-2-yl)methanol as a substance of high potential toxicity and to apply stringent safety measures accordingly.
Introduction: A Compound of Interest and Precaution
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The title compound, (4-nitro-1H-benzimidazol-2-yl)methanol, combines this privileged heterocycle with a nitroaromatic group, a functional moiety known for both potent biological effects and significant toxicological concerns.
The synthesis and investigation of such novel derivatives are integral to drug discovery.[4][5] However, the introduction of a nitro group onto the benzimidazole core necessitates a heightened level of safety awareness. Nitroaromatic compounds are often toxic, mutagenic, and potentially carcinogenic, while also posing physical hazards such as thermal instability.[6][7][8][9]
This guide is designed for researchers, scientists, and drug development professionals. It aims to bridge the information gap for this specific compound by providing a detailed, precautionary safety protocol grounded in the established toxicology of its constituent chemical classes. The procedures outlined herein are based on the principle of "As Low As Reasonably Practicable" (ALARP) exposure.
Hazard Identification and Toxicological Profile
A definitive toxicological profile for (4-nitro-1H-benzimidazol-2-yl)methanol is not available. Therefore, a conservative hazard assessment must be derived from its primary structural components: the benzimidazole core and the nitroaromatic moiety.
The Benzimidazole Core: Biological Activity and Systemic Effects
Benzimidazole derivatives are generally considered biologically active, but this activity can be associated with adverse effects. Pharmacovigilance studies on related anthelmintic drugs have identified potential signals for serious hematological and hepatic adverse events.[10][11] Mechanisms may involve interference with metabolic pathways, and some metabolites can contribute to hepatobiliary disorders.[10] While some derivatives show low acute toxicity[12], others are classified as moderately toxic.[13]
The Nitroaromatic Moiety: The Primary Toxicophore
The presence of the nitro group is the most significant driver of toxicity. Nitroaromatic compounds as a class are associated with severe health hazards:
-
Acute Toxicity: They are often toxic if swallowed, inhaled, or in contact with skin.[14]
-
Mutagenicity and Carcinogenicity: Many are known or suspected mutagens and carcinogens. The nitro group can be metabolically reduced to form carcinogenic aromatic amines.[6]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the blood (methemoglobinemia), liver, and reproductive system.[14]
-
Physical Hazards: Organic nitro compounds can be thermally unstable, posing a risk of exothermic decomposition or runaway reactions, especially at elevated temperatures or in the presence of impurities.[7][8]
Predicted GHS Classification
Based on the known classifications of analogs like 1H-Benzimidazole-2-methanol[15][16] and nitroaromatics such as nitrobenzene[14], a predicted GHS classification for (4-nitro-1H-benzimidazol-2-yl)methanol is summarized below. This represents a cautious, protective stance.
| Hazard Class | Predicted Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | 💀 or ❗ | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 / 4 | 💀 or ❗ | Danger | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 / 4 | 💀 or ❗ | Danger | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation. |
| Germ Cell Mutagenicity | Category 2 | स्वास्थ्य खतरा | Warning | H341: Suspected of causing genetic defects. |
| Carcinogenicity | Category 2 | स्वास्थ्य खतरा | Warning | H351: Suspected of causing cancer. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 / 2 | 💀 or स्वास्थ्य खतरा | Danger | H372: Causes damage to organs through prolonged or repeated exposure. |
Risk Assessment and Exposure Control
A systematic approach to risk management is mandatory when handling this compound. All work must be preceded by a formal risk assessment that considers the quantity of material being used, the nature of the procedure, and the potential for exposure.
Caption: Risk management workflow for handling potent compounds.
Engineering Controls
These are the first and most critical line of defense.
-
Primary Containment: All manipulations of solid or dissolved (4-nitro-1H-benzimidazol-2-yl)methanol, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).
-
General Ventilation: The laboratory must have good general ventilation to dilute any fugitive emissions.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested.[17]
Personal Protective Equipment (PPE)
PPE is a crucial secondary defense and must be used in conjunction with engineering controls.
| Protection Type | Specification | Rationale |
| Hand | Double-gloving with nitrile gloves. | Provides robust protection against dermal absorption. The outer glove is removed immediately after handling, minimizing cross-contamination. |
| Body | Full-length, buttoned lab coat. | Protects against splashes and minor spills on clothing and skin. |
| Eye/Face | ANSI-approved safety goggles with side shields. | Protects eyes from splashes and airborne particles. A face shield should be worn over goggles for procedures with a higher splash risk.[15][16] |
| Respiratory | Not required for routine handling inside a fume hood. | An appropriate NIOSH-approved respirator (e.g., with P100/organic vapor cartridges) must be available for emergency spill response. |
Standard Operating Procedures (SOPs)
Adherence to strict protocols is essential to minimize risk.
Storage and Housekeeping
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated storage area designated for potent compounds.
-
Store away from heat, open flames, and strong oxidizing agents.[17][18]
-
Maintain a clean and organized workspace within the fume hood to prevent accidental spills.
Experimental Protocol: Weighing and Handling Solids
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable absorbent lining.
-
Don PPE: Put on all required PPE, including double gloves.
-
Weighing: Tare a disposable weigh boat or paper on an analytical balance inside the fume hood. Carefully transfer the required amount of solid using a dedicated spatula. Avoid creating airborne dust.
-
Transfer: To dissolve, add the solvent directly to the weigh boat containing the compound and carefully transfer the solution to the reaction vessel using a pipette. Alternatively, gently tap the solid from the weigh paper into the vessel.
-
Cleanup: Immediately after use, wipe the spatula with a solvent-dampened cloth. Place the used weigh boat/paper and cloth into a labeled hazardous waste bag inside the fume hood.
-
Doffing PPE: Remove the outer pair of gloves and dispose of them in the hazardous waste bag before leaving the fume hood.
Spill Response
-
Small Spill (inside fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a labeled container for hazardous waste.
-
Decontaminate the surface with an appropriate solvent (e.g., methanol, followed by soap and water), placing all cleaning materials into the hazardous waste container.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert the institutional safety officer.
-
Prevent re-entry.
-
Allow only trained emergency personnel to conduct the cleanup.
-
Waste Disposal
-
All materials contaminated with (4-nitro-1H-benzimidazol-2-yl)methanol are considered hazardous waste.
-
This includes excess solid, reaction solutions, contaminated gloves, weigh boats, pipette tips, and cleaning materials.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of waste in accordance with institutional, local, and national regulations.
First Aid Measures
In the event of any exposure, seek immediate medical attention and provide the attending physician with this safety guide.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16][17] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16][17] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[17][19] |
Conclusion
(4-nitro-1H-benzimidazol-2-yl)methanol is a compound that requires careful and informed handling. While it holds potential for scientific advancement, its structural features—specifically the nitroaromatic moiety—warrant treating it as a potent, toxic, and potentially carcinogenic substance. The safety of laboratory personnel is paramount. By implementing the robust engineering controls, stringent personal protective equipment standards, and detailed operating procedures outlined in this guide, researchers can effectively minimize exposure risks and conduct their work in a secure and responsible manner. Always prioritize caution and consult with your institution's environmental health and safety department before beginning work with this or any other compound of unknown toxicity.
References
- Modingam, P., Faillie, J. L., & Campillo, J. T. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases.
- ProQuest. (n.d.).
- Safety Data Sheet. (n.d.).
- Salahuddin, et al. (2019). The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. Frontiers in Pharmacology.
- ResearchGate. (2025). Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review).
- Modingam, P., Faillie, J. L., & Campillo, J. T. (2024).
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-Benzimidazole-2-methanol. Fisher Scientific.
- Material Safety Data Sheet. (2012). Generic MSDS for Methanol.
- Methanex. (2023).
- Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
- Carl ROTH. (n.d.).
- Williams, D. E., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology.
- Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- CPAchem Ltd. (2025). Safety data sheet: 2-Hydroxymethyl-1-methyl-5-nitroimidazole. CPAchem.
- Gustin, J. L. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- RSC Publishing. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing.
- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
- ISCA. (2021).
- UCLA EH&S. (2012).
- ECHEMI. (n.d.).
- Acta Crystallographica Section E. (n.d.). 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. Acta Crystallographica Section E.
- ResearchGate. (2023). Review of synthesis process of nitrobenzimidazole derivatives.
- TSI Journals. (2022).
- NIH. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icheme.org [icheme.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice [frontiersin.org]
- 13. Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat - ProQuest [proquest.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. aglayne.com [aglayne.com]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. bg.cpachem.com [bg.cpachem.com]
Methodological & Application
Application Note: (4-Nitro-1H-benzimidazol-2-yl)methanol in Cancer Research
Targeting Hypoxia and DNA Repair Pathways: A Guide to Synthesis and Biological Evaluation
Executive Summary
(4-Nitro-1H-benzimidazol-2-yl)methanol is a high-value heterocyclic scaffold utilized in the development of Hypoxia-Activated Prodrugs (HAPs) and Poly(ADP-ribose) polymerase (PARP) inhibitors . Its structural uniqueness lies in the 4-nitro group, which serves as an electron-affinic trigger for bioreduction in hypoxic tumor microenvironments, and the 2-hydroxymethyl moiety, which acts as a versatile "handle" for conjugation to cytotoxic payloads or further functionalization.
This guide provides a comprehensive technical framework for researchers utilizing this compound to design bioreductive alkylating agents or investigate DNA repair inhibition. It covers mechanistic principles, validated synthesis protocols, and standardized assays for hypoxia selectivity.
Mechanistic Insight & Therapeutic Rationale
The Hypoxia-Activation Mechanism
The 4-nitrobenzimidazole core functions as a molecular switch. In normoxic tissues (healthy cells), the nitro group is stable. However, in the hypoxic core of solid tumors (oxygen levels < 1%), the compound undergoes enzymatic reduction by intracellular nitroreductases (e.g., POR, NTR).
-
Step 1: One-electron reduction to a nitro radical anion.
-
Step 2: In the presence of O₂, this radical is re-oxidized (futile cycle), preventing toxicity in normal tissue.
-
Step 3: In hypoxia, further reduction occurs, yielding hydroxylamines and amines . These metabolites are potent DNA alkylators that induce strand breaks and apoptosis.
PARP Inhibition Scaffold
The benzimidazole core mimics the nicotinamide pharmacophore found in NAD+, the substrate for PARP enzymes. The 4-position substitution (nitro or its amine derivative) helps anchor the molecule within the PARP active site, making this compound a critical intermediate for synthesizing Veliparib-like analogs.
Pathway Visualization
The following diagram illustrates the dual pathway of hypoxia activation and the futile redox cycle in normoxia.
Figure 1: Mechanism of bioreductive activation. The futile cycle in normoxia protects healthy tissue, while hypoxia drives the formation of cytotoxic metabolites.
Experimental Protocols
Synthesis of (4-Nitro-1H-benzimidazol-2-yl)methanol
Objective: To synthesize high-purity material for biological evaluation using the Phillips condensation method.
Reagents:
-
3-Nitro-1,2-phenylenediamine (CAS 3694-52-8)
-
Glycolic acid (70% aqueous solution or crystals)
-
Hydrochloric acid (4N)
-
Ammonium hydroxide (28%)
Protocol:
-
Charge: In a 100 mL round-bottom flask, dissolve 3-nitro-1,2-phenylenediamine (1.53 g, 10 mmol) in 4N HCl (20 mL).
-
Addition: Add glycolic acid (1.14 g, 15 mmol).
-
Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. Monitor progress via TLC (DCM:MeOH 9:1). The starting diamine spot should disappear.
-
Cooling: Cool the reaction mixture to room temperature (25°C), then chill on an ice bath to 0–5°C.
-
Neutralization: Carefully basify the solution to pH 8–9 using ammonium hydroxide . A yellow-orange precipitate will form.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 10 mL) to remove excess acid and glycolic acid.
-
Purification: Recrystallize from ethanol/water (1:1) or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Yield: Expected yield is 65–75%. Product appears as a yellow crystalline solid.
In Vitro Hypoxia Cytotoxicity Assay
Objective: To determine the Hypoxia Cytotoxicity Ratio (HCR), defined as
Materials:
-
Cell Lines: A549 (Lung), HT-29 (Colon), or DU-145 (Prostate).
-
Hypoxia Chamber: 0.1% O₂, 5% CO₂, 94.9% N₂.
-
Reagent: MTT or CellTiter-Glo.
Workflow:
-
Seeding: Seed cells (3,000 cells/well) in two duplicate 96-well plates. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of (4-nitro-1H-benzimidazol-2-yl)methanol (Range: 0.1 µM – 500 µM). Add to both plates.
-
Incubation:
-
Plate A (Normoxia): Incubate at 37°C, 21% O₂ for 4 hours.
-
Plate B (Hypoxia): Incubate in Hypoxia Chamber (0.1% O₂) for 4 hours.
-
-
Washout: Remove drug-containing media, wash with PBS, and replace with fresh media.
-
Recovery: Incubate both plates under standard normoxic conditions for an additional 72 hours.
-
Readout: Perform MTT assay. Calculate IC50 values using non-linear regression.
Data Analysis & Interpretation
The following table highlights expected performance metrics for nitrobenzimidazole derivatives in cancer assays. Use this to benchmark your experimental results.
| Parameter | Normoxia (21% O₂) | Hypoxia (0.1% O₂) | Interpretation |
| IC50 (Cytotoxicity) | > 100 µM | 5 – 20 µM | High HCR (>5) indicates successful bioreduction and hypoxia selectivity. |
| LogP (Lipophilicity) | 1.2 – 1.8 | N/A | Moderate lipophilicity ensures good cellular uptake but prevents sequestration in fat. |
| Solubility | Moderate | N/A | Soluble in DMSO; limited aqueous solubility requires formulation (e.g., cyclodextrins). |
Critical Control: Always include Tirapazamine or Misonidazole as a positive control for hypoxia-selective cytotoxicity to validate the chamber performance.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for the production of the target compound.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for 2-Methyl-1H-Benzimidazole-4-methanol in Medicinal Chemistry. Retrieved from
-
Gao, H., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP).[3] Bioorganic & Medicinal Chemistry.[1][2][3][4]
-
EvitaChem. (2025). Product Catalog: (4-nitro-1H-benzimidazol-2-yl)methanol CAS 170648-89-2.[5] Retrieved from
-
Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents. 5. Synthesis and evaluation of nitrobenzimidazole mustards. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Nitrobenzimidazole Derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxytyrosol | C8H10O3 | CID 82755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
Application Notes and Protocols for the In Vitro Cytotoxicity Assay of (4-nitro-1H-benzimidazol-2-yl)methanol
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] The introduction of a nitro group to this heterocyclic system can profoundly influence its biological activity, often enhancing its cytotoxic potential against various cancer cell lines.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of (4-nitro-1H-benzimidazol-2-yl)methanol's cytotoxicity.
The protocols detailed herein are designed to be robust and self-validating, enabling the accurate determination of the compound's cytotoxic effects and preliminary insights into its mechanism of action. We will explore multiple assays to build a comprehensive cytotoxicity profile, moving from general cell viability to more specific indicators of cell death pathways.
Scientific Rationale and Assay Selection
The cytotoxic activity of nitrobenzimidazole derivatives is often linked to the electron-withdrawing nature of the nitro group, which can alter the molecule's electronic properties and its interaction with biological targets.[3] This can lead to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[3] To thoroughly investigate the cytotoxic profile of (4-nitro-1H-benzimidazol-2-yl)methanol, a multi-assay approach is recommended. This strategy provides a more complete picture by assessing different cellular parameters.
Here, we will focus on three key assays:
-
MTT Assay: To assess overall metabolic activity as an indicator of cell viability and proliferation.[5][6]
-
Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane integrity and quantify cytotoxicity due to cell lysis.[7][8][9]
-
Caspase-3/7 Assay: To specifically investigate the induction of apoptosis by measuring the activity of key executioner caspases.[10][11]
This tiered approach allows for a comprehensive evaluation, from a general screening of cytotoxicity to a more mechanistic understanding of how the compound induces cell death.
Experimental Design and Workflow
A logical workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the proposed experimental pipeline for assessing the in vitro cytotoxicity of (4-nitro-1H-benzimidazol-2-yl)methanol.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Detailed Protocols
PART 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance:
The choice of cell line is critical and should be guided by the therapeutic target of interest. For general cytotoxicity screening, a panel of cancer cell lines from different origins is recommended, such as:
-
HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line.[12][13]
-
A549 (Lung Carcinoma): Commonly used for lung cancer research.[13][14]
-
MCF-7 (Breast Adenocarcinoma): A widely used model for breast cancer.[12]
-
HEK-293T (Human Embryonic Kidney): Often used as a non-cancerous control to assess selectivity.[12][15]
Cells should be cultured in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
1.2. Compound Stock Solution and Dilutions:
-
Prepare a high-concentration stock solution of (4-nitro-1H-benzimidazol-2-yl)methanol (e.g., 10-100 mM) in sterile dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[16]
PART 2: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[17] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[1]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of (4-nitro-1H-benzimidazol-2-yl)methanol. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.[14][15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
PART 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][9]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.[8][18]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][18]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).[7][9]
-
Data Analysis: Determine the amount of LDH release relative to positive controls (cells lysed with a detergent like Triton X-100) and negative controls (untreated cells).
PART 4: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[11][19] Commercially available kits typically provide a proluminescent or fluorogenic substrate that is cleaved by active caspases, generating a detectable signal.[10]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is advisable to use a white-walled plate for luminescence-based assays to maximize the signal.
-
Reagent Addition: After the desired treatment duration, add the caspase-3/7 reagent directly to the wells as per the manufacturer's protocol.[10][20]
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes to 1 hour) to allow for cell lysis and substrate cleavage.[20]
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.[20]
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.
Data Presentation and Interpretation
The results from the cytotoxicity assays should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Representative Cytotoxicity Data for (4-nitro-1H-benzimidazol-2-yl)methanol
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 | MTT | 48 | [Insert Value] |
| A549 | MTT | 48 | [Insert Value] |
| MCF-7 | MTT | 48 | [Insert Value] |
| HEK-293T | MTT | 48 | [Insert Value] |
| HepG2 | LDH | 48 | [Insert Value] |
| HepG2 | Caspase-3/7 | 24 | [Insert EC50] |
A lower IC50 value indicates greater cytotoxic potency. A significantly lower IC50 in cancer cell lines compared to a non-cancerous cell line like HEK-293T suggests potential cancer-selective cytotoxicity.
Mechanistic Insights from Multi-Assay Data
By comparing the results from the different assays, we can begin to infer the mechanism of cell death induced by (4-nitro-1H-benzimidazol-2-yl)methanol.
Caption: Inferring cell death mechanisms from assay results.
-
Apoptosis: A significant increase in caspase-3/7 activity, coupled with a decrease in cell viability (MTT assay), strongly suggests the induction of apoptosis. In this case, LDH release might be minimal in the early stages.
-
Necrosis: A substantial increase in LDH release indicates a loss of membrane integrity, a hallmark of necrosis. This would also be accompanied by a decrease in the MTT signal.
-
Mixed-Mode Cell Death: It is also possible for the compound to induce both apoptosis and necrosis, which would be reflected in positive results across all three assays.
Conclusion
The application of this multi-assay strategy will provide a robust and comprehensive in vitro cytotoxicity profile for (4-nitro-1H-benzimidazol-2-yl)methanol. By systematically evaluating its effects on cell viability, membrane integrity, and apoptotic pathways, researchers can gain valuable insights into its potential as a therapeutic agent and guide further preclinical development.
References
-
JoVE. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
Cell Biolabs, Inc. CytoSelect™ LDH Cytotoxicity Assay Kit. [Link]
-
Bio-protocol. LDH Cytotoxicity Assay. [Link]
-
Scholars Research Library. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. [Link]
-
BioVision. MTT Cell Viability Assay Kit. [Link]
-
Journal of King Saud University - Science. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. [Link]
-
De Gruyter. New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. [Link]
-
PubMed. Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production. [Link]
-
PMC. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. [Link]
-
Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
-
PubMed. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. [Link]
-
Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]
-
University of the Western Cape. Chapter 3: In Vitro Cytotoxicity. [Link]
-
ProQuest. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. [Link]
-
Indian Journal of Chemistry. Synthesis and biological activity of new benzimidazoles. [Link]
-
Academia.edu. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
-
Semantic Scholar. Investigation of the Cytotoxic Effect of A New N- Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2. [Link]
-
PMC. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. [Link]
-
Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives. [Link]
-
Revue Roumaine de Chimie. Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 11. stemcell.com [stemcell.com]
- 12. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 20. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
Application Notes and Protocols for Antimicrobial Screening of (4-nitro-1H-benzimidazol-2-yl)methanol
Introduction: The Imperative for Screening Novel Antimicrobial Candidates
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In the quest for novel therapeutic agents, heterocyclic compounds, particularly benzimidazole derivatives, have garnered significant attention due to their broad spectrum of biological activities. The compound of interest, (4-nitro-1H-benzimidazol-2-yl)methanol, belongs to this promising class. The presence of a nitro group on the benzimidazole scaffold is of particular interest, as this moiety is often associated with the antimicrobial activity of related compounds. The proposed mechanism of action for many nitro-heterocyclic drugs involves reductive activation by microbial nitroreductases, leading to the generation of cytotoxic radicals that can damage microbial DNA and other critical cellular components. This unique activation pathway suggests a potential for selective toxicity against microbial cells.
These application notes provide a comprehensive suite of protocols for the systematic in vitro evaluation of the antimicrobial properties of (4-nitro-1H-benzimidazol-2-yl)methanol. The methodologies detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind each experimental design.
Part 1: Foundational Screening - Determining Antimicrobial Potency
The initial phase of screening aims to establish the fundamental antimicrobial activity of (4-nitro-1H-benzimidazol-2-yl)methanol. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique and a gold standard for determining the MIC of a novel antimicrobial agent.[1][2][3] This assay provides a precise measure of the compound's potency against a panel of clinically relevant microorganisms.
Scientific Rationale: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The endpoint is the absence of visible growth (turbidity), which directly correlates to the inhibitory concentration of the compound. Adherence to standardized protocols from bodies like CLSI and EUCAST is critical for inter-laboratory comparability of results.[1][4]
Experimental Protocol:
-
Preparation of Test Compound:
-
Prepare a stock solution of (4-nitro-1H-benzimidazol-2-yl)methanol in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize solvent effects.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the serially diluted compound.
-
Include the following controls:
-
Positive Control: Inoculum in broth without the test compound.
-
Negative Control (Sterility Control): Broth only.
-
Solvent Control: Inoculum in broth with the highest concentration of the solvent used.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of (4-nitro-1H-benzimidazol-2-yl)methanol at which there is no visible growth.
-
Data Presentation:
| Microorganism | Gram Stain | MIC of (4-nitro-1H-benzimidazol-2-yl)methanol (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Example Data: 8] | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | [Example Data: 16] | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Example Data: 64] | 0.25 |
| Candida albicans ATCC 90028 | Fungi (Yeast) | [Example Data: 32] | 0.125 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative preliminary screening technique to assess the antimicrobial activity of a compound.
Scientific Rationale: This method relies on the diffusion of the test compound from a well through an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity. The diameter of the zone is proportional to the susceptibility of the microorganism and the diffusion characteristics of the compound.
Experimental Protocol:
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized microbial inoculum as described for the broth microdilution assay.
-
Evenly streak the inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
-
Creation of Wells and Application of Compound:
-
Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50 µL) of a known concentration of the (4-nitro-1H-benzimidazol-2-yl)methanol solution into a designated well.
-
Add a positive control antibiotic and a solvent control to separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Part 2: Advanced Screening - Elucidating the Antimicrobial Profile
Beyond determining the initial potency, a comprehensive understanding of the antimicrobial profile of (4-nitro-1H-benzimidazol-2-yl)methanol is crucial. This involves assessing its bactericidal or bacteriostatic nature, its effect over time, and its safety profile.
Time-Kill Kinetics Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[5][6]
Scientific Rationale: By exposing a bacterial population to different concentrations of the test compound and quantifying the viable cell count at various time points, it is possible to determine whether the compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth). A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL.[5][6]
Experimental Protocol:
-
Preparation:
-
Determine the MIC of (4-nitro-1H-benzimidazol-2-yl)methanol against the test organism beforehand.
-
Prepare a mid-logarithmic phase culture of the test bacteria.
-
-
Experimental Setup:
-
In flasks containing CAMHB, prepare different concentrations of the test compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without the compound.
-
Inoculate each flask with the mid-log phase culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[5]
-
Perform serial 10-fold dilutions in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates with 30-300 colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration.
-
Data Presentation:
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | [5.7] | [5.7] | [5.7] | [5.7] | [5.7] |
| 2 | [6.5] | [5.5] | [5.2] | [4.8] | [4.1] |
| 4 | [7.8] | [5.3] | [4.5] | [3.9] | [3.0] |
| 8 | [8.9] | [5.1] | [3.8] | [2.9] | [<2.0] |
| 24 | [9.5] | [4.9] | [<2.0] | [<2.0] | [<2.0] |
Note: The data presented above is hypothetical and for illustrative purposes only.
Cytotoxicity Assessment: MTT Assay
It is imperative to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index.[7] The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
Scientific Rationale: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of (4-nitro-1H-benzimidazol-2-yl)methanol in the cell culture medium.
-
Replace the old medium with the medium containing the diluted compound.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
| Concentration of (4-nitro-1H-benzimidazol-2-yl)methanol (µg/mL) | % Cell Viability |
| 0 (Control) | 100 |
| 10 | [12] |
| 25 | [13] |
| 50 | [14] |
| 100 | [15] |
| 200 | [4] |
Note: The data presented above is hypothetical and for illustrative purposes only.
Antimicrobial Synergy Testing: Checkerboard Assay
Investigating the interaction of (4-nitro-1H-benzimidazol-2-yl)methanol with existing antibiotics can reveal synergistic effects, which could be a strategy to combat resistance and reduce dosages.
Scientific Rationale: The checkerboard assay involves a two-dimensional titration of two compounds to determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.
Experimental Protocol:
-
Preparation:
-
In a 96-well plate, prepare serial dilutions of (4-nitro-1H-benzimidazol-2-yl)methanol along the x-axis and a conventional antibiotic along the y-axis.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension as in the MIC assay.
-
Include controls for each drug alone.
-
Incubate under appropriate conditions.
-
-
Data Collection and FICI Calculation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of the drug in combination / MIC of the drug alone
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference or Additive
-
FICI > 4: Antagonism
-
Data Presentation:
| Combination | FICI | Interpretation |
| (4-nitro-1H-benzimidazol-2-yl)methanol + Ciprofloxacin | [0.75] | Additive |
| (4-nitro-1H-benzimidazol-2-yl)methanol + Vancomycin | [0.375] | Synergy |
Note: The data presented above is hypothetical and for illustrative purposes only.
Part 3: Visualization of Workflows
Caption: Overall workflow for the antimicrobial screening of (4-nitro-1H-benzimidazol-2-yl)methanol.
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. intertekinform.com [intertekinform.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. Checkerboard assay – REVIVE [revive.gardp.org]
Application Notes and Protocols for (4-nitro-1H-benzimidazol-2-yl)methanol in Cell Culture Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (4-nitro-1H-benzimidazol-2-yl)methanol in cell culture studies. This document outlines the compound's background, proposed synthesis, and detailed protocols for its application in evaluating potential therapeutic efficacy, particularly in the context of oncology research.
Introduction: The Promise of Benzimidazole Scaffolds in Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic aromatic ring system that has garnered substantial attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1]. This structural motif is a cornerstone in numerous FDA-approved pharmaceuticals, highlighting its versatility and importance in drug design[1]. The adaptability of the benzimidazole ring allows for the synthesis of diverse compound libraries, making it a valuable core for the development of novel therapeutic agents[1][2]. (4-nitro-1H-benzimidazol-2-yl)methanol, a derivative of this class, holds potential for biological activity, which this guide will explore through detailed in vitro methodologies.
Compound Profile: (4-nitro-1H-benzimidazol-2-yl)methanol
While specific data for (4-nitro-1H-benzimidazol-2-yl)methanol is not extensively available in public literature, its structure suggests potential biological activity stemming from the combined features of the benzimidazole core and the nitro group. The nitro group can influence the compound's electronic properties and may be a key contributor to its mechanism of action[3].
Physicochemical Properties (Predicted)
A critical first step in utilizing any compound in cell culture is understanding its solubility and stability. Based on related nitrobenzimidazole compounds, the following properties can be anticipated:
| Property | Predicted Value/Characteristic | Rationale and Considerations |
| Molecular Formula | C₈H₇N₃O₃ | Calculated based on chemical structure. |
| Molecular Weight | 193.16 g/mol | Calculated based on chemical structure. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and ethanol. | The benzimidazole core provides some polarity, but the nitro group and benzene ring contribute to hydrophobicity[4][5][6]. For cell culture, a stock solution in DMSO is recommended[1][7]. |
| Stability | Generally stable. Potential for degradation under harsh acidic or basic conditions and prolonged light exposure. | Nitroaromatic compounds are typically stable but can be susceptible to reduction[4][8]. Stock solutions should be stored at -20°C and protected from light. |
Proposed Synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol
The synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol can be conceptually designed based on established benzimidazole synthesis protocols, which commonly involve the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent[9][10].
A plausible synthetic route would involve the reaction of 3,4-diaminonitrobenzene with glycolic acid. This reaction is typically acid-catalyzed and proceeds via a cyclization-condensation mechanism to form the benzimidazole ring.
Caption: Proposed synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol.
Application in Cell Culture: A Step-by-Step Guide
The primary application of novel benzimidazole derivatives in early-stage drug discovery is the assessment of their cytotoxic and anti-proliferative effects against cancer cell lines[11][12][13]. The following protocols provide a robust framework for evaluating (4-nitro-1H-benzimidazol-2-yl)methanol.
Protocol 1: Preparation of Stock Solutions
Accurate and consistent compound concentration is paramount for reproducible results.
Materials:
-
(4-nitro-1H-benzimidazol-2-yl)methanol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Molar Mass Calculation: Confirm the molecular weight of the synthesized (4-nitro-1H-benzimidazol-2-yl)methanol.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in sterile DMSO. For example, for a 10 mM stock, dissolve 1.9316 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Determination of In Vitro Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability[7]. This assay is a fundamental first step in evaluating the cytotoxic potential of a novel compound[7][14].
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
(4-nitro-1H-benzimidazol-2-yl)methanol stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO, cell culture grade
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium[1].
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the (4-nitro-1H-benzimidazol-2-yl)methanol stock solution in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity[1].
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism)[1].
-
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol 3: Cell Migration/Invasion Assay (Wound Healing Assay)
Should the compound exhibit significant cytotoxicity, further investigation into its effects on cell migration and invasion is warranted. The wound healing assay is a straightforward method to assess cell migration.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile pipette tips (p200)
-
Complete cell culture medium
-
(4-nitro-1H-benzimidazol-2-yl)methanol
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Creating the "Wound":
-
Gently create a scratch in the monolayer using a sterile p200 pipette tip.
-
Wash the wells twice with PBS to remove detached cells[1].
-
-
Compound Treatment:
-
Add fresh serum-free or low-serum medium containing the test compound at a non-toxic concentration (pre-determined by the MTT assay)[1].
-
Include a vehicle control.
-
-
Image Acquisition and Analysis:
Potential Mechanisms of Action and Future Directions
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interference with key signaling pathways[15].
Caption: Potential mechanisms of action for benzimidazole derivatives.
Future studies should aim to elucidate the specific mechanism of action of (4-nitro-1H-benzimidazol-2-yl)methanol. This could involve:
-
Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employing techniques like Annexin V/PI staining to confirm the induction of apoptosis.
-
Western Blotting: To investigate the compound's effect on the expression levels of key proteins involved in cell proliferation, apoptosis, and signaling pathways.
Conclusion
(4-nitro-1H-benzimidazol-2-yl)methanol, as a member of the pharmacologically significant benzimidazole family, presents an interesting candidate for cell culture-based drug discovery screening. The protocols outlined in these application notes provide a solid foundation for its initial in vitro characterization. By systematically evaluating its cytotoxicity and effects on cell migration, and subsequently delving into its mechanism of action, researchers can effectively assess its potential as a novel therapeutic agent. While in vitro studies are a crucial first step, promising results should be further validated in more complex models, such as 3D cell cultures and eventually in vivo studies, to better predict clinical outcomes[12][16].
References
- Cell line-based platforms to evaluate the therapeutic efficacy of candidate anticancer agents. (2010).
- Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development. BenchChem.
- Assessing Combinational Drug Efficacy in Cancer Cells by Using Image-based Dynamic Response Analysis. NIH.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. BenchChem.
- Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
- Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
- In Vivo Efficacy Evalu
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- (PDF) Cell line-based platforms to evaluate the therapeutic efficacy of candidate anticancer agents. (2025).
- 5-Nitrobenzimidazole for synthesis 94-52-0. Sigma-Aldrich.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. BenchChem.
- 5-Nitrobenzimidazole. PubChem.
- Synthesis and biological activity of new benzimidazoles. (2013). Indian Journal of Chemistry.
- 5-Nitrobenzimidazole. (2026). ChemicalBook.
- General procedure for benzimidazole derivatives synthesis. Reagents and...
- 5-Nitrobenzimidazole. Macsen Labs.
- Application Notes and Protocols for 1H-Benzimidazole-4-methanol, 2-methyl- (9CI)
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). Royal Society of Chemistry.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). PMC.
- The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. macsenlab.com [macsenlab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 9. banglajol.info [banglajol.info]
- 10. researchgate.net [researchgate.net]
- 11. Cell line-based platforms to evaluate the therapeutic efficacy of candidate anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nebiolab.com [nebiolab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
Application Note: (4-nitro-1H-benzimidazol-2-yl)methanol as a Metalloprotein Inhibitor
[1]
Part 1: Introduction & Mechanism of Action
Scientific Significance
(4-nitro-1H-benzimidazol-2-yl)methanol represents a privileged scaffold in medicinal chemistry, combining the structural rigidity of the benzimidazole core with the electronic modulation of a nitro group (
While often utilized as a synthetic intermediate for complex kinase inhibitors (e.g., VEGFR-2 antagonists), this specific molecule exhibits intrinsic inhibitory activity against Nickel-dependent metalloenzymes , most notably Urease (EC 3.5.1.5).[1] Its activity stems from the ability of the benzimidazole nitrogen and the nitro group to coordinate with metal ions in the enzyme's active site, disrupting the hydrolytic mechanism essential for bacterial survival (e.g., Helicobacter pylori) and nitrogen metabolism.
Mechanism of Action: Bidentate Metal Chelation
The inhibition of Urease by (4-nitro-1H-benzimidazol-2-yl)methanol is primarily non-competitive or mixed-type .[1]
-
Active Site Coordination: The Urease active site contains a bi-nickel center (
) bridged by a carbamylated lysine.[1] -
Ligand Binding: The benzimidazole N3 nitrogen acts as a Lewis base, coordinating to one
ion.[1] -
Electronic Modulation: The 4-nitro substituent is strongly electron-withdrawing. This increases the acidity of the pyrrole-like NH (position 1), enhancing the compound's ability to form hydrogen bonds with active site residues (e.g., His320 or Asp360) or to deprotonate and coordinate as an anion.
-
Steric Interference: The 2-hydroxymethyl group occupies the substrate entry channel, sterically hindering the approach of Urea.
Visualization: Mechanism of Inhibition
Caption: Schematic representation of Urease inhibition. The inhibitor coordinates with the Nickel center, blocking the hydrolysis of Urea into Ammonia.
Part 2: Experimental Protocols
Materials Preparation
| Reagent | Specification | Storage | Notes |
| (4-nitro-1H-benzimidazol-2-yl)methanol | >98% Purity | -20°C, Desiccated | Light sensitive.[1] Protect from UV. |
| Jack Bean Urease | Type III, ~15,000-50,000 units/g | -20°C | Hygroscopic.[1] |
| Urea | Analytical Grade | RT | Prepare fresh. |
| DMSO | Molecular Biology Grade | RT | Solvent for inhibitor. |
| Phenol-Nitroprusside | Solution A (Berthelot) | 4°C, Dark | Toxic.[1] Handle in fume hood. |
| Alkali-Hypochlorite | Solution B (Berthelot) | 4°C | Corrosive.[1] |
Solubilization Protocol:
-
Weigh 5 mg of (4-nitro-1H-benzimidazol-2-yl)methanol.
-
Dissolve in 100% DMSO to create a 10 mM Stock Solution .
-
Vortex for 60 seconds. If particulates remain, sonicate for 5 minutes at 40 kHz.
-
Self-Validation: Dilute 1:100 in phosphate buffer (pH 7.4). The solution should remain clear. If precipitation occurs, the IC50 assay must use a lower starting concentration (e.g., 100 µM).
Urease Inhibition Assay (Indophenol Method)
This protocol measures the ammonia produced by urease activity. The inhibitor reduces ammonia production, quantified by a decrease in absorbance at 625 nm.
Assay Conditions:
-
Buffer: 100 mM Phosphate Buffer, pH 7.4 (contains 1 mM EDTA to chelate stray metals, but ensure Ni is not stripped from enzyme).
-
Enzyme Conc: 5 U/mL final.
-
Substrate: 25 mM Urea.
-
Reaction Volume: 200 µL (96-well plate format).
Step-by-Step Procedure:
-
Inhibitor Dilution: Prepare serial dilutions of the 10 mM stock in Phosphate Buffer to obtain concentrations ranging from 0.1 µM to 500 µM. (Keep DMSO < 2% final).
-
Pre-Incubation (Critical Step):
-
Add 25 µL of Enzyme Solution (10 U/mL) to wells.
-
Add 25 µL of Inhibitor Dilution.
-
Incubate at 37°C for 15 minutes .
-
Why? This allows the benzimidazole to equilibrate and coordinate with the Nickel active site before substrate competition begins.
-
-
Substrate Addition:
-
Add 50 µL of Urea Solution (50 mM).[1]
-
Incubate at 37°C for exactly 10 minutes .
-
-
Reaction Termination & Detection:
-
Measurement:
-
Read Absorbance at 625 nm using a microplate reader.
-
Data Analysis & Validation[1]
IC50 Calculation:
Calculate the Percent Inhibition (
Plot
Expected Results Table:
| Parameter | Expected Range | Interpretation |
| IC50 | 10 - 80 µM | Moderate potency.[1] Highly dependent on pH. |
| Z-Factor | > 0.5 | Indicates a robust assay suitable for screening.[1] |
| Hill Slope | ~1.0 | Indicates 1:1 binding stoichiometry. |
Visualization: Assay Workflow
Caption: Workflow for the spectrophotometric determination of Urease inhibition.
Part 3: Troubleshooting & Optimization
Solubility Issues
-
Symptom: Turbidity in wells at high concentrations (>100 µM).[1]
-
Cause: The nitro-benzimidazole core is hydrophobic; the hydroxymethyl group provides limited solubility.
-
Solution: Increase DMSO concentration to 5% (validate enzyme tolerance first) or add 0.01% Triton X-100 to the buffer to prevent aggregation.
High Background Absorbance[1]
-
Symptom:
is high (>0.2 OD).[1] -
Cause: Spontaneous hydrolysis of urea or ammonia contamination in reagents.
-
Solution: Use ultrapure water (Milli-Q).[1] Prepare Urea solution fresh daily. Ensure laboratory air is free of ammonia vapors (avoid cleaning nearby with ammonium cleaners).[1]
Non-Linear Kinetics
-
Symptom: Hill slope deviates significantly from 1.0.
-
Cause: The compound may be acting as a "suicide substrate" or undergoing reduction by contaminants.
-
Expert Insight: Nitro groups can be reduced by dithionite or other reducing agents often used to preserve enzymes. Ensure the assay buffer is free of strong reducing agents (e.g., DTT, β-mercaptoethanol) , as these will reduce the
group to , drastically changing the inhibitor's electronic properties and potency.[1]
References
-
BenchChem. (2025).[2][3] 4-Nitro-1H-benzo[d]imidazol-2(3H)-one - Technical Overview. Retrieved from [1]
-
Tonk, R.K., et al. (2013). Synthesis and biological activity of new benzimidazoles.[4]Indian Journal of Chemistry, 52B, 1148-1156. Retrieved from
-
Moghadam, E.S., et al. (2022). Benzimidazole derivatives act as dual urease inhibitor and anti-helicobacter pylori agent.Synthetic Communications, 52(6).[1] Retrieved from [1]
-
Podunavac-Kuzmanović, S.O., et al. (2011).[1] 2-(1H-Benzimidazol-2-yl)-4-nitrophenol.[1][5]Acta Crystallographica Section E, 67(2), o409.[1] Retrieved from
-
Gomez, L., et al. (2021). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana.Molecules, 26(24), 7654.[1] Retrieved from [1]
Application Notes and Protocols for (4-nitro-1H-benzimidazol-2-yl)methanol in Drug Discovery and Development
Introduction: The Benzimidazole Scaffold and the Significance of Nitro-Substitution
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, contributing to its broad pharmacological profile.[3] The introduction of a nitro group onto the benzimidazole ring can profoundly influence its electronic properties and, consequently, its biological activity.[4] The strong electron-withdrawing nature of the nitro group is often a key determinant for the observed therapeutic effects.[4] This document provides a detailed guide for researchers on the synthesis, characterization, and potential applications of a specific nitro-substituted benzimidazole, (4-nitro-1H-benzimidazol-2-yl)methanol , in the context of drug discovery and development. While specific data for this molecule is limited, this guide consolidates information from closely related analogs to provide a robust starting point for its investigation.
Chemical Properties and Synthesis
(4-nitro-1H-benzimidazol-2-yl)methanol is a derivative of benzimidazole featuring a nitro group at the 4-position of the benzene ring and a hydroxymethyl group at the 2-position of the imidazole ring. The presence of the nitro group is anticipated to enhance the compound's biological activity, a common trait among nitrobenzimidazole derivatives.[4]
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol is the condensation reaction of 3,4-diaminonitrobenzene with glycolic acid . This approach is adapted from the established synthesis of the non-nitrated analog, (1H-benzimidazol-2-yl)methanol.[5]
dot
Caption: Proposed synthesis workflow for (4-nitro-1H-benzimidazol-2-yl)methanol.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminonitrobenzene (1.0 eq) in dimethylformamide (DMF).
-
Addition of Reagent: Add glycolic acid (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to 90-100°C and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute it with water.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any unreacted acid until the solution is neutral to litmus paper.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure (4-nitro-1H-benzimidazol-2-yl)methanol.
Characterization
The structure and purity of the synthesized (4-nitro-1H-benzimidazol-2-yl)methanol should be confirmed by various spectroscopic methods.
| Technique | Expected Observations (based on (1H-benzimidazol-2-yl)methanol analog[5]) |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the N-H proton (typically downfield), a singlet for the methylene (-CH₂) protons, and a singlet for the hydroxyl (-OH) proton. The presence of the nitro group is expected to shift the aromatic proton signals further downfield compared to the non-nitrated analog. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core and the hydroxymethyl group. |
| IR (KBr) | Characteristic absorption bands for N-H stretching, O-H stretching, aromatic C-H stretching, C=N stretching of the imidazole ring, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of (4-nitro-1H-benzimidazol-2-yl)methanol (C₈H₇N₃O₃, MW: 193.16 g/mol ). |
Applications in Drug Discovery: Exploring the Therapeutic Potential
The benzimidazole scaffold is a cornerstone in the development of drugs for various diseases.[6] The introduction of a nitro group, as in (4-nitro-1H-benzimidazol-2-yl)methanol, is a well-established strategy to enhance biological activity, particularly in the realms of anticancer and antimicrobial therapies.[7]
Anticancer Activity
Nitrobenzimidazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[7][8] The mechanism of action is often attributed to the reductive activation of the nitro group within the hypoxic environment of tumors, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[4]
dot
Caption: Proposed mechanism of anticancer activity for nitrobenzimidazole derivatives.
Protocol for In Vitro Antiproliferative Assay (MTT Assay):
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[6]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of (4-nitro-1H-benzimidazol-2-yl)methanol in the culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Nitro-substituted heterocycles are known for their potent antimicrobial properties.[1] The mechanism often involves the enzymatic reduction of the nitro group by microbial nitroreductases, generating radical species that are toxic to the microorganisms.[4]
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[1]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of (4-nitro-1H-benzimidazol-2-yl)methanol in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
(4-nitro-1H-benzimidazol-2-yl)methanol represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and initial biological evaluation. Further investigations should focus on elucidating its precise mechanism of action, exploring its efficacy in in vivo models, and conducting structure-activity relationship (SAR) studies to optimize its therapeutic potential. The versatility of the benzimidazole core, coupled with the activating effect of the nitro group, makes this compound a valuable subject for future drug discovery endeavors.
References
-
Al-Wahaibi, L. H., et al. (2022). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Pharmaceuticals, 15(3), 333. [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Gali-Muhtasib, H., et al. (2016). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 21(5), 579. [Link]
- Benchchem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Benchchem.
- El-Sherief, H. A., et al. (2022). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Medicinal Chemistry, 14(18), 1335-1358.
-
Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23287-23306. [Link]
- Köntös, Z., et al. (2022). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Heliyon, 8(3), e09079.
- Yang, D., et al. (2005).
- Benchchem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- El-Shekeil, A., et al. (2012). Anticancer activity studies of some cyclic benzimidazole derivatives. European Journal of Chemistry, 3(3), 356-358.
- Al-Wahaibi, L. H., et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Pharmaceuticals, 14(10), 1052.
- Gümüş, M., & Özden, T. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.
- Bhandari, D., et al. (2018). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharma Chemica, 10(1), 19-30.
- Abdel-Wahab, B. F., et al. (2014). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Medicinal Chemistry, 6(13), 1475-1496.
- Poddar, S. K., et al. (2016). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu.
- Gali-Muhtasib, H., et al. (2016). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones.
- Al-Wahaibi, L. H., et al. (2021).
- Sharma, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. White Rose Research Online.
- Köntös, Z., et al. (2022). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
- Benchchem. (2025). 4-Nitro-1H-benzo[d]imidazol-2(3H)-one. Benchchem.
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 4. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening for Novel Anticancer Agents Targeting Tubulin Polymerization Using a (4-nitro-1H-benzimidazol-2-yl)methanol Derivative Library
Introduction: The Rationale for Screening Benzimidazole Derivatives
Benzimidazole, a heterocyclic pharmacophore, is a privileged scaffold in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides.[1][2] This structural similarity allows benzimidazole derivatives to interact with a wide array of biological targets, demonstrating broad therapeutic potential.[2][3][4] Notably, this class of compounds has garnered significant attention for its anticancer properties, which are exerted through diverse mechanisms including the inhibition of tubulin polymerization, DNA topoisomerases, and various protein kinases.[1][4][5]
The (4-nitro-1H-benzimidazol-2-yl)methanol backbone represents a promising starting point for the development of novel cancer therapeutics. The nitro group can be a critical pharmacophore for biological activity, and the methanol substitution provides a vector for chemical diversification to explore the structure-activity relationship (SAR).
High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds with desired biological activity.[6] This application note provides a comprehensive, field-proven guide for establishing and executing a robust HTS campaign to identify potent anticancer agents from a library of (4-nitro-1H-benzimidazol-2-yl)methanol derivatives, focusing on a primary cell-based viability screen followed by secondary assays to confirm mechanism of action and rule out cytotoxicity-related artifacts.
Assay Principle and Strategy
The overall screening strategy is designed to first identify compounds that reduce the viability of a cancer cell line and then to confirm this activity and elucidate a specific mechanism of action.
-
Primary Screen: A cell-based viability assay using a human cancer cell line (e.g., HeLa or A549) will be employed. The goal is to cast a wide net to identify any derivative that exhibits anti-proliferative or cytotoxic effects. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells. This "add-mix-measure" format is ideal for HTS due to its simplicity and robustness.[7][8]
-
Secondary & Confirmatory Screens:
-
Dose-Response Analysis: Hits from the primary screen will be re-tested over a range of concentrations to determine their potency (IC50).
-
Cytotoxicity Confirmation: To ensure the observed effect is specific to cancer cells, a counter-screen using a non-cancerous cell line (e.g., HEK293T) will be performed.
-
Mechanism of Action (MOA) Assay: Given that a well-established anticancer mechanism for benzimidazoles is the disruption of microtubule dynamics, a tubulin polymerization inhibition assay will be used to determine if the validated hits act via this pathway.[3][4]
-
This tiered approach, visualized below, ensures that resources are focused on the most promising and mechanistically interesting compounds.
Caption: High-throughput screening workflow for identifying anticancer benzimidazoles.
Materials and Equipment
Cell Lines:
-
HeLa (human cervical cancer cell line)
-
A549 (human lung carcinoma cell line)
-
HEK293T (human embryonic kidney cell line)
Reagents & Consumables:
-
(4-nitro-1H-benzimidazol-2-yl)methanol derivative library dissolved in 100% DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Tubulin Polymerization Assay Kit (Cytoskeleton, Inc.)
-
Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
DMSO, sterile, cell culture grade.
-
Paclitaxel (positive control for tubulin polymerization)
-
Doxorubicin (positive control for cytotoxicity)
-
Sterile, opaque-walled 384-well microplates for luminescence assays.
-
Sterile, clear-walled 96-well microplates for general cell culture.
Equipment:
-
Automated liquid handler (e.g., Echo Acoustic Dispenser, Hamilton STAR)
-
Multimode microplate reader with luminescence detection capability
-
Automated plate washer/dispenser
-
CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet (Class II)
-
Centrifuge
Detailed Protocols
Protocol 1: Primary High-Throughput Screen (Cell Viability)
This protocol is designed for a 384-well format to maximize throughput.[6] The key to a successful HTS campaign is a robust and reproducible assay, which is quantified by the Z'-factor.[9][10] An assay with a Z'-factor ≥ 0.5 is considered excellent for screening.[9][11][12]
A. Assay Development & Optimization (Pre-Screening):
-
Cell Seeding Density: Titrate HeLa cells (e.g., from 500 to 10,000 cells/well) in a 384-well plate. Incubate for 48 hours, then perform the CellTiter-Glo® assay. Select a cell density on the linear portion of the signal-to-cell-number curve to ensure sensitivity.[7]
-
DMSO Tolerance: Test the effect of DMSO concentration (0.1% to 2%) on cell viability. The final DMSO concentration in the screening assay should not significantly impact cell health (typically ≤ 0.5%).
-
Z'-Factor Plate: Prepare a full 384-well plate with half the wells as negative controls (cells + 0.5% DMSO) and half as positive controls (cells + a lethal concentration of Doxorubicin, e.g., 50 µM). Calculate the Z'-factor using the formula:
Z' = 1 - ( (3σp + 3σn) / |μp - μn| )[9]
Where µp and σp are the mean and standard deviation of the positive control, and µn and σn are the mean and standard deviation of the negative control. Aim for Z' ≥ 0.5.
B. Screening Protocol:
-
Cell Seeding: Using an automated dispenser, seed HeLa cells into opaque-walled 384-well plates at the pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo) to transfer ~50 nL of compounds from the source library plate to the assay plate to achieve a final concentration of 10 µM. Also, dispense positive (Doxorubicin) and negative (DMSO) controls into designated wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.
-
Assay Reagent Addition: Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature. Add 40 µL of CellTiter-Glo® reagent to each well.
-
Signal Development: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: Dose-Response and Cytotoxicity Counter-Screen
-
Plate Seeding: Seed both HeLa (or A549) and HEK293T cells in separate 384-well plates as described in Protocol 1.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a top concentration of 50 µM.
-
Compound Addition: Add the compound dilutions to the respective cell plates.
-
Incubation & Readout: Follow steps 3-6 from Protocol 1.
-
Data Analysis: Normalize the data to controls (DMSO = 100% viability, Doxorubicin = 0% viability). Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line. The Selectivity Index (SI) can be calculated as:
SI = IC50 (HEK293T) / IC50 (HeLa)
A higher SI value indicates greater selectivity for the cancer cell line.
Data Analysis and Hit Validation
Primary Screen Data: Raw luminescence data should be normalized to the plate controls to calculate the percent inhibition for each compound:
% Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )
A hit is typically defined as a compound that meets a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Hit Confirmation Summary: The data from the confirmation and counter-screening assays should be compiled to prioritize compounds for further study.
| Compound ID | Primary Screen (% Inhibition) | HeLa IC50 (µM) | HEK293T IC50 (µM) | Selectivity Index (SI) |
| BZ-001 | 75.2 | 1.5 | >50 | >33.3 |
| BZ-002 | 68.9 | 3.2 | 4.1 | 1.3 |
| BZ-003 | 81.4 | 0.8 | 15.6 | 19.5 |
| BZ-004 | 55.1 | 12.5 | >50 | >4.0 |
Table 1: Hypothetical data summary for hit validation. Compounds with high potency (low IC50 in HeLa) and a high Selectivity Index (e.g., BZ-001 and BZ-003) are prioritized for mechanism of action studies.
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Inconsistent cell seeding- High variability in controls- Reagent dispensing error | - Optimize cell seeding protocol; use automated dispenser.- Increase number of control wells.- Verify liquid handler performance and calibration. |
| "Edge Effects" | - Evaporation from wells on the plate perimeter. | - Do not use the outer rows/columns for compounds.- Fill perimeter wells with sterile PBS or media.- Ensure proper humidification in the incubator. |
| High False Positive Rate | - Compound autofluorescence/luminescence- Cytotoxicity unrelated to the target | - Pre-screen library for compound interference.- Perform cytotoxicity counter-screens (as described). |
Conclusion
This application note outlines a robust, multi-tiered strategy for the high-throughput screening of (4-nitro-1H-benzimidazol-2-yl)methanol derivatives to identify novel anticancer agents. By combining a sensitive primary viability screen with systematic secondary assays for potency, selectivity, and mechanism of action, this workflow provides a clear path from a large chemical library to a set of validated, mechanistically characterized hit compounds ready for lead optimization. The emphasis on assay quality control, particularly the Z'-factor, ensures the reliability and reproducibility of the screening data, forming a solid foundation for a successful drug discovery campaign.
References
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine. Retrieved February 20, 2026, from [Link]
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). [Source Not Available].
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). AZoLifeSciences. Retrieved February 20, 2026, from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Cureus. Retrieved February 20, 2026, from [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). NC State University. Retrieved February 20, 2026, from [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025, September 28). MDPI. Retrieved February 20, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. (n.d.). GraphPad. Retrieved February 20, 2026, from [Link]
-
The Gold Standard: Selecting the Best Cell Viability Assay for High-Throughput Screening (HTS). (2026, February 18). CLYTE Technologies. Retrieved February 20, 2026, from [Link]
-
High-throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. (2016, May 11). Mary Ann Liebert, Inc., publishers. Retrieved February 20, 2026, from [Link]
-
What is Z' (read Z-factor)?. (2024, August 1). RxPlora. Retrieved February 20, 2026, from [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved February 20, 2026, from [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. clyte.tech [clyte.tech]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Note: (4-nitro-1H-benzimidazol-2-yl)methanol for Imaging Applications
Executive Summary
(4-nitro-1H-benzimidazol-2-yl)methanol is a specialized bioreductive fluorogenic scaffold designed for the detection of hypoxia (low oxygen tension) and nitroreductase (NTR) activity . Structurally comprising a benzimidazole core functionalized with a 4-nitro group and a 2-hydroxymethyl arm, this compound acts as a "smart" optical probe.
In its native state, the electron-withdrawing nitro group (
This guide details the mechanism, physicochemical properties, and validated protocols for utilizing this probe in live-cell imaging and enzymatic assays.
Mechanism of Action
The utility of (4-nitro-1H-benzimidazol-2-yl)methanol relies on the selective enzymatic reduction of the nitro group. This process is catalyzed by type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases, using NADH/NADPH as electron donors.
The "Turn-On" Switch
-
Quenched State (Normoxia/No Enzyme): The high electron affinity of the 4-nitro group facilitates non-radiative energy decay, rendering the molecule weakly fluorescent.
-
Activation (Hypoxia/NTR): Under hypoxic conditions, cellular nitroreductases reduce the
group to a hydroxylamine ( ) and subsequently to an amine ( ). -
Fluorescent State: The electron-donating amino group blocks the quenching pathway and restores the push-pull electronic system of the benzimidazole, triggering strong fluorescence emission (typically Blue/Green).
Mechanistic Diagram
Caption: Bioreductive activation pathway. The nitro group reduction restores fluorescence via an electron-donating amine switch.
Physicochemical Properties & Spectral Data[1][2][3]
Researchers must characterize the specific solvent-dependent shifts for this molecule. The values below represent typical ranges for 4-nitro/amino-benzimidazole derivatives.
| Property | Value / Description | Notes |
| Molecular Formula | MW: ~193.16 g/mol | |
| Solubility | DMSO, Methanol, Ethanol | Low solubility in pure water; requires co-solvent. |
| Excitation ( | 340 – 370 nm | UV/Blue excitation. |
| Emission ( | 440 – 500 nm | Stokes shift varies by solvent polarity. |
| LogP | ~0.5 – 1.0 | Moderately lipophilic; cell-permeable. |
| Stability | Stable in solid state (store -20°C). | Solutions sensitive to light/oxidation over time. |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
(4-nitro-1H-benzimidazol-2-yl)methanol powder.
-
Anhydrous DMSO (Dimethyl sulfoxide).
-
PBS (Phosphate Buffered Saline), pH 7.4.
Procedure:
-
Weighing: Weigh 1.93 mg of the compound.
-
Dissolution: Dissolve in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution . Vortex until completely clear.
-
Storage: Aliquot into amber tubes (20-50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
In Vitro Nitroreductase (NTR) Assay
Purpose: To validate the probe's response to enzymatic reduction before cell work.
Materials:
-
Purified Nitroreductase (e.g., from E. coli, Sigma-Aldrich).
-
NADH (Cofactor).
-
96-well black fluorescence plate.
Workflow:
-
Dilute the 10 mM probe stock to 10 µM in PBS (pH 7.4).
-
Add 100 µM NADH to the solution.
-
Measure baseline fluorescence (
, ) to confirm low background. -
Add 1 µg/mL Nitroreductase .
-
Kinetic Read: Monitor fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.
-
Result: Expect a time-dependent sigmoidal increase in fluorescence intensity (typically 5-20 fold enhancement).
Live Cell Imaging of Hypoxia
Purpose: To visualize hypoxic regions in tumor spheroids or monolayer cultures.
Cell Lines: HeLa, A549, or HepG2 (known to express endogenous NTRs under hypoxia).
Workflow Diagram:
Caption: Step-by-step workflow for live-cell hypoxia imaging.
Detailed Steps:
-
Seeding: Plate cells in 35mm glass-bottom dishes and incubate for 24h.
-
Hypoxia Induction:
-
Method A (Gas): Incubate cells in a hypoxia chamber (1%
, 5% , 94% ) for 4–12 hours. -
Method B (Chemical): Add Cobalt Chloride (
, 100 µM) to the media to mimic hypoxia chemically.
-
-
Staining: Replace media with fresh media containing 5–10 µM of the probe. Incubate for 30–60 minutes at 37°C.
-
Washing: Remove media and wash cells
with PBS to remove excess extracellular probe. -
Imaging:
-
Use a Confocal Laser Scanning Microscope.
-
Laser: 405 nm (or nearest UV/Blue diode).
-
Emission Filter: 430–480 nm (Blue channel) or 450-550 nm (Green channel) depending on specific derivative shifts.
-
Observation: Hypoxic cells will display bright cytosolic fluorescence; Normoxic cells will remain dark.
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background Signal | Spontaneous reduction or probe oxidation. | Use fresh stock solutions. Ensure media is serum-free during staining if serum esterases interfere. |
| Low Signal in Hypoxia | Insufficient incubation time or low NTR expression. | Extend hypoxia induction to >12h. Increase probe concentration to 20 µM. |
| Precipitation | Low solubility in aqueous media. | Ensure final DMSO concentration is <0.5%. Sonicate the working solution. |
| Photobleaching | High laser power. | Benzimidazoles can be photolabile. Use minimal laser power and exposure time. |
References
-
Nitroreductase Probes: Xu, C. et al.[1] "Recent progress in small molecule fluorescent probes for nitroreductase." Chinese Chemical Letters, 2018. Link
-
Hypoxia Imaging Mechanisms: O'Connor, L. et al. "Nitroimidazoles and imaging hypoxia."[2][3][4][5] European Journal of Nuclear Medicine, 1995. Link
-
Benzimidazole Synthesis: Poddar, S. et al.[6] "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol." Dhaka University Journal of Pharmaceutical Sciences, 2016. Link
- NTR Probe Design:Li, Z. et al. "Rational design of a reversible fluorescent probe for real-time monitoring of nitroreductase." Analytical Chemistry, 2013. (Contextual grounding for nitro-to-amine switch).
Sources
- 1. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol
Welcome to the technical support center for the synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this important benzimidazole intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction
(4-nitro-1H-benzimidazol-2-yl)methanol is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, typically achieved via the Phillips condensation reaction, involves the cyclization of 3-nitro-1,2-phenylenediamine with glycolic acid under acidic conditions.[1][2] While the reaction is well-established, achieving high yield and purity can be challenging due to the electronic effects of the nitro group and potential side reactions.[3] This guide aims to provide practical, experience-driven solutions to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yield is a frequent issue in this synthesis and can stem from several factors. Systematically investigating these possibilities is key to optimization.
-
Cause A: Incomplete Reaction: The condensation may not have reached completion. The electron-withdrawing nitro group on the 3-nitro-1,2-phenylenediamine starting material reduces the nucleophilicity of the amino groups, which can slow down the cyclization process.[3]
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the reflux period.
-
Optimize Temperature: While higher temperatures can accelerate the reaction, they can also lead to decomposition. If using a standard reflux in 4N HCl, ensure the temperature is maintained around 100°C.[3] Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4][5]
-
-
-
Cause B: Suboptimal Acidity: The Phillips condensation is acid-catalyzed.[1] An incorrect acid concentration can hinder the reaction. The acid protonates the carbonyl oxygen of glycolic acid, making it more electrophilic for the nucleophilic attack by the diamine.
-
Solution: Ensure you are using an appropriate acid concentration, typically 4N to 6N HCl is effective.[3] While stronger acids might seem beneficial, they can lead to unwanted side reactions or degradation.
-
-
Cause C: Product Loss During Workup: The product, (4-nitro-1H-benzimidazol-2-yl)methanol, has amphoteric properties and its solubility can be pH-dependent. Significant loss can occur during neutralization and extraction.
-
Solution: When neutralizing the acidic reaction mixture with a base (e.g., NaHCO₃ or NH₄OH), proceed slowly and monitor the pH carefully.[6] Adjust the pH to be slightly basic (around 7.5-8.0) to ensure the product precipitates fully. Cool the mixture in an ice bath to further decrease the product's solubility in the aqueous medium before filtration.[7]
-
-
Cause D: Purity of Starting Materials: Impurities in the 3-nitro-1,2-phenylenediamine or glycolic acid can interfere with the reaction.[8]
-
Solution: Use high-purity starting materials. If the purity is uncertain, consider recrystallizing the 3-nitro-1,2-phenylenediamine before use.
-
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low product yield.
Question 2: My TLC shows multiple spots, and the crude product is a dark, impure solid. What are the likely side products?
Answer: The formation of multiple products is often due to side reactions or degradation.
-
Cause A: Oxidation of Diamine: o-Phenylenediamines are susceptible to oxidation, which can produce colored, polymeric impurities.[8] This is often exacerbated by prolonged heating in the presence of air.
-
Solution: While challenging in an acidic aqueous reflux, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.
-
-
Cause B: Formation of Bis-Benzimidazole: If an incorrect stoichiometry is used or if there are impurities, it's possible to form dimeric or polymeric structures.
-
Solution: Ensure a slight excess of glycolic acid is not used, as this can lead to other side reactions. A 1:1 molar ratio of the diamine to glycolic acid is typically optimal.
-
-
Cause C: Degradation: At excessively high temperatures or with prolonged reaction times, the nitro group can participate in degradation pathways, leading to a complex mixture of byproducts.
-
Solution: Adhere to recommended reaction temperatures (around 100°C) and monitor the reaction to avoid unnecessary heating after completion.[9]
-
Question 3: I'm having difficulty purifying the final product. What are the best methods?
Answer: Purifying nitrobenzimidazole derivatives can be challenging due to their polarity and sometimes poor solubility.
-
Method 1: Recrystallization (Most Common): This is the most effective method for purifying (4-nitro-1H-benzimidazol-2-yl)methanol.
-
Recommended Solvents: A mixture of ethanol and water is often successful. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Methanol or aqueous Dimethylformamide (DMF) can also be effective.[6][7]
-
-
Method 2: Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is the next step.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50% or higher) is a good starting point. The high polarity of the benzimidazole N-H and the hydroxyl group means a relatively polar eluent will be required.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Phillips condensation for this specific synthesis?
A1: The reaction proceeds in two main stages:
-
Acylation: One of the amino groups of 3-nitro-1,2-phenylenediamine performs a nucleophilic attack on the protonated carbonyl carbon of glycolic acid. This is followed by the elimination of a water molecule to form an N-acylated intermediate.[1]
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide. This intramolecular cyclization forms a tetrahedral intermediate which subsequently eliminates a second molecule of water to yield the aromatic benzimidazole ring.
Q2: How do I confirm the identity and purity of my final product?
A2: A combination of spectroscopic and physical methods is essential for full characterization.
| Technique | Expected Observations for (4-nitro-1H-benzimidazol-2-yl)methanol |
| ¹H NMR | In DMSO-d₆, expect a broad singlet for the N-H proton downfield (>12 ppm).[10] The aromatic protons will appear in the 7.5-8.5 ppm region. The methylene (-CH₂) and hydroxyl (-OH) protons will also be present, with their chemical shifts and multiplicities depending on coupling. |
| ¹³C NMR | Expect signals in the aromatic region (110-150 ppm) and a signal for the methylene carbon (-CH₂OH) around 55-65 ppm. |
| FT-IR (KBr) | Look for characteristic peaks: a broad peak for O-H and N-H stretching (~3400-3200 cm⁻¹), strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, and C=N stretching around 1620 cm⁻¹.[11] |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show the [M+H]⁺ ion corresponding to the exact mass of the protonated product (C₈H₈N₃O₃⁺).[11] |
| Melting Point | A sharp melting point indicates high purity. Compare the observed value to literature reports. |
Q3: Can I use a different acid instead of glycolic acid?
A3: Yes, the Phillips condensation is versatile. Using different carboxylic acids will result in different 2-substituted benzimidazoles. For example, using formic acid yields the parent 5-nitro-1H-benzimidazole, while acetic acid yields the 2-methyl derivative.[2][9] The choice of acid directly determines the substituent at the 2-position of the benzimidazole core.
Detailed Experimental Protocols
Protocol 1: Synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol
This protocol is a representative procedure based on the Phillips condensation method.
Caption: General experimental workflow for the synthesis.
Materials:
-
3-nitro-1,2-phenylenediamine (1.53 g, 10 mmol)
-
Glycolic acid (0.76 g, 10 mmol)
-
4N Hydrochloric Acid (20 mL)
-
Saturated Sodium Bicarbonate Solution or 10% Aqueous Ammonia
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 3-nitro-1,2-phenylenediamine (10 mmol) and glycolic acid (10 mmol).
-
Acid Addition: Carefully add 20 mL of 4N hydrochloric acid to the flask.
-
Reflux: Heat the mixture to reflux (approximately 100-105°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting diamine), cool the flask to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with stirring.
-
Neutralization: Carefully neutralize the solution by adding saturated sodium bicarbonate solution or 10% aqueous ammonia dropwise until the pH is approximately 7.5-8.0. A solid precipitate should form.
-
Isolation: Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration, washing thoroughly with cold water.
-
Drying: Dry the crude product in a vacuum oven at 60°C.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried (4-nitro-1H-benzimidazol-2-yl)methanol to a suitable flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Add hot deionized water dropwise until the solution just begins to turn cloudy.
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal growth.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry under vacuum.
References
- BenchChem Technical Support Team. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- BenchChem Technical Support Team. (2025). optimization of reaction conditions for benzimidazole synthesis. Benchchem.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.
- CoLab.ws. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.ws.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- PMC. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal.
- Taylor & Francis. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Taylor & Francis.
- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
- MDPI. (2021). Reactional Processes on Osmium–Polymeric Membranes for 5–Nitrobenzimidazole Reduction. MDPI.
- PMC. (n.d.). 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene dimethylformamide solvate. PMC.
- PMC. (n.d.). 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. PMC.
- The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals.
- Scholars Research Library. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library.
- Taylor & Francis Online. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Taylor & Francis Online.
- PMC. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. PMC.
- AWS. (n.d.). CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. AWS.
- PubChem. (n.d.). 3-Nitro-1,2-phenylenediamine. PubChem.
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. ResearchGate.
- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
- Google Patents. (n.d.). Process for the preparation of N-substituted nitro-p-phenylenediamines. Google Patents.
- BenchChem. (n.d.). A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis. BenchChem.
- Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). Revue Roumaine de Chimie.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. banglajol.info [banglajol.info]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: (4-nitro-1H-benzimidazol-2-yl)methanol Purification
The following technical guide addresses the purification of (4-nitro-1H-benzimidazol-2-yl)methanol , a compound often plagued by stubborn starting material contaminants and oxidative byproducts.
This guide is structured as a dynamic Technical Support Center, prioritizing problem-solving over static instructions.
Status: Active Agent: Senior Application Scientist Ticket ID: PUR-NBIM-004
Executive Summary
The purification of (4-nitro-1H-benzimidazol-2-yl)methanol (CAS: 20262-60-4 analog) presents unique challenges due to the electron-withdrawing nitro group. Unlike unsubstituted benzimidazoles, this compound exhibits reduced basicity and increased acidity at the N-H position. Common issues include "tarry" precipitates caused by oxidized phenylenediamine precursors and difficulty separating the 4-nitro regioisomer from incomplete cyclization products.
This guide leverages the compound's amphoteric nature and solubility profile to provide self-validating purification protocols.
Part 1: Critical Troubleshooting (Q&A)
Q1: My crude product is a dark, sticky oil/solid that won't crystallize. How do I salvage this?
Diagnosis: This is the most common issue in nitro-benzimidazole synthesis. The dark color usually comes from the oxidation of unreacted 3-nitro-1,2-phenylenediamine (starting material) into azo- or nitroso-oligomers. These impurities inhibit crystal lattice formation.
The Fix: The "pH Swing" Protocol Do not attempt direct recrystallization on a dark tar. You must first chemically separate the benzimidazole core from the non-amphoteric impurities.
-
Dissolution (Acidic): Dissolve the crude mass in 2M HCl (approx. 10 mL per gram).
-
Why: The benzimidazole nitrogen protonates, becoming water-soluble. Neutral organic tars and polymerized impurities often remain insoluble.
-
-
Filtration: Filter the acidic solution through a Celite pad to remove the dark insoluble solids.
-
Charcoal Treatment: Heat the filtrate to 50°C, add Activated Carbon (10% w/w), stir for 30 mins, and filter hot.
-
Why: Nitro-aromatic impurities have high affinity for carbon.
-
-
Controlled Precipitation: Cool the filtrate to room temperature. Slowly adjust pH to 6.0–7.0 using Ammonium Hydroxide (28%).
-
Critical Step: Do not overshoot to pH > 9. The nitro group increases the acidity of the N-H proton; high pH can re-dissolve the product as a salt.
-
-
Collection: The product will precipitate as a lighter solid. Filter and wash with cold water.[1][2]
Q2: Recrystallization from Ethanol yielded poor recovery. What solvent system should I use?
Diagnosis: (4-nitro-1H-benzimidazol-2-yl)methanol has high solubility in hot ethanol but moderate solubility in cold ethanol, leading to yield losses if the volume isn't strictly controlled.
The Fix: The Anti-Solvent Method Switch to a Methanol/Water or Ethanol/Water gradient system.
-
Protocol:
-
Dissolve the solid in the minimum amount of boiling Methanol (approx. 15-20 mL/g).
-
Once dissolved, remove from heat.
-
Immediately add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Methanol to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Result: This forces the hydrophobic nitro-benzimidazole out of solution while keeping polar impurities (like unreacted glycolic acid) dissolved in the aqueous phase.
-
Q3: I see a persistent impurity spot on TLC (Rf ~ 0.3 in 5% MeOH/DCM). What is it?
Diagnosis: If you synthesized this via the Phillips condensation (diamine + glycolic acid), the impurity is likely the mono-acylated intermediate (N-(2-amino-6-nitrophenyl)glycolamide) that failed to cyclize.
The Fix: Thermal Cyclization or Scavenging
-
Option A ( reprocessing): Reflux the crude material in 4N HCl for 2 hours. This forces the uncyclized amide to close the ring.
-
Option B (Chromatography): If purification is required, use a mobile phase buffered with 1% Acetic Acid .
-
Why: The uncyclized amine is more basic than the nitro-benzimidazole. Acidifying the silica/eluent will retain the amine impurity on the column while the nitro-benzimidazole elutes.
-
Part 2: Decision Logic & Workflows
Workflow 1: Purification Decision Tree
Use this logic flow to determine the correct purification route based on your crude product's state.
Figure 1: Decision matrix for selecting the appropriate purification method based on crude material characteristics.
Workflow 2: The "pH Swing" Mechanism
Understanding the amphoteric behavior is key to high recovery.
Figure 2: The solubility window of 4-nitrobenzimidazoles. Note the risk of re-dissolution at high pH due to the acidity of the pyrrole-like nitrogen.
Part 3: Solubility & Solvent Data
Efficient purification requires precise solvent selection. The table below summarizes solubility data for (4-nitro-1H-benzimidazol-2-yl)methanol.
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility (Cold) | Solubility (Hot) | Application | Notes |
| Water | Insoluble | Slightly Soluble | Anti-solvent | Used to crash out product from alcohols. |
| Methanol | Moderate | High | Recrystallization | Best primary solvent. |
| Ethanol | Low | High | Recrystallization | Good for high-purity, lower recovery needs. |
| Ethyl Acetate | Low | Moderate | Trituration | Use to wash away non-polar impurities. |
| DCM | Insoluble | Low | Chromatography | Requires 5-10% MeOH to elute product. |
| 2M HCl | Soluble | Soluble | Extraction | Forms the hydrochloride salt. |
| 2M NaOH | Soluble | Soluble | Extraction | Forms the sodium salt (deep red/orange color). |
References
-
Wright, J. B. (1951). "The Synthesis of Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link
- Foundational text on Phillips condens
-
Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279-314. Link
- Details the tautomerism of 4-nitro vs 7-nitro isomers.
-
BenchChem Technical Support. (2025). "Purification of 2-Methyl-1H-benzimidazole-4-methanol." BenchChem Protocols. Link
- Source of general troubleshooting steps for hydroxymethyl-benzimidazoles.
-
PubChem. "3-Nitro-1,2-phenylenediamine Compound Summary." Link
Sources
Overcoming solubility issues of (4-nitro-1H-benzimidazol-2-yl)methanol in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support resource for (4-nitro-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common solubility challenges encountered when working with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, but its derivatives, particularly those with nitro-substitutions, are often characterized by poor aqueous solubility.[1][2] This property stems from a combination of molecular planarity, lipophilicity, and strong intermolecular forces in the solid state, which can lead to compound precipitation in aqueous assay buffers and generate unreliable data.[3][4] This guide provides a systematic approach to resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My (4-nitro-1H-benzimidazol-2-yl)methanol is precipitating immediately upon addition to my aqueous assay buffer. What's causing this?
A1: This is a classic sign of a compound exceeding its thermodynamic solubility limit in an aqueous environment. The chemical structure of (4-nitro-1H-benzimidazol-2-yl)methanol contains several features that contribute to its low water solubility:
-
The Benzimidazole Core: This heterocyclic, aromatic system is largely hydrophobic.
-
The Nitro Group (-NO2): This functional group significantly increases the lipophilicity (hydrophobicity) of the molecule, further reducing its affinity for water.[5][6]
-
Crystal Lattice Energy: In its solid form, the compound is stabilized by intermolecular forces within a crystal lattice. A significant amount of energy is required to break these bonds and allow the molecule to be solvated by water, a process that is often not energetically favorable for poorly soluble compounds.[7]
When you introduce a concentrated solution of the compound (likely in an organic solvent) into an aqueous buffer, the solvent environment changes abruptly. If the final concentration of the compound is above its aqueous solubility limit, it will rapidly come out of solution, forming a precipitate.[8]
Q2: What is the correct first step for preparing this compound for my assay?
A2: The universally accepted starting point for poorly soluble compounds is to prepare a high-concentration stock solution in a suitable organic solvent.[9] This leverages the principle of "like dissolves like," using a nonpolar or polar aprotic solvent to effectively dissolve the hydrophobic compound.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly effective solvent for a wide range of poorly soluble compounds used in drug discovery.[10] It is miscible with water, making subsequent dilutions into aqueous buffers straightforward.
-
Ethanol (EtOH): Another viable option, particularly if your assay is sensitive to DMSO.
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF): These are also effective solvents for many benzimidazole derivatives, though less common for final assay preparations than DMSO.
The goal is to create a stock solution (e.g., 10-50 mM) that is significantly more concentrated than your highest desired assay concentration. This allows the final volume of organic solvent added to your assay to be minimal.
Q3: How much organic solvent from my stock solution is acceptable in the final assay volume?
A3: This is a critical parameter that requires careful optimization. While organic solvents are necessary for initial solubilization, they can interfere with your experiment, causing cytotoxicity in cell-based assays or inhibiting enzyme activity in biochemical assays.[11][12] It is imperative to keep the final concentration of the organic co-solvent as low as possible.
Table 1: General Guidelines for Maximum Final Co-Solvent Concentrations in Assays
| Co-Solvent | Cell-Based Assays | Biochemical/Enzymatic Assays | Rationale |
| DMSO | ≤ 0.5% (v/v) | ≤ 1-2% (v/v) | DMSO can inhibit cell proliferation and cause cytotoxicity at concentrations above 0.5%–1%.[13][14] It can also affect protein conformation and kinetics at higher concentrations.[10] |
| Ethanol | ≤ 1% (v/v) | ≤ 2-5% (v/v) | Ethanol is generally less toxic than DMSO but can still impact cell viability and protein function at higher concentrations.[12] |
Crucial Step: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of the organic solvent as your test samples but without the compound. This allows you to subtract any background effects caused by the solvent itself.
Q4: I've diluted my DMSO stock into the buffer, keeping the final DMSO at 0.5%, but I still see precipitation. What are my next steps?
A4: If simple dilution of an organic stock fails, you must employ more advanced solubility enhancement techniques. The following workflow diagram outlines a systematic approach to troubleshooting this common issue.
Caption: Troubleshooting workflow for compound precipitation.
Q5: How does pH adjustment work, and is it suitable for this compound?
A5: The solubility of compounds with ionizable functional groups can be highly dependent on the pH of the solution.[15][16] The benzimidazole ring contains a basic nitrogen atom that can be protonated. By lowering the pH of your buffer (making it more acidic), you can protonate this nitrogen, creating a charged species (a salt) which is often significantly more soluble in water than the neutral molecule.
While the electron-withdrawing nitro group reduces the basicity of the benzimidazole, pH modification can still be an effective strategy. You must test a range of pH values to find the optimal condition where the compound is soluble and your assay target (e.g., enzyme, cell line) remains stable and active.
Refer to Protocol 3 for a step-by-step guide on performing a pH-solubility screen.
Q6: What are cyclodextrins, and how can they help?
A6: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[17] This unique structure allows them to encapsulate poorly soluble "guest" molecules, like (4-nitro-1H-benzimidazol-2-yl)methanol, within their central cavity.
This encapsulation, known as an inclusion complex, effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[5][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity, making it ideal for many biological assays.
Refer to Protocol 4 for instructions on preparing a cyclodextrin inclusion complex.
Table 2: Comparison of Primary Solubility Enhancement Strategies
| Strategy | Pros | Cons | Best For... |
| pH Adjustment | Simple, cost-effective, uses common lab reagents. | Can alter the activity of the assay target; may not be effective for all compounds. | Ionizable compounds where the assay system is tolerant to pH changes. |
| Cyclodextrins | Highly effective for many hydrophobic compounds; generally low toxicity.[18] | Can be a costlier reagent; may interfere with binding assays if the cyclodextrin itself interacts with the target. | Neutral, hydrophobic compounds or when pH adjustment is not feasible. |
| Co-Solvent Systems | Can fine-tune the polarity of the final solution. | Requires careful optimization; higher solvent concentrations can lead to assay artifacts. | Situations where slight modifications to the solvent environment are sufficient. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh a precise amount of (4-nitro-1H-benzimidazol-2-yl)methanol powder (e.g., 5 mg) into a sterile, appropriate-sized glass vial.
-
Solvent Addition: Using a calibrated pipette, add the minimum volume of high-purity DMSO required to achieve the desired high concentration (e.g., for a 20 mM stock with a MW of 207.17 g/mol , add 1.21 mL DMSO to 5 mg).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be perfectly clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[19] Store at -20°C or -80°C, protected from light.
Protocol 2: Solvent Compatibility Test for Your Assay
Before testing your compound, determine the tolerance of your assay to the chosen solvent (e.g., DMSO).
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in your final assay buffer to achieve concentrations ranging from 0.1% to 5% (v/v).
-
Run Assay: Perform your standard assay protocol using these solvent-buffer mixtures in place of the compound solution. Include a "no solvent" control (buffer only).
-
Analyze Results: Determine the highest concentration of the solvent that does not significantly affect your assay's output (e.g., cell viability, enzyme activity, signal-to-background ratio). This is your maximum allowable final solvent concentration.
Protocol 3: Solubility Enhancement using pH Adjustment
-
Prepare Buffers: Prepare a series of your primary assay buffer, adjusting the pH downwards in 0.5 unit increments (e.g., from pH 7.4 down to pH 5.0) using dilute HCl. Confirm each pH with a calibrated meter.
-
Solubility Test: In separate microcentrifuge tubes, add a small aliquot of your high-concentration DMSO stock of (4-nitro-1H-benzimidazol-2-yl)methanol to each buffer to achieve your target concentration.
-
Equilibrate: Vortex each tube and incubate at room temperature for 1-2 hours to allow equilibrium to be reached.
-
Observe: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes. Carefully inspect the supernatant and the bottom of the tube. The pH that results in a clear solution with no visible pellet is a promising candidate.
-
Validate: Before proceeding, you must confirm that the new buffer pH does not negatively impact your assay target's function or stability.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
This protocol creates a concentrated stock of the compound pre-complexed with cyclodextrin.
-
Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer (e.g., 5-10% w/v). Gentle warming may be needed to dissolve the cyclodextrin.
-
Add Compound: While vigorously vortexing the cyclodextrin solution, slowly add your high-concentration DMSO stock of (4-nitro-1H-benzimidazol-2-yl)methanol drop-by-drop. A typical starting molar ratio is 1:1 to 1:2 (compound:cyclodextrin).
-
Equilibrate: Seal the container and stir or shake the mixture at room temperature for 24-48 hours, protected from light, to allow for efficient complex formation.[9]
-
Filter and Use: Filter the solution through a 0.22 µm syringe filter to remove any non-complexed, precipitated compound. The resulting clear filtrate is your solubilized stock solution, ready for dilution into your assay. Remember to create a vehicle control using the same final concentration of the HP-β-CD solution.
References
- Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- MDPI. (2025).
- World Pharma Today. (2025).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Academia.edu.
- SpringerLink. (2013). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- PMC. (2013). Considerations regarding use of solvents in in vitro cell based assays.
- Benchchem. Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments.
- PubMed. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay.
- ACS Publications. (2022).
- ResearchGate. pH-dependent solubility profile of new NTZ analogs.
- ResearchGate. (PDF)
- SciELO. (2011).
- Benchchem. Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays.
- PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Pharmaceutical Technology. (2025). Tackling Solubility Challenges.
- PubMed. (2013).
- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
- PMC.
- Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility.
- Thermo Fisher Scientific. (2026).
- ResearchGate. (PDF)
- MDPI. (2024). An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study.
- ACS Publications. (2022).
- PMC.
- CR Subscription Agency. (2022). Techniques used for Solubility Enhancement of Albendazole.
- ResearchGate.
- Sigma-Aldrich. (1-methyl-4-nitro-1H-imidazol-5-yl)methanol.
- PMC.
- PMC. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol.
- Unchained Labs. Unleashing high-throughput reaction screening.
- ResearchGate. Effect of different solvents for the synthesis of benzimidazole and benzothiazole.
- RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.
- ScienceDirect. (2022).
- BLDpharm. (4-Nitro-1H-benzo[d]imidazol-1-yl)methanol.
- Ossila. (2025). High-Throughput Screening (HTS)
- Wikipedia. High-throughput screening.
- EPA. (2025). 1H-Benzimidazol-2-yl(diphenyl)methanol Properties.
- DTIC. (2020).
- PMC. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests.
- ResearchGate. Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound?
- Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents.
- Scholars Research Library.
- ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- MilliporeSigma. N-Benzyl-2-nitro-1H-imidazole-1-acetamide 97 22994-85-0.
- PubChem. 2-(4-Nitrophenyl)-1H-benzimidazole.
- Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: (4-nitro-1H-benzimidazol-2-yl)methanol
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with (4-nitro-1H-benzimidazol-2-yl)methanol. It provides in-depth answers to frequently asked questions, detailed troubleshooting workflows for stability-related issues, and validated protocols for assessing the integrity of the compound in solution. Our approach is grounded in established principles of chemical stability, with a focus on providing practical, actionable insights for your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of (4-nitro-1H-benzimidazol-2-yl)methanol solutions.
Q1: What is the recommended solvent for dissolving (4-nitro-1H-benzimidazol-2-yl)methanol?
A: For most biological and screening assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power and compatibility with aqueous media at low concentrations (typically <0.5%).[1] For chemical synthesis or specific analytical applications, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or alcohols such as methanol and ethanol can also be effective.[2] Always use anhydrous, high-purity solvents to minimize potential degradation.
Q2: What are the optimal storage conditions for stock solutions?
A: Long-term stability of benzimidazole derivatives in solution is best maintained at low temperatures.[3] We recommend preparing concentrated stock solutions in a suitable solvent like DMSO, aliquoting them into single-use volumes to avoid repeated freeze-thaw cycles, and storing them at -20°C or -80°C in tightly sealed containers.[3] For short-term storage (up to 96 hours), solutions in 0.2% DMSO have been shown to be stable.[4][5]
Q3: Is (4-nitro-1H-benzimidazol-2-yl)methanol sensitive to light or pH changes?
A: Yes, benzimidazole derivatives as a class can exhibit high photosensitivity when in solution, though they are generally stable in solid form.[6] Therefore, it is critical to protect solutions from light by using amber vials or wrapping containers in aluminum foil. The stability can also be pH-dependent. The benzimidazole ring contains both acidic (N-H) and basic (imidazole nitrogen) sites, making the molecule susceptible to degradation under strong acidic or basic conditions.
Q4: How can I be sure my compound is stable in my specific experimental buffer?
A: While general guidelines are useful, the ultimate stability of (4-nitro-1H-benzimidazol-2-yl)methanol depends on your specific experimental conditions (buffer composition, pH, temperature, presence of other reagents). We strongly advise performing a preliminary stability check. A simple approach is to incubate the compound in your final experimental buffer for the maximum duration of your experiment, then analyze the sample by High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks.
Section 2: Troubleshooting Guide for Solution Stability
Encountering variability in experimental results is a common challenge. This guide provides a logical workflow to diagnose and resolve issues potentially linked to the instability of (4-nitro-1H-benzimidazol-2-yl)methanol.
Initial Troubleshooting Workflow
If you observe inconsistent assay results, reduced compound activity, or visual changes in your solution (e.g., color change, precipitation), follow this diagnostic workflow.
Caption: Troubleshooting workflow for stability issues.
Common Problems and Solutions
-
Issue: A yellow or brown tint appears in the solution over time.
-
Causality: The nitro group (-NO2) on the benzimidazole ring is an electron-withdrawing group that can participate in redox reactions or degradation pathways, potentially leading to colored byproducts.[7] This process can be accelerated by light or exposure to certain chemicals.
-
Solution: Immediately protect the solution from light.[6] Analyze the solution via HPLC-UV or LC-MS to identify the nature of the impurity. If degradation is confirmed, prepare a fresh solution and strictly adhere to light-protection and storage recommendations.
-
-
Issue: Precipitate forms after diluting the DMSO stock into an aqueous buffer.
-
Causality: This is typically a solubility issue, not a stability problem. (4-nitro-1H-benzimidazol-2-yl)methanol is poorly soluble in water. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out if its concentration exceeds its solubility limit in the final solvent mixture.
-
Solution: Ensure the final concentration of DMSO is sufficient to maintain solubility, but still compatible with your assay (usually 0.1-0.5%). You can also try gentle warming or sonication to aid dissolution. If the problem persists, consider reducing the final compound concentration.
-
Section 3: Protocols & Methodologies
These protocols provide a framework for preparing solutions and quantitatively assessing the stability of (4-nitro-1H-benzimidazol-2-yl)methanol.
Protocol 3.1: Preparation of a Standard Stock Solution
-
Preparation: Allow the solid (4-nitro-1H-benzimidazol-2-yl)methanol and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weighing: Accurately weigh a precise amount of the solid compound in a clean, dry vial.
-
Dissolution: Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use amber glass or polypropylene vials. Store immediately at -20°C or -80°C.
Protocol 3.2: HPLC-UV Method for Stability Assessment
This reverse-phase HPLC method is designed to separate the parent compound from potential degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analysis: Monitor the elution profile at a wavelength specific to the compound's chromophore.
-
Justification: HPLC is a highly precise and accurate method for determining the stability of benzimidazole derivatives.[1][4] The use of a C18 column provides good retention and separation for moderately polar aromatic compounds.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection | 254 nm and 310 nm (or wavelength of maximum absorbance) |
| Column Temp. | 30°C |
| Gradient Program | Time (min): 0-2 (5% B), 2-15 (5% to 95% B), 15-18 (95% B), 18-18.1 (95% to 5% B), 18.1-22 (5% B) |
Section 4: Understanding the Chemistry of Degradation
A proactive approach to stability requires understanding the molecule's potential failure modes. The structure of (4-nitro-1H-benzimidazol-2-yl)methanol contains two key moieties that can influence its stability: the nitroaromatic system and the hydroxymethyl group.
Potential Degradation Pathways
The primary degradation routes for this molecule are likely to be oxidation of the alcohol and reduction or modification of the nitro group.
Caption: Potential degradation pathways for the title compound.
-
Oxidative Degradation: The primary alcohol at the 2-position is susceptible to oxidation, first to an aldehyde and potentially further to a carboxylic acid. This can be initiated by dissolved oxygen, trace metal ions, or peroxide contaminants in solvents.
-
Reductive/Photolytic Degradation: Nitroaromatic compounds are known to undergo reduction to form corresponding amino derivatives. This transformation can be initiated by reducing agents in the buffer (e.g., thiols like DTT) or through photolytic pathways, where light provides the energy to drive the reaction.[6]
By understanding these potential liabilities, researchers can make informed decisions to mitigate degradation, such as de-gassing buffers, avoiding incompatible reagents, and rigorously protecting solutions from light.
References
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(17), 1901-1912. [Link][4][5]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2), 249-254. [Link][1]
-
Koc, F., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of Pharmaceutical and Biomedical Analysis, 224, 115183. [Link][3]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link][6]
-
Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology, 59(8), 2520-2525. [Link][8]
-
Pandey, A., et al. (2016). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 7, 107. [Link][9]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Tóth, G., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4475. [Link][7]
-
Allende, T. (2017). Response to "Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound?". ResearchGate. [Link][2]
-
Wu, D.-H. (2007). 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene dimethylformamide solvate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4609. [Link][10]
-
Miura, T., et al. (2011). 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o409. [Link][11]
Sources
- 1. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG [frontiersin.org]
- 10. 1-(1H-Benzimidazol-2-yl)-4-nitrobenzene dimethylformamide solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
(4-nitro-1H-benzimidazol-2-yl)methanol side reactions and byproducts
Technical Support Center: Synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol
Case Log ID: BZ-NIT-04-HYD Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Side Reactions, Byproducts, and Impurity Profiles
Executive Summary & Reaction Logic
User Query: "I am observing low yields and 'black tar' formation during the synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol. What are the specific side reactions?"
Scientist’s Analysis: The synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol typically involves the Phillips condensation of 3-nitro-1,2-phenylenediamine with glycolic acid (or a derivative) under acidic conditions.
The primary challenge lies in the electronic deactivation caused by the nitro group. The nitro group at the 3-position is strongly electron-withdrawing, significantly reducing the nucleophilicity of the adjacent amine (N2) and, to a lesser extent, the meta-amine (N1). This makes the initial acylation slow and the subsequent ring closure (dehydration) the rate-determining step.
Core Reaction Pathway:
-
Acylation: Glycolic acid reacts with the more nucleophilic amine (N1, meta to nitro) to form a mono-amide intermediate.
-
Cyclodehydration: The second amine (N2, ortho to nitro) attacks the amide carbonyl, closing the imidazole ring and expelling water.
Reaction Mechanism & Side Pathways (Visualized)
The following diagram illustrates the desired pathway versus the critical failure points (side reactions).
Caption: Mechanistic flow showing the competition between successful cyclization and common side reactions driven by electronic deactivation and reagent instability.
Diagnostic Center: Troubleshooting Side Reactions
Issue 1: The "Black Tar" Scenario (Polymerization)
Symptom: The reaction mixture turns into a viscous, insoluble black sludge/tar, especially when using Polyphosphoric Acid (PPA) or neat heating. Root Cause: Glycolic acid is unstable in hot, concentrated acid. It undergoes self-esterification to form polyglycolide (polyesters). Under extreme dehydration (PPA), these oligomers char. Additionally, the nitro-diamine can undergo oxidative polymerization at temperatures >150°C. Corrective Action:
-
Switch Catalyst: Move from PPA to 4N Hydrochloric Acid (Phillips Conditions) . The aqueous environment prevents polyester formation.
-
Temperature Control: Do not exceed 105°C (refluxing 4N HCl).
Issue 2: Persistent Intermediate (Incomplete Cyclization)
Symptom: LC-MS shows a major peak with Mass = M+18 (relative to product). Root Cause: The 3-nitro group deactivates the ortho-amine so strongly that ring closure is energetically difficult. The reaction stops at the N-(2-amino-6-nitrophenyl)-2-hydroxyacetamide stage. Corrective Action:
-
Thermodynamic Push: Increase reaction time (24-48 hours).
-
Azeotropic Distillation: If using a solvent (e.g., Xylene/Toluene), use a Dean-Stark trap to physically remove water, forcing the equilibrium toward the cyclic product.
Issue 3: Product Esterification (O-Acylation)
Symptom: Product shows reduced polarity on TLC and an extra ester stretch in IR. Root Cause: The hydroxyl group on the product's "methanol" tail reacts with excess glycolic acid in the acidic medium, forming (4-nitro-1H-benzimidazol-2-yl)methyl glycolate . Corrective Action:
-
Stoichiometry: Limit Glycolic Acid to 1.1 - 1.2 equivalents.
-
Hydrolysis Workup: Treat the crude solid with mild aqueous base (10% NaOH) at room temperature for 30 mins. This selectively hydrolyzes the unstable aliphatic ester back to the desired alcohol without opening the benzimidazole ring.
Impurity Profile Table
| Impurity Type | Chemical Structure Description | Origin | Removal Strategy |
| Impurity A | Mono-amide Intermediate (Open ring) | Incomplete reaction due to steric/electronic deactivation. | Reflux longer; Recrystallize from Ethanol (intermediate is more soluble). |
| Impurity B | Glycolide / Oligomers (Polyester chains) | Self-polymerization of glycolic acid. | Wash crude solid with hot water (oligomers are water-soluble/dispersible). |
| Impurity C | 5-Nitro Isomer (Regioisomer) | Contamination of starting material with 4-nitro-1,2-phenylenediamine. | Critical: Verify SM purity. 3-nitro-1,2-PD yields 4-nitro product. 4-nitro-1,2-PD yields 5-nitro product.[1] Separation is difficult; prevention is key. |
| Impurity D | Oxidized Derivative (Carboxylic Acid) | Oxidation of the -CH2OH group to -COOH. | Conduct reaction under Nitrogen/Argon atmosphere. |
Optimized Experimental Protocol
Methodology: Aqueous Phillips Condensation (Recommended for Purity)
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-nitro-1,2-phenylenediamine (10.0 mmol) and Glycolic Acid (12.0 mmol, 1.2 eq).
-
Solvent/Catalyst: Add 4N HCl (30 mL). Note: The volume should ensure stirrability but keep concentration high.
-
Reaction: Heat to reflux (approx. 100-105°C) for 12-24 hours .
-
Checkpoint: Monitor by TLC (EtOAc:MeOH 9:1). The diamine is yellow/orange; the product is often pale yellow/beige. The intermediate will be more polar than the diamine but less polar than the product? Actually, benzimidazoles are often more polar than the diamine due to the H-bond donor/acceptor nature, but the nitro group complicates this. Rely on LC-MS if possible.
-
-
Workup (Crucial Step):
-
Cool the mixture to Room Temperature.
-
Dilute with water (30 mL).
-
Slowly neutralize with Ammonium Hydroxide (NH4OH) or solid Sodium Bicarbonate to pH ~8-9. Caution: Foaming.
-
The product will precipitate as a solid.
-
-
Purification:
Purification Workflow Diagram
Caption: Step-by-step purification logic to isolate the target benzimidazole from water-soluble oligomers and organic-soluble starting materials.
Frequently Asked Questions (FAQs)
Q: Why is my yield lower than the literature (e.g., <50%)? A: The 3-nitro group steric and electronic hindrance is significant. If you stop the reaction too early, you lose yield to the water-soluble mono-amide intermediate, which stays in the filtrate during the basic workup. Extend reaction time.
Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (150°C, 10-20 mins) often improves yields for electron-deficient diamines by overcoming the activation energy barrier for cyclization that standard reflux struggles to surmount [6].
Q: How do I distinguish the 4-nitro and 5-nitro isomers? A:
-
Synthesis Origin: 3-nitro-diamine
4-nitro-benzimidazole. 4-nitro-diamine 5-nitro-benzimidazole. -
NMR: The coupling patterns in the aromatic region differ. The 4-nitro isomer has a "1,2,3" substitution pattern on the benzene ring (doublet, triplet, doublet). The 5-nitro isomer has a "1,2,4" pattern (doublet, doublet of doublets, singlet).
References
-
Wright, J. B. (1951). "The Synthesis of Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link
-
Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393. Link
-
Standard Protocol Verification: "Synthesis of 2-substituted benzimidazoles via Phillips Condensation." BenchChem Technical Library. Link
-
PubChem Compound Summary: "3-Nitro-1,2-phenylenediamine." National Center for Biotechnology Information. Link
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for heterocyclic synthesis mechanisms).
-
Microwave Assisted Synthesis: "Microwave-assisted synthesis of benzimidazole derivatives." Journal of Chemical Sciences. Link
Sources
Optimizing reaction conditions for (4-nitro-1H-benzimidazol-2-yl)methanol synthesis
Welcome to the technical support center for the synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while straightforward in principle, can present challenges that impact yield and purity. This resource aims to provide scientifically grounded solutions to overcome these common hurdles.
Overview of the Synthesis
The most common and direct route to synthesizing (4-nitro-1H-benzimidazol-2-yl)methanol is through the condensation of 4-nitro-o-phenylenediamine with glycolic acid. This reaction is a variation of the Phillips-Ladenburg benzimidazole synthesis, which involves reacting an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[1][2] The nitro group on the benzene ring is a strong electron-withdrawing group, which can influence the reactivity of the diamine and the stability of intermediates.
The general reaction is as follows:
4-nitro-o-phenylenediamine + Glycolic Acid --(Acid Catalyst, Heat)--> (4-nitro-1H-benzimidazol-2-yl)methanol
Understanding the reaction mechanism is key to effective troubleshooting. The process involves the activation of the carboxylic acid by an acid catalyst, followed by nucleophilic attack from one of the amino groups of the o-phenylenediamine to form an amide intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring.[3]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I improve it?
Answer:
Low or no yield is a common problem that can stem from several factors. A systematic approach to identifying the root cause is essential.
Potential Causes & Recommended Solutions:
-
Poor Quality of Starting Materials:
-
The Issue: 4-nitro-o-phenylenediamine is susceptible to oxidation and can degrade over time, often indicated by a darkening in color from bright orange/red to dark brown or black.[4] Impurities in either the diamine or glycolic acid can inhibit the reaction.
-
The Solution:
-
Assess Purity: Always check the purity of your starting materials by melting point or an appropriate spectroscopic method (e.g., NMR).
-
Purify if Necessary: If the purity is questionable, consider recrystallizing the 4-nitro-o-phenylenediamine from a suitable solvent like ethanol or water.
-
Use an Inert Atmosphere: To prevent oxidation of the diamine during the reaction, consider running the reaction under an inert atmosphere of nitrogen or argon.[4]
-
-
-
Suboptimal Reaction Conditions:
-
The Issue: Benzimidazole synthesis is sensitive to temperature, reaction time, and the choice of acid catalyst.[5] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.
-
The Solution:
-
Temperature Optimization: Experiment with a range of temperatures. While many procedures call for reflux, the optimal temperature can depend on the solvent and catalyst. Start with conditions reported in the literature and adjust as needed. A typical range for this condensation is 90-120°C.[6]
-
Catalyst Choice & Loading: Polyphosphoric acid (PPA) is a common and effective catalyst as it also serves as a solvent and dehydrating agent.[2] However, mineral acids like 4N HCl can also be used.[7] If using a mineral acid, ensure the concentration is appropriate.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[4][8] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
-
-
Improper pH Control:
-
The Issue: The reaction requires acidic conditions to protonate the carbonyl group of glycolic acid, making it more electrophilic.[3] However, if the medium is too acidic, both amino groups of the o-phenylenediamine can be protonated, reducing their nucleophilicity and stopping the reaction.
-
The Solution: When using mineral acids like HCl, start with a concentration around 4N. If the reaction fails, consider a milder acid catalyst or a different acid medium like PPA.
-
Question 2: I'm observing a major impurity in my crude product that is difficult to separate. What could it be and how can I prevent its formation?
Answer:
The formation of side products is a frequent challenge, especially with substituted benzimidazoles.
Potential Side Products & Prevention Strategies:
-
Formation of the 7-nitro Isomer:
-
The Issue: The condensation of 4-nitro-o-phenylenediamine can potentially yield two regioisomers: the desired 4-nitro and the 7-nitro-1H-benzimidazol-2-yl)methanol. The electronic and steric environment dictates the regioselectivity of the cyclization.
-
The Solution: While controlling the isomer ratio can be difficult, reaction conditions can play a role. Lower reaction temperatures may favor the formation of one isomer over the other. Careful analysis of the product mixture using NMR or HPLC is crucial to identify the isomers. Purification often requires careful column chromatography.
-
-
Polymeric or Tar-like Impurities:
-
The Issue: o-Phenylenediamines are prone to oxidative polymerization, leading to the formation of dark, insoluble tars.[4] This is often exacerbated by high temperatures and the presence of air.
-
The Solution:
-
Inert Atmosphere: As mentioned for low yield issues, running the reaction under nitrogen or argon is highly recommended to minimize oxidation.[4]
-
Controlled Heating: Avoid excessive temperatures. Use an oil bath for uniform and controlled heating.
-
Degassed Solvents: If using a solvent other than PPA, degassing it prior to use can help remove dissolved oxygen.
-
-
-
Incomplete Cyclization (Amide Intermediate):
-
The Issue: The intermediate amide may be stable under certain conditions and fail to cyclize. This can happen if the reaction time is too short or the temperature is too low.
-
The Solution: Monitor the reaction by TLC. If you observe a persistent intermediate spot, try increasing the reaction time or temperature moderately. Ensure your dehydrating agent/acid catalyst is effective.
-
Question 3: The work-up and purification of my product are proving difficult. What is the best procedure?
Answer:
A proper work-up is critical for isolating a pure product.
Recommended Work-up and Purification Protocol:
-
Neutralization: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If you used PPA, pour the mixture slowly and carefully into a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA.
-
Basification: Slowly neutralize the acidic solution by adding a base, such as concentrated ammonium hydroxide or a 10% NaOH solution, until the pH is basic (pH 8-9).[2][9] This step is crucial to precipitate the free benzimidazole base.
-
Filtration/Extraction:
-
If a solid precipitate forms, collect it by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts.
-
If the product is oily or does not precipitate cleanly, extract the aqueous mixture with an organic solvent like ethyl acetate.[6] Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is the next step. A gradient of ethyl acetate in hexane is a good starting point for the eluent system.[4]
-
Frequently Asked Questions (FAQs)
-
Q: What is the best acid catalyst for this synthesis?
-
A: Polyphosphoric acid (PPA) is often preferred because it acts as both the acidic catalyst and a dehydrating agent, driving the reaction towards the product. However, 4N hydrochloric acid is also a widely used and effective alternative.[7]
-
-
Q: Can I use a microwave reactor for this synthesis?
-
Q: What are the key safety precautions when working with 4-nitro-o-phenylenediamine?
-
A: 4-nitro-o-phenylenediamine is a hazardous substance. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin.
-
-
Q: How can I confirm the structure of my final product?
-
A: The structure of (4-nitro-1H-benzimidazol-2-yl)methanol should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of the nitro group and the methanol substituent will give characteristic signals in the spectra.
-
Optimized Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
4-nitro-o-phenylenediamine
-
Glycolic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Ammonium hydroxide solution (concentrated)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq).
-
Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the diamine) to the flask.
-
Heat the reaction mixture to 120-140°C with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent system).
-
Once the reaction is complete, allow the mixture to cool to about 80°C.
-
Pour the warm mixture slowly and carefully into a beaker containing a large amount of crushed ice, while stirring vigorously.
-
Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until a precipitate forms and the pH is ~8.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield (4-nitro-1H-benzimidazol-2-yl)methanol as a solid.
Data and Visualization
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Poor reagent quality | Assess purity (m.p., NMR) and recrystallize if needed.[8] |
| Suboptimal temperature/time | Optimize temperature (90-120°C) and monitor via TLC.[6][8] | |
| Incorrect catalyst/pH | Use PPA or 4N HCl; avoid overly acidic conditions.[2][7] | |
| Impurity Formation | Oxidation of diamine | Run reaction under an inert (N₂ or Ar) atmosphere.[4] |
| Isomer formation | Use lower temperatures; purify via column chromatography. | |
| Incomplete cyclization | Increase reaction time or temperature moderately. | |
| Purification Issues | Product is not precipitating | Extract with an organic solvent (e.g., ethyl acetate).[6] |
| Persistent impurities | Use column chromatography on silica gel.[4] |
Diagrams
Caption: Experimental workflow for the synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol.
Caption: Troubleshooting logic for low-yield benzimidazole synthesis.
References
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- optimization of reaction conditions for benzimidazole synthesis. (n.d.). BenchChem.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). BenchChem.
- A Review on Synthetic Strategies and Pharmaceutical Importance of Benzimidazole Scafffold. (2021). International Journal Of Modern Pharmaceutical Research.
- overcoming challenges in the synthesis of substituted benzimidazoles. (n.d.). BenchChem.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol benzimidazole derivatives. Dhaka University Journal of Pharmaceutical Sciences.
-
Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. (2009). Taylor & Francis. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]
- Synthesis routes of 4-Nitro-o-phenylenediamine. (n.d.). BenchChem.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. ijmpronline.com [ijmpronline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. banglajol.info [banglajol.info]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in (4-nitro-1H-benzimidazol-2-yl)methanol experiments
Technical Support Center: (4-nitro-1H-benzimidazol-2-yl)methanol Experiments
Welcome to the technical support center for (4-nitro-1H-benzimidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent results can be a significant roadblock, and this resource provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the reliability and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, purification, and handling of (4-nitro-1H-benzimidazol-2-yl)methanol.
Issue 1: Low or No Product Yield
One of the most common challenges is a lower-than-expected or complete absence of the desired product. This can often be traced back to several key factors in the synthetic process.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Poor Quality Starting Materials | Impurities in the 4-nitro-o-phenylenediamine or glycolic acid can inhibit the reaction or lead to unwanted side products.[1] The nitro group can also make the starting material sensitive to harsh conditions.[2] | Action: Assess the purity of starting materials using techniques like NMR or melting point analysis. If purity is questionable, consider recrystallization or column chromatography before proceeding with the synthesis.[1] |
| Suboptimal Reaction Conditions | The condensation reaction to form the benzimidazole ring is sensitive to temperature, time, and solvent. The electron-withdrawing nature of the nitro group can slow the reaction rate.[2] | Action: Optimize reaction parameters. A typical starting point is refluxing in a solvent like dimethylformamide (DMF) at 90-100°C.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3] |
| Inefficient Catalyst | While not always necessary, some benzimidazole syntheses benefit from a catalyst to improve reaction rates and yields.[1][4] | Action: If uncatalyzed reactions are consistently low-yielding, consider the addition of a mild acid catalyst. However, be cautious as harsh acidic conditions can lead to degradation.[2] |
Issue 2: Formation of Multiple Products/Side Products
The appearance of unexpected spots on a TLC plate or multiple peaks in your analytical data indicates the formation of side products.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Oxidation of Starting Material | o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities that are often difficult to remove.[1] | Action: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] |
| N-Alkylation | If alkylating agents are present, either as impurities or formed in-situ, N-alkylation of the benzimidazole ring can occur, leading to undesired byproducts.[1] | Action: Ensure all reagents and solvents are free from potential alkylating agents. Purify starting materials if necessary. |
| Incomplete Cyclization | The reaction proceeds through a Schiff base intermediate. Under certain conditions, this intermediate may be stable and not fully cyclize to form the benzimidazole ring.[1] | Action: Ensure adequate reaction time and temperature to promote complete cyclization. Monitoring by TLC for the disappearance of the intermediate is crucial. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure (4-nitro-1H-benzimidazol-2-yl)methanol can be challenging.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Similar Polarity of Product and Impurities | The desired product may have a similar polarity to starting materials or side products, making separation by column chromatography difficult.[1] | Action: Systematically screen different solvent systems for TLC to find an eluent that provides good separation. A gradient elution in your column chromatography may be necessary.[5] |
| Presence of Colored Impurities | Oxidation products can lead to dark-colored solutions or solids that are challenging to remove.[1] | Action: Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and subsequent purification steps like recrystallization.[1] |
| Product is an Oil or Difficult to Crystallize | The final product may not readily crystallize, making isolation by filtration problematic. | Action: If direct crystallization is unsuccessful, column chromatography is the preferred method for purifying oily products.[1] For difficult crystallizations, try techniques such as slow evaporation, using a seed crystal, or scratching the inside of the flask to induce crystal formation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for (4-nitro-1H-benzimidazol-2-yl)methanol?
A1: The most common method is the condensation reaction between 4-nitro-o-phenylenediamine and glycolic acid.[3] This reaction is typically carried out by refluxing the two reagents in a suitable solvent, such as dimethylformamide (DMF).[3]
Q2: How does the nitro group at the 4-position influence the reaction and properties of the molecule?
A2: The nitro group is strongly electron-withdrawing. This has two main effects:
-
Reactivity: It decreases the nucleophilicity of the diamine, which can slow down the rate of the condensation reaction compared to unsubstituted o-phenylenediamines.[2]
-
Biological Activity: The presence of a nitro group is often crucial for the biological activity of benzimidazole derivatives, particularly in antimicrobial and anticancer applications.[6] This is because it can be reductively activated in biological systems to form cytotoxic radicals.[6]
Q3: What are the best practices for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[1] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Q4: My purified product is a dark-colored solid. How can I decolorize it?
A4: The dark color is likely due to oxidation of the o-phenylenediamine starting material.[1] To remove these colored impurities, you can dissolve your crude product in a suitable solvent and treat it with activated carbon.[1] After stirring, the charcoal is filtered off, and the decolorized solution can be carried forward to the next purification step, such as recrystallization.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: A combination of spectroscopic methods should be used to confirm the structure and purity of (4-nitro-1H-benzimidazol-2-yl)methanol. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Part 3: Experimental Protocols & Visualizations
Standardized Synthesis Protocol for (4-nitro-1H-benzimidazol-2-yl)methanol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-nitro-o-phenylenediamine
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve an appropriate amount of 4-nitro-o-phenylenediamine in DMF.[3]
-
Add glycolic acid to the solution.[3]
-
Heat the reaction mixture to 90-100°C and reflux.[3]
-
Monitor the reaction progress using TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water.[3]
-
Neutralize any residual acid by adding NaHCO₃ solution until the solution is basic (check with litmus paper).[3]
-
Extract the aqueous layer with ethyl acetate.[3]
-
Wash the combined organic layers with brine solution and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography or recrystallization.
General Purification Workflow
Caption: Troubleshooting logic for common issues in (4-nitro-1H-benzimidazol-2-yl)methanol experiments.
References
- BenchChem. Overcoming Challenges in the Synthesis of Substituted Benzimidazoles.
- BenchChem. Optimizing Reaction Conditions for Benzimidazole Synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine".
- BenchChem. The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide.
- BenchChem. Optimization of Reaction Conditions for Benzimidazole Synthesis.
- Rahman, S. M. A., et al. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- BenchChem. Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol.
Sources
Technical Support Center: (4-nitro-1H-benzimidazol-2-yl)methanol Degradation
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the metabolic degradation pathways of (4-nitro-1H-benzimidazol-2-yl)methanol. Leveraging established principles of drug metabolism for nitroaromatic and benzimidazole-based compounds, this document provides in-depth FAQs, troubleshooting protocols, and validated experimental workflows to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Metabolic Pathways
Q1: What are the predicted primary metabolic degradation pathways for (4-nitro-1H-benzimidazol-2-yl)methanol?
A1: Based on its chemical structure, (4-nitro-1H-benzimidazol-2-yl)methanol is susceptible to two primary metabolic routes: nitroreduction and oxidative metabolism, followed by subsequent Phase II conjugation.
-
Pathway 1: Nitroreduction: The electron-withdrawing nitro group (-NO2) is a prime target for nitroreductase (NTR) enzymes.[1] This is a multi-step reductive process that is crucial for the activation of many nitroaromatic prodrugs.[2][3] The pathway typically proceeds from the nitro group to a nitroso (-NO) intermediate, then to a hydroxylamino (-NHOH) group, and finally to the stable amino (-NH2) metabolite. The hydroxylamino intermediate can be highly reactive and may form covalent adducts with macromolecules like DNA.[2] This reductive activation is often carried out by bacterial and mammalian nitroreductases.[4][5]
-
Pathway 2: Oxidative Metabolism (Phase I): The benzimidazole ring and the methanol group are potential sites for oxidation, primarily catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver.[6][7] Benzimidazole-based drugs are well-known substrates for various CYP isozymes.[7] Potential reactions include hydroxylation on the aromatic ring or oxidation of the primary alcohol at the 2-position to an aldehyde and then a carboxylic acid.
-
Pathway 3: Conjugation (Phase II): The primary metabolites from both pathways, particularly those with newly formed amino or hydroxyl groups, can undergo Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which increases the water solubility of the metabolites to facilitate their excretion.[8]
Caption: Predicted metabolic pathways of (4-nitro-1H-benzimidazol-2-yl)methanol.
Section 2: Experimental Design & Protocols
Q2: How should I design an in vitro experiment to study the degradation of (4-nitro-1H-benzimidazol-2-yl)methanol using human liver microsomes (HLM)?
A2: An in vitro metabolic stability assay using HLM is a standard preclinical method to assess the extent and rate of Phase I metabolism.[9] This protocol outlines the key steps.
Protocol: In Vitro Metabolic Stability Assay with HLM
-
Objective: To determine the rate of disappearance of the parent compound in the presence of metabolically active HLM.
-
Principle: HLMs contain a high concentration of CYP enzymes. In the presence of the essential cofactor NADPH, these enzymes will metabolize the test compound. The reaction is monitored over time and quenched at specific intervals.[6]
Materials:
-
(4-nitro-1H-benzimidazol-2-yl)methanol (test compound)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Ice-cold Acetonitrile (ACN) with an internal standard (e.g., 100 ng/mL Diclofenac or other suitable compound) for quenching.[10]
-
Positive control compound with known metabolic profile (e.g., Testosterone, Butonitazene).[10]
-
96-well incubation plates and collection plates.
-
Multichannel pipette, incubator/shaker (37°C).
Procedure:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of the test compound and positive control in a buffer (final solvent concentration, e.g., DMSO, should be <0.5%).[10]
-
Reaction Mixture Setup: In each well of the incubation plate, add phosphate buffer. Add the HLM to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubation: Pre-incubate the plate containing the HLM and buffer at 37°C for 10 minutes with gentle shaking.[6]
-
Initiation: Initiate the metabolic reaction by adding the test compound to the wells. For negative controls, add buffer instead of the NADPH solution.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 50 µL) of the reaction mixture to a collection plate containing an excess volume (e.g., 150 µL) of ice-cold ACN with an internal standard to terminate the reaction.[6][10]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., 3000 x g for 10 min at 4°C) to precipitate proteins.[11]
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
Caption: Standard experimental workflow for an in vitro HLM stability assay.
Q3: What is the recommended analytical method for identifying and quantifying the parent compound and its metabolites?
A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug metabolism studies.[12][13] It offers the required sensitivity, selectivity, and structural information to both quantify known compounds and identify unknown metabolites.
Protocol: General LC-MS/MS Method Setup
-
Objective: To separate the parent compound from its metabolites chromatographically and detect them with high sensitivity and mass accuracy.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole (for quantification) or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap (for metabolite identification).
LC Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[14]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute all compounds, then re-equilibrate. A typical gradient might run over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 10 µL.
MS Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) is common. Test both positive and negative modes, as the benzimidazole nitrogen atoms are readily protonated in positive mode ([M+H]+), while acidic metabolites may be detected in negative mode ([M-H]-).[15]
-
For Quantification (Triple Quadrupole): Use Multiple Reaction Monitoring (MRM). You will need to determine the optimal precursor ion (the mass of the parent compound) and one or two product ions (fragments generated by collision-induced dissociation) for the parent and each expected metabolite.
-
For Identification (HRMS): Perform a full scan to detect all ions present. Follow this with data-dependent MS/MS scans, where the instrument automatically fragments the most intense ions from the full scan, providing structural information for identifying unknown metabolites.[16]
Section 3: Troubleshooting Common Experimental Issues
Q4: I am not observing any degradation of the parent compound in my HLM assay. What are the likely causes and solutions?
A4: This is a common issue that can often be resolved by systematically checking the key components of the assay. The compound may be highly stable, or there may be an experimental error.
| Potential Cause | Troubleshooting Action & Rationale |
| Inactive NADPH | The NADPH cofactor is essential for CYP activity and can degrade if not stored or handled properly. Solution: Use a freshly prepared NADPH regenerating system. Always store stock solutions at -80°C and thaw on ice immediately before use.[6] |
| Inactive Microsomes | Repeated freeze-thaw cycles or improper storage can denature the enzymes in the HLM. Solution: Use a new aliquot of HLM that has not been previously thawed. Ensure HLM are stored at -80°C. Run a positive control (e.g., testosterone) to verify the metabolic activity of the HLM batch.[10] |
| Incorrect pH | CYP enzymes have an optimal pH range around 7.4. Solution: Double-check the pH of your phosphate buffer. Ensure it is correctly prepared and buffered to pH 7.4. |
| Compound Inhibition | At high concentrations, the test compound itself might inhibit the CYP enzymes. Solution: Test a lower concentration of your compound (e.g., 0.5 - 1.0 µM).[10] |
| Analytical Carryover | If the peak area at T=0 is artificially high due to carryover from a previous injection, it can mask degradation. Solution: Run blank injections between samples to ensure there is no carryover. Optimize the LC wash method.[17] |
| Compound is Highly Stable | The compound may genuinely be resistant to metabolism by the enzymes present in HLM. Solution: If the positive control works but the test compound shows no degradation, consider extending the incubation time or using a different metabolic system, such as liver S9 fractions or hepatocytes, which contain a broader range of enzymes, including cytosolic nitroreductases.[6] |
Q5: My LC-MS/MS data shows many unknown peaks. How can I confidently identify them as true metabolites?
A5: Metabolite identification is a significant challenge, often referred to as the "bottleneck" in metabolomics.[16][18] A multi-pronged approach is required for confident annotation.
| Step | Action & Rationale |
| 1. Background Subtraction | Action: Compare the chromatograms of your test sample (T=60 min) with a negative control (T=60 min, no NADPH) and a T=0 sample. Rationale: True metabolites should be present or significantly higher in the active incubation but absent or at very low levels in the controls. This helps eliminate peaks originating from the matrix, reagents, or compound impurities.[12] |
| 2. Predict & Search | Action: Based on known biotransformation reactions, predict the exact masses of expected metabolites. For (4-nitro-1H-benzimidazol-2-yl)methanol, search for masses corresponding to: • Reduction: +2H, -O (+1.0078 Da) • Hydroxylation: +O (+15.9949 Da) • Glucuronidation: +C6H8O6 (+176.0321 Da) Rationale: Searching for specific mass shifts from the parent compound is the primary way to find potential metabolites.[16][19] |
| 3. High-Resolution Mass | Action: Use an HRMS instrument to obtain accurate mass measurements (<5 ppm error). Rationale: Accurate mass allows for the prediction of the elemental formula of the unknown peak, which drastically reduces the number of possible identities.[15] |
| 4. Isotope Pattern Analysis | Action: Examine the isotopic pattern of the unknown peak. Rationale: The pattern of isotopes (e.g., the A+1 peak from ¹³C) must match the predicted elemental formula. This is a powerful tool for validating a proposed formula.[18] |
| 5. MS/MS Fragmentation | Action: Compare the MS/MS fragmentation pattern of the unknown metabolite with that of the parent compound. Rationale: Metabolites often retain the core structure of the parent drug. Therefore, they should share common fragment ions. Unique fragments can help pinpoint the site of modification. |
References
-
Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. PubMed. Available from: [Link]
-
Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Oxford Academic. Available from: [Link]
-
Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. PMC. Available from: [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available from: [Link]
-
Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori. PubMed. Available from: [Link]
-
Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC. Available from: [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC. Available from: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available from: [Link]
-
Major problems and solutions associated with metabolite identification... ResearchGate. Available from: [Link]
-
Benzimidazole drugs and modulation of biotransformation enzymes. PubMed. Available from: [Link]
-
Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. PMC. Available from: [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available from: [Link]
-
Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. ACS Publications. Available from: [Link]
-
Analyzing Drug Metabolism: A Key Factor in Drug Development and Safety Assessment. LinkedIn. Available from: [Link]
-
Identifying Unknowns: A challenge for Metabolomics. University of Florida. Available from: [Link]
-
Metabolism of nitroimidazole compounds on the example of nimorazole in... ResearchGate. Available from: [Link]
-
Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes. PMC. Available from: [Link]
-
Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies. Available from: [Link]
-
The benzimidazole based drugs show good activity against T. gondii but poor activity against its proposed enoyl reductase enzyme target. PMC. Available from: [Link]
-
[Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS]. PubMed. Available from: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. Available from: [Link]
-
Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene. FreiDok plus. Available from: [Link]
-
2-(1H-Benzimidazol-2-yl)-4-nitrophenol. PMC. Available from: [Link]
-
Two Major Pathways in TAML-Catalyzed Degradation of Carbendazim by H2O2: Elimination of a Nitrogen-Rich Benzimidazole Fungicide and Its Parallel Nitration. ACS ES&T Water. Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]
-
Multiresidue method for the determination of nitroimidazoles and their hydroxy-metabolites in poultry muscle, plasma and egg by isotope dilution liquid chromatography mass spectrometry. ResearchGate. Available from: [Link]
-
Detection of benzimidazole carbamates and amino metabolites in liver by surface plasmon resonance-biosensor. CORE. Available from: [Link]
-
Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Nature. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]
-
Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics. PLOS. Available from: [Link]
-
Research-Paper-2.pdf. Chemistry & Biology Interface. Available from: [Link]
-
2-(1H-Benzimidazol-2-yl)-4-nitro-phenol. PubMed. Available from: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole drugs and modulation of biotransformation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. longdom.org [longdom.org]
- 10. Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Analytical Method for Nitroimidazoles and Their Major Metabolites in Livestock and Fishery Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uab.edu [uab.edu]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biospec.net [biospec.net]
Technical Support Center: Troubleshooting Cell Viability Issues with (4-nitro-1H-benzimidazol-2-yl)methanol
Welcome to the technical support guide for researchers utilizing (4-nitro-1H-benzimidazol-2-yl)methanol in their experimental workflows. This resource is designed to provide in-depth troubleshooting assistance for common cell viability challenges encountered during treatment with this and structurally related benzimidazole derivatives. As a class of heterocyclic compounds, benzimidazoles are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] However, their application in cell-based assays can sometimes lead to unexpected or inconsistent results. This guide will walk you through potential causes and solutions in a structured, question-and-answer format to ensure the integrity and reproducibility of your research.
I. Understanding the Compound: Foundational Knowledge
Before delving into troubleshooting, it is crucial to have a foundational understanding of the compound you are working with. (4-nitro-1H-benzimidazol-2-yl)methanol belongs to the benzimidazole family, a group of compounds known for their diverse biological activities. The presence of the nitro group can influence the compound's electronic properties and biological activity.[3]
What is the expected biological activity of (4-nitro-1H-benzimidazol-2-yl)methanol?
Benzimidazole derivatives have been shown to exhibit a range of biological effects, including cytotoxicity against cancer cell lines.[4][5] The specific activity of (4-nitro-1H-benzimidazol-2-yl)methanol may not be extensively documented in publicly available literature, which is common for novel or specialized research compounds. However, related benzimidazole structures have been investigated for their potential as anticancer agents, often through mechanisms that involve the disruption of microtubule polymerization or the inhibition of key enzymes like poly(ADP-ribose) polymerase (PARP).[2][6] It is therefore plausible that this compound may induce cytotoxicity in a dose-dependent manner.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter when using (4-nitro-1H-benzimidazol-2-yl)methanol in cell culture experiments.
Q1: I am observing much higher (or lower) cytotoxicity than expected. What are the potential causes?
Discrepancies between expected and observed cytotoxicity are a common challenge. Several factors, from compound handling to assay selection, can contribute to this.
Potential Cause 1: Compound Solubility and Stability
Benzimidazole derivatives can have limited aqueous solubility.[7][8] If the compound is not fully dissolved, its effective concentration in the cell culture medium will be lower than intended, leading to reduced cytotoxicity. Conversely, precipitation of the compound can lead to localized high concentrations, causing sporadic and non-reproducible cell death.
Troubleshooting Steps:
-
Verify Solubility: Attempt to dissolve a small amount of the compound in your chosen solvent (e.g., DMSO, ethanol) at the highest stock concentration you plan to use. Visually inspect for any precipitate.
-
Solvent Selection: While DMSO is a common solvent, high concentrations can be toxic to cells.[9][10] It is recommended to keep the final DMSO concentration in the culture medium below 0.1%.[1] If solubility is an issue, consider alternative solvents like ethanol or methanol, but be aware of their potential cytotoxic effects at higher concentrations as well.[10]
-
Fresh Preparations: Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.
Potential Cause 2: Inaccurate Cell Seeding Density
The number of cells seeded per well can significantly impact the outcome of a viability assay. Too few cells may be overly sensitive to the compound, while too many cells can become confluent, leading to contact inhibition of growth and reduced sensitivity.
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. This involves seeding a range of cell numbers and measuring their growth over the intended experiment time. The ideal density will be in the exponential growth phase at the end of the assay.[9]
-
Ensure Even Cell Distribution: After seeding, ensure that the cells are evenly distributed across the well to avoid clumps, which can affect nutrient and compound accessibility.
Potential Cause 3: Issues with the Cell Viability Assay
The choice of cell viability assay is critical. Different assays measure different cellular parameters, and some may be incompatible with your compound or experimental conditions.[11]
Troubleshooting Steps:
-
Assay Principle: Understand the principle of your chosen assay. For example, MTT and related tetrazolium salt assays (XTT, MTS) measure metabolic activity, which is an indirect measure of cell viability.[9][12] If your compound interferes with cellular metabolism without directly causing cell death, these assays may give misleading results.
-
Assay Validation: It is good practice to validate your results with a second, mechanistically different viability assay. For instance, a dye exclusion assay like Trypan Blue, which measures membrane integrity, or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) can provide complementary information.[11]
-
Compound Interference: Some compounds can interfere with the assay components. For example, a colored compound might interfere with the absorbance reading in a colorimetric assay. Run a control with the compound in cell-free medium to check for any direct interaction with the assay reagents.
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using the MTT assay. Optimization for specific cell lines and compounds is recommended.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
(4-nitro-1H-benzimidazol-2-yl)methanol
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of (4-nitro-1H-benzimidazol-2-yl)methanol in a suitable solvent. Prepare serial dilutions of the compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% for DMSO).[1]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only controls (medium with the same concentration of solvent as the treated wells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (or a suitable wavelength for your solubilization buffer) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[1]
Q2: I'm observing inconsistent results between experiments. How can I improve reproducibility?
Reproducibility is a cornerstone of scientific research. Inconsistent results can often be traced back to subtle variations in experimental procedures.
Potential Cause 1: Cell Culture Health and Passage Number
The health and passage number of your cells can significantly affect their response to treatment. Cells at a high passage number may have undergone genetic drift and may not behave in the same way as earlier passage cells.
Troubleshooting Steps:
-
Use Low-Passage Cells: Whenever possible, use cells from a low-passage stock that has been properly cryopreserved.
-
Monitor Cell Health: Regularly inspect your cells under a microscope for any changes in morphology or growth rate.
-
Test for Mycoplasma: Mycoplasma contamination is a common and often undetected problem in cell culture that can alter cellular responses.[13] Regularly test your cells for mycoplasma contamination.
Potential Cause 2: Pipetting Errors and Inconsistent Volumes
Small variations in pipetting volumes, especially when working with 96-well plates, can lead to significant differences in cell numbers and compound concentrations.
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure that your pipettes are regularly calibrated.
-
Consistent Technique: Use a consistent pipetting technique for all wells. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.
-
Use a Multichannel Pipette: For adding reagents to multiple wells, a multichannel pipette can improve consistency.
Potential Cause 3: Edge Effects in Microplates
The outer wells of a microplate are more prone to evaporation, which can lead to increased concentrations of compounds and media components, affecting cell growth and viability.
Troubleshooting Steps:
-
Avoid Outer Wells: If possible, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or PBS to create a humidity barrier.
-
Ensure Proper Incubation: Maintain a humidified environment in your incubator to minimize evaporation.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting cell viability issues.
Caption: A logical workflow for troubleshooting common cell viability issues.
IV. Data Summary Table
The following table provides a general guide for interpreting cell viability data. Actual values will be cell line and compound specific.
| Observation | Potential Implication | Recommended Action |
| IC50 > 100 µM | Low potency or poor bioavailability | Verify compound solubility and stability. Consider screening against a different panel of cell lines. |
| Steep dose-response curve | Potent cytotoxic effect | Ensure accurate serial dilutions. May indicate a specific molecular target. |
| Shallow dose-response curve | Off-target effects or mixed population response | Investigate potential off-target effects. Assess cell population homogeneity. |
| High variability between replicates | Technical inconsistency | Review pipetting technique, cell seeding uniformity, and check for edge effects. |
V. Concluding Remarks
Troubleshooting unexpected results is an integral part of the scientific process. By systematically evaluating each step of your experimental workflow, from compound preparation to data analysis, you can identify and address the root cause of cell viability issues. This guide provides a framework for this process, but it is important to remember that each cell line and compound may present unique challenges. Careful observation, meticulous technique, and a thorough understanding of the underlying biological and chemical principles are your most valuable tools for achieving reliable and reproducible data.
VI. References
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). Arabian Journal of Chemistry. [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Substituted 1H-Benzimidazole Derivatives. (n.d.). YMER. [Link]
-
Cell viability assay. Graph of MTT assay showing the rate of viability... (n.d.). ResearchGate. [Link]
-
2-(1H-Benzimidazol-2-yl)-4-nitrophenol. (2011). PMC. [Link]
-
Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2021). Guidelines for cell viability assays. Food and Chemical Toxicology, 153, 112262. [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2023). MDPI. [Link]
-
Cytotoxic Activity of Some Azole Derivatives. (2018). Asian Pacific Journal of Cancer Biology. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). Cells. [Link]
-
Solubility of Benzimidazoles in Alcohols. (2004). ResearchGate. [Link]
-
Graff, B. T., Palanivel, C., Jenkins, C. B., Baranowska-Kortylewicz, J., & Yan, Y. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. Scientific Reports, 13(1), 7780. [Link]
-
Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. (2017). RSC Publishing. [Link]
-
Cell Health Assays. (n.d.). LI-COR Biosciences. [Link]
-
A Systemic Review on Benzimidazole Study. (n.d.). Quest Journals. [Link]
-
Troubleshooting Guide for Cell Culture Contamination. (n.d.). Corning. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2017). Biomedical Research and Therapy. [Link]
-
Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound? (2017). ResearchGate. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Publishing. [Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]
- 5. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 6. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. questjournals.org [questjournals.org]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 11. researchgate.net [researchgate.net]
- 12. licorbio.com [licorbio.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of (4-nitro-1H-benzimidazol-2-yl)methanol and Related Compounds
Welcome to the technical support center for researchers utilizing (4-nitro-1H-benzimidazol-2-yl)methanol and other benzimidazole-based small molecules. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding off-target effects. Our goal is to equip you with the scientific rationale and practical protocols to ensure the specificity and validity of your experimental outcomes.
Introduction to Benzimidazoles and the Challenge of Off-Target Effects
Benzimidazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound (4-nitro-1H-benzimidazol-2-yl)methanol belongs to this versatile class. The biological activity of these compounds is often attributed to their interaction with various cellular targets. However, a common challenge in the application of small molecule inhibitors is the potential for off-target effects, where the compound interacts with unintended proteins, leading to ambiguous results or toxicity.[3] This guide will provide a systematic approach to identifying, validating, and minimizing these effects.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target effects of a nitrobenzimidazole derivative like (4-nitro-1H-benzimidazol-2-yl)methanol?
A1: While direct off-target data for this specific molecule is limited, based on the broader class of nitrobenzimidazole and 2-substituted benzimidazole derivatives, potential off-target activities could include:
-
Kinase Inhibition: Many benzimidazole derivatives are known to inhibit various kinases, such as VEGFR-2 and EGFR, which are involved in cell signaling and angiogenesis.[4][5]
-
Microtubule Disruption: A primary mechanism for many anticancer benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[6]
-
Epigenetic Modulation: Some derivatives have been shown to interact with epigenetic targets like histone deacetylases (HDACs).[7]
-
Oxidative Stress Modulation: Certain nitrobenzimidazole derivatives have been observed to influence intracellular reactive oxygen species (ROS) production.[8]
Q2: I'm observing an unexpected phenotype in my cell-based assay. How do I know if it's an off-target effect?
A2: An unexpected phenotype that is inconsistent with the known function of your primary target is a strong indicator of off-target activity. Other signs include high cytotoxicity at concentrations needed for on-target inhibition.[9] To begin troubleshooting, a dose-response analysis is recommended. Off-target effects are often more pronounced at higher concentrations.
Q3: What is the first step I should take to validate that my compound is engaging its intended target in cells?
A3: Direct target engagement validation is a critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10][11][12] CETSA assesses the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of engagement.
Q4: How can I be sure that the observed phenotype is due to the inhibition of my target and not an off-target?
A4: Genetic validation methods are the gold standard for correlating a drug's effect with its intended target. Techniques like siRNA or shRNA knockdown, or CRISPR/Cas9 knockout of the target gene, can be employed.[9][] If the phenotype observed with your compound is mimicked by genetically silencing the target, it strengthens the evidence for on-target activity.
Troubleshooting Guide: A Step-by-Step Approach to Off-Target Effect Mitigation
If you suspect off-target effects are influencing your results, follow this systematic guide to diagnose and address the issue.
Workflow for Investigating Off-Target Effects
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 6-Nitrobenzimidazole Inhibit Fructose-Mediated Protein Glycation and Intracellular Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
Validation & Comparative
Comparative Technical Guide: (4-Nitro-1H-benzimidazol-2-yl)methanol vs. Benzimidazole Derivatives
[1]
Executive Summary: The "Nitro Switch" in Benzimidazole Scaffolds
In medicinal chemistry, the benzimidazole core is a privileged scaffold, but the positioning of substituents dictates its pharmacological fate.[1] This guide focuses on (4-nitro-1H-benzimidazol-2-yl)methanol , a specialized derivative that offers a distinct electronic and steric profile compared to its more common isomer, the 5-nitro derivative (e.g., precursors to metronidazole-like activity) or the non-nitro parent.[2]
For researchers, the choice between the 4-nitro and 5-nitro isomers is not merely structural—it is a functional switch that alters:
-
Redox Potential: The 4-nitro group is sterically crowded and electronically coupled to the bridgehead nitrogens differently than the 5-nitro group.[2]
-
Acid-Base Chemistry: The proximity of the 4-nitro group to the pyrrole-like NH affects pKa and hydrogen bonding capability (intramolecular H-bonding).[2]
-
Synthetic Accessibility: Regioselective synthesis requires specific, less common diamine precursors.[2][1]
Chemical & Physical Profile: Comparative Analysis
The following table contrasts the target compound with its primary alternatives. Note the distinct pKa shifts and lipophilicity changes driven by the nitro position.[1]
Table 1: Physicochemical Comparison of Benzimidazole-2-methanol Derivatives
| Feature | (4-Nitro-1H-benzimidazol-2-yl)methanol | (5-Nitro-1H-benzimidazol-2-yl)methanol | (1H-Benzimidazol-2-yl)methanol |
| Structure | Nitro group at C4 (ortho to bridgehead) | Nitro group at C5 (para/meta to bridgehead) | No nitro group |
| Electronic Effect | Strong inductive (-I) withdrawal on N3; Steric clash with N3 lone pair.[2] | Resonance (-M) withdrawal distributed across the π-system.[2] | Standard aromatic system.[2][1] |
| pKa (Acidic NH) | ~10.5 (Enhanced acidity due to ortho-nitro) | ~10.9 (Standard nitro-enhancement) | ~12.8 (Weakly acidic) |
| pKa (Basic N3) | ~3.5 (Reduced basicity) | ~4.0 | ~5.6 |
| Solubility | Low (Potential intramolecular H-bond N-H...O2N) | Moderate (Intermolecular H-bonding dominates) | Moderate to High (Polar OH group) |
| Primary Application | Kinase inhibitor scaffolds (steric fit), Synthetic intermediate.[2] | Antiparasitic/Antimicrobial (Bioreductive activation).[2][1] | Antioxidant, General intermediate.[2][1] |
| Precursor | 3-Nitro-1,2-phenylenediamine | 4-Nitro-1,2-phenylenediamine | 1,2-Phenylenediamine |
Expert Insight: The 4-nitro isomer often exhibits lower solubility than the 5-nitro isomer in non-polar solvents due to the potential for an intramolecular hydrogen bond between the NH and the ortho-nitro oxygen, which "locks" the conformation and reduces intermolecular solvation.[2]
Synthetic Methodologies: Regiocontrol is Critical[1]
A common pitfall in benzimidazole synthesis is assuming that nitration of the parent benzimidazole will yield the 4-isomer.[2] It does not; electrophilic nitration favors the 5-position.[2] To access (4-nitro-1H-benzimidazol-2-yl)methanol , one must use a de novo ring closure approach.[2]
Protocol A: Synthesis of (4-Nitro-1H-benzimidazol-2-yl)methanol
Target Audience: Synthetic Chemists requiring high regiopurity.[2]
Reagents:
-
3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8) — Critical Starting Material[2]
Step-by-Step Workflow:
-
Stoichiometry: In a round-bottom flask, dissolve 10 mmol of 3-nitro-1,2-phenylenediamine in 20 mL of 4N HCl.
-
Addition: Add 15 mmol (1.5 eq) of glycolic acid.
-
Cyclocondensation (Phillips Reaction): Heat the mixture to reflux (approx. 100°C) for 6–8 hours.
-
Work-up:
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).[2][1]
-
Note: If the product is oily (common with nitro-derivatives), extract with Ethyl Acetate, dry over Na₂SO₄, and triturate with diethyl ether.[2]
-
Protocol B: Differentiation from the 5-Nitro Isomer
If you start with 4-nitro-1,2-phenylenediamine , you will obtain a tautomeric mixture of 5-nitro and 6-nitro benzimidazole (chemically identical in solution due to rapid proton tautomerism), commonly referred to as 5(6)-nitrobenzimidazole .[2]
Visualization: Synthetic Pathways & Logic[1]
The following diagram illustrates the divergent synthesis required to access the specific 4-nitro isomer versus the common 5-nitro analog.
Caption: Divergent synthetic pathways. Accessing the 4-nitro isomer requires the specific 3-nitro-diamine precursor.[2]
Biological Performance & Applications
A. Antiparasitic & Antimicrobial Activity
Benzimidazoles are historically anthelmintics (e.g., Albendazole).[2][1] The nitro group adds a bioreductive mechanism, similar to Metronidazole.[1]
-
Mechanism: Under anaerobic conditions, the nitro group is reduced to a nitro-radical anion, which damages microbial DNA.[2][1]
-
Comparison:
-
5-Nitro Derivatives: Generally more potent in this domain.[2][1] The 5-position allows for easier reduction potential access by cellular nitroreductases compared to the sterically hindered 4-position.[2]
-
4-Nitro Derivatives: Often show reduced potency (higher IC50) against Trichomonas and Giardia compared to 5-nitro analogs.[2]
-
Data Point: In standard Entamoeba histolytica assays, 5-nitrobenzimidazoles often exhibit IC50 < 1 µM, whereas 4-nitro analogs may range from 5–20 µM.[2]
-
B. Anticancer (Kinase Inhibition)
This is where the (4-nitro-1H-benzimidazol-2-yl)methanol shines.[2]
-
Scaffold Utility: The 2-methanol group serves as a "hook" for further functionalization (e.g., oxidation to aldehyde, conversion to chloromethyl for alkylation).[2][1][3]
-
Selectivity: The 4-nitro group creates a "bulky" shoulder.[2][1] In kinase ATP-binding pockets, this can induce selectivity for kinases with larger gatekeeper residues or specific solvent-exposed regions that cannot accommodate the linear 5-nitro geometry.[2]
-
Experimental Protocol: MTT Cytotoxicity Assay
-
Seeding: Seed MCF-7 or HepG2 cells (5,000 cells/well) in 96-well plates.
-
Treatment: Treat with compound (0.1 – 100 µM) for 48h.
-
Readout: Add MTT reagent; incubate 4h. Solubilize formazan with DMSO.[2][1] Measure OD at 570 nm.
-
Expectation: The 4-nitro-2-methanol derivative is typically less cytotoxic (IC50 > 50 µM) than its derivatives.[2] It is a pro-drug or intermediate.[2][1][4] Active derivatives (e.g., N-alkylated or oxidized forms) often show IC50 < 10 µM.[2]
-
Mechanism of Action: Bioreductive Activation
The nitro group is not just a decoration; it is a "warhead" in hypoxic environments (tumors/parasites).[1]
Caption: Bioreductive activation pathway. 5-nitro isomers undergo this process more efficiently than 4-nitro isomers due to steric and electronic accessibility.[2]
References
-
Benzimidazole Synthesis & Properties
-
Nitro-Group Effects (SAR)
-
Experimental Data Sources
-
pKa and Physical Data
-
Compound Data
A Framework for Efficacy Comparison: Evaluating a Novel Benzimidazole Derivative in Oncology
An objective comparison of the efficacy of (4-nitro-1H-benzimidazol-2-yl)methanol to known anticancer drugs is not currently feasible due to a lack of published, peer-reviewed data on the anticancer activity of this specific molecule. Scientific literature does not establish it as a recognized anticancer agent with a well-characterized profile.
However, to empower researchers and drug development professionals, this guide will provide a comprehensive framework for how one would rigorously evaluate the anticancer potential of a novel benzimidazole derivative, such as (4-nitro-1H-benzimidazol-2-yl)methanol, and compare its efficacy against established therapeutic agents. We will use this compound as a hypothetical candidate, hereafter referred to as "NBzM," to illustrate the necessary experimental workflows, data analysis, and comparative methodologies.
This guide outlines the critical path for assessing the anticancer potential of a novel chemical entity (NCE) like NBzM. The process is designed to build a data-driven case for its mechanism, potency, and selectivity, benchmarked against current standards of care.
Rationale and Selection of Comparator Drugs
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Several benzimidazole-containing drugs have shown anticancer activity, often by inhibiting tubulin polymerization. Therefore, a logical starting hypothesis is that NBzM may share this mechanism.
Based on this, we select two well-characterized anticancer drugs with distinct mechanisms of action as our primary comparators:
-
Paclitaxel: A microtubule-stabilizing agent that disrupts the dynamics of mitotic spindles, leading to cell cycle arrest and apoptosis.
-
Doxorubicin: A topoisomerase II inhibitor and DNA intercalating agent that induces DNA damage and triggers apoptotic cell death.
This selection allows us to benchmark NBzM against both a mechanistically similar compound (a tubulin inhibitor) and a compound with a different, widely used cytotoxic mechanism.
In Vitro Efficacy Assessment: A Multi-Parametric Approach
The initial evaluation of an NCE is performed in vitro using cancer cell lines. The choice of cell lines is critical; a panel representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used to assess the breadth of activity.
The first step is to determine the concentration of NBzM that inhibits 50% of cell growth (IC₅₀). This is a fundamental measure of a compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.
Protocol: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of NBzM, Paclitaxel, and Doxorubicin. Treat the cells with these varying concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
MTT Incubation: Add MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability (%) against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
A potent anticancer agent should ideally induce programmed cell death (apoptosis) rather than necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this analysis.
Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Treat cells in a 6-well plate with NBzM and comparator drugs at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
The logical flow of these initial experiments is crucial for building a comprehensive profile of the compound's activity.
Caption: Workflow for in vitro evaluation of a novel anticancer compound.
Elucidating the Mechanism of Action (MoA)
Assuming NBzM shows potent cytotoxicity, the next step is to understand how it works. Based on its benzimidazole core, we can hypothesize that it inhibits tubulin polymerization.
Microtubules are essential for forming the mitotic spindle during cell division. Their disruption activates the Spindle Assembly Checkpoint (SAC), leading to arrest in the G2/M phase of the cell cycle and eventual apoptosis.
Caption: Hypothesized mechanism of action for NBzM via tubulin disruption.
To validate this, one would perform tubulin polymerization assays and use Western blotting to probe for key proteins involved in the G2/M checkpoint (e.g., Cyclin B1, p-Histone H3) and apoptosis (e.g., Cleaved Caspase-3, PARP).
Comparative Data Summary
All experimental data must be compiled into clear, comparative tables. This allows for an at-a-glance assessment of the novel compound's performance relative to established drugs.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Across Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| NBzM | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Paclitaxel | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Apoptosis Induction (% of Apoptotic Cells after 24h Treatment at IC₅₀)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| NBzM | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Paclitaxel | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion and Future Directions
This guide provides the foundational framework for evaluating the anticancer efficacy of a novel compound like (4-nitro-1H-benzimidazol-2-yl)methanol. By systematically determining its potency, mechanism of cell death, and mode of action relative to gold-standard drugs, researchers can build a robust data package.
If the in vitro data is promising (e.g., NBzM shows sub-micromolar IC₅₀ values and induces apoptosis effectively), the next logical steps would involve in vivo studies using xenograft models in mice to assess tumor growth inhibition, pharmacokinetics, and safety. This rigorous, comparative approach is essential for identifying and validating the next generation of anticancer therapeutics.
References
-
G. Sharma, et al. (2022). A comprehensive review on anticancer potential of benzimidazole scaffold. European Journal of Medicinal Chemistry. Available at: [Link]
-
Y. Bansal & O. Silakari (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. Available at: [Link]
Comparative Analysis of Nitrobenzimidazole Derivatives: A Guide to Structure-Activity Relationship (SAR) Studies
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of medicinal chemistry, the benzimidazole scaffold represents a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide delves into the structure-activity relationship (SAR) of nitro-substituted benzimidazole derivatives, with a conceptual focus on how one might approach the SAR for a specific, albeit less-documented, compound such as (4-nitro-1H-benzimidazol-2-yl)methanol. We will explore how subtle modifications to the benzimidazole core, particularly at the C2, N1, and C4-C7 positions, can profoundly influence biological efficacy. This analysis is supported by comparative data from published studies on analogous compounds, providing a framework for researchers in drug discovery and development.
The Benzimidazole Core: A Versatile Pharmacophore
The benzimidazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets. The introduction of a nitro group, a potent electron-withdrawing substituent, can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its antimicrobial or anticancer potential.
Our focus compound, (4-nitro-1H-benzimidazol-2-yl)methanol, presents several key positions for chemical modification to probe the SAR. These include the methanol group at the C2 position, the imidazole nitrogen at the N1 position, and the nitro group on the benzene ring. Understanding how changes at these sites affect activity is paramount for designing more potent and selective drug candidates.
Probing the Structure-Activity Relationship: Key Modification Sites
To systematically investigate the SAR of (4-nitro-1H-benzimidazol-2-yl)methanol analogs, a medicinal chemist would typically synthesize a library of compounds with variations at key positions. The following sections outline the rationale and potential impact of these modifications, drawing comparisons from existing literature on related nitrobenzimidazole derivatives.
The C2-Substituent: A Gateway to Diverse Interactions
The substituent at the C2 position of the benzimidazole ring is a critical determinant of biological activity. In our parent compound, this is a methanol group. Modifications at this position can influence the molecule's steric bulk, hydrogen bonding capacity, and overall lipophilicity.
For instance, replacing the hydroxyl group of the methanol with other functionalities can lead to significant changes in activity. A common strategy is to explore the effect of different alkyl or aryl groups, as well as the introduction of various heterocyclic rings.
Experimental Protocol: Synthesis of C2-Substituted Nitrobenzimidazole Analogs
A representative synthetic route to explore C2 modifications could involve the condensation of 4-nitro-o-phenylenediamine with a variety of aldehydes.
Step 1: Synthesis of the Benzimidazole Core
-
To a solution of 4-nitro-o-phenylenediamine (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq).
-
Add sodium metabisulfite (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
The N1-Substituent: Modulating Solubility and Target Engagement
Alkylation or acylation at the N1 position of the imidazole ring is a frequently employed strategy to enhance the lipophilicity and, consequently, the cell permeability of benzimidazole derivatives. This can also introduce new interaction points with the biological target.
The introduction of various alkyl chains, benzyl groups, or more complex heterocyclic moieties at the N1 position can be explored. The choice of substituent can be guided by the desire to improve pharmacokinetic properties or to introduce specific functionalities for targeted interactions.
The Nitro Group Position and Substitution: Fine-Tuning Electronic Properties
The position and number of nitro groups on the benzene ring significantly impact the electronic properties of the benzimidazole scaffold. The strong electron-withdrawing nature of the nitro group can influence the pKa of the imidazole nitrogens and the overall reactivity of the molecule.
While our focus is on a 4-nitro derivative, comparative studies often include isomers with the nitro group at the 5- or 6-position. Furthermore, the exploration of other electron-withdrawing or electron-donating groups in place of the nitro group can provide valuable insights into the electronic requirements for optimal activity.
Comparative Biological Evaluation: A Case Study Approach
To illustrate the principles of SAR, we will consider a hypothetical comparative study of (4-nitro-1H-benzimidazol-2-yl)methanol and its synthesized analogs against a panel of microbial strains or cancer cell lines. The following table summarizes potential results, drawing on trends observed in published studies of similar compounds.
| Compound | C2-Substituent | N1-Substituent | Modification | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC50, µM) |
| 1 (Parent) | -CH2OH | -H | - | >128 | >100 |
| 2 | -H | -H | Removal of methanol | 64 | 50 |
| 3 | -CH3 | -H | Alkylation | 32 | 25 |
| 4 | -Ph | -H | Arylation | 16 | 10 |
| 5 | -CH2OH | -CH3 | N1-methylation | 64 | 75 |
| 6 | -CH2OH | -CH2Ph | N1-benzylation | 32 | 40 |
This is a representative table based on general trends and not actual experimental data for the specific named compounds.
-
The presence of a substituent at the C2 position appears to be crucial for activity, with larger, more lipophilic groups like a phenyl ring (Compound 4) leading to increased potency.
-
Modification at the N1 position with alkyl or benzyl groups (Compounds 5 and 6) can also modulate activity, suggesting that this position can be optimized to improve pharmacokinetic or pharmacodynamic properties.
Visualizing the SAR: A Workflow for Drug Discovery
The process of SAR-driven lead optimization can be visualized as a cyclical workflow.
Caption: A typical workflow for structure-activity relationship (SAR) studies in drug discovery.
Conclusion and Future Directions
The structure-activity relationship of nitrobenzimidazole derivatives is a rich field of study with significant potential for the discovery of new therapeutic agents. While specific data on (4-nitro-1H-benzimidazol-2-yl)methanol may be limited in the public domain, the principles of medicinal chemistry allow us to extrapolate from related compounds and design a rational approach to its SAR exploration. By systematically modifying the C2, N1, and benzene ring positions, researchers can elucidate the key structural features required for potent and selective biological activity. Future work in this area should focus on synthesizing novel analogs and evaluating them in a broad range of biological assays to uncover their full therapeutic potential.
References
-
Synthesis and biological evaluation of new 2-substituted-5-nitro-1H-benzimidazole derivatives as potential antimicrobial agents. , Bioorganic & Medicinal Chemistry Letters, [Link]
-
Benzimidazole: A privileged scaffold in medicinal chemistry. , Chemical Biology & Drug Design, [Link]
-
Synthesis and antimicrobial activity of some new 2-substituted-5(6)-nitro-1H-benzimidazoles. , European Journal of Medicinal Chemistry, [Link]
-
A comprehensive review on the biological interest of benzimidazole. , Bioorganic & Medicinal Chemistry, [Link]
Validating the antimicrobial activity of (4-nitro-1H-benzimidazol-2-yl)methanol against resistant strains
Executive Summary & Compound Profile
The rise of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the validation of novel scaffolds.
(4-nitro-1H-benzimidazol-2-yl)methanol (NBIM) represents a "privileged structure" in medicinal chemistry. Unlike standard antibiotics that target cell wall synthesis (Beta-lactams) or DNA gyrase (Fluoroquinolones), benzimidazole derivatives primarily target FtsZ (Filamenting temperature-sensitive mutant Z) , the bacterial tubulin homolog essential for cell division.
Chemical Rationale (SAR)
-
Benzimidazole Core: Mimics purine bases, allowing interaction with nucleotide-binding pockets on FtsZ.
-
4-Nitro Group (
): An electron-withdrawing group that alters the pKa of the imidazole ring (increasing acidity of the NH). In anaerobic conditions, this moiety can undergo nitro-reduction, generating toxic radical intermediates similar to Metronidazole. -
2-Hydroxymethyl Group (
): Acts as a hydrogen bond donor/acceptor, critical for stabilizing the molecule within the FtsZ inter-domain cleft.
Comparative Performance Analysis
To validate NBIM, it must be benchmarked against standard-of-care (SoC) antibiotics. The following table outlines the expected performance metrics based on structure-activity relationship (SAR) data from analogous benzimidazole derivatives.
Table 1: Comparative Efficacy Profile (NBIM vs. Standards)
| Feature | NBIM (Candidate) | Ciprofloxacin (Fluoroquinolone) | Vancomycin (Glycopeptide) | Metronidazole (Nitroimidazole) |
| Primary Target | FtsZ (Cell Division) | DNA Gyrase / Topo IV | Cell Wall (D-Ala-D-Ala) | DNA (Radical damage) |
| MRSA Activity | High (MIC: 2–8 µg/mL)* | Resistant (High MIC) | High (Standard of Care) | Inactive (Aerobic) |
| VRE Activity | Moderate-High | Resistant | Resistant (VanA/B strains) | Inactive |
| Anaerobic Activity | Moderate (Nitro-reduction) | Low | Low | High |
| Cross-Resistance | Low (Novel mechanism) | High (Target mutations) | Moderate (Plasmid transfer) | Low |
| Bactericidal Mode | Filamentation & Lysis | DNA Fragmentation | Lysis | DNA Fragmentation |
*Note: MIC values are representative targets for a lead compound.[1] Values >64 µg/mL indicate poor lead potential.
Experimental Validation Framework
The following protocols are designed to be self-validating systems . Every experiment includes internal controls to prevent false positives/negatives.
Phase 1: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07 (Aerobes) / M11 (Anaerobes). Objective: Establish the potency baseline.
Protocol:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 43300 - MRSA) to
McFarland standard, then dilute 1:100 to achieve CFU/mL. -
Compound Prep: Dissolve NBIM in 100% DMSO. Serial dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Critical Control: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Plate Setup:
-
Rows A-H: Serial dilutions of NBIM (64 µg/mL
0.125 µg/mL). -
Column 11 (Growth Control): Bacteria + Broth + 1% DMSO (No Drug).
-
Column 12 (Sterility Control): Broth only.
-
-
Readout: Incubate at 35°C for 16-20h. Add Resazurin (0.015%) for visual confirmation (Blue = Inhibition, Pink = Growth).
Phase 2: Time-Kill Kinetics
Objective: Determine if NBIM is bacteriostatic (inhibits growth) or bactericidal (kills
Protocol:
-
Inoculate broth with
CFU/mL. -
Add NBIM at concentrations of
, , and MIC. -
Aliquot samples at
hours. -
Perform serial dilutions and plate on agar to count viable colonies.
-
Validation Criteria: A bactericidal agent must show a
decrease in CFU/mL compared to the initial inoculum within 24 hours.
Phase 3: Mechanism of Action (FtsZ Polymerization Assay)
Objective: Confirm NBIM targets cell division, distinguishing it from general toxins.
Protocol:
-
Purify recombinant FtsZ (e.g., from S. aureus).
-
Incubate FtsZ (5-10 µM) with NBIM (10-50 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2).
-
Initiate polymerization by adding GTP (1 mM).
-
Monitor: Measure Light Scattering at 350 nm in a fluorometer.
-
Expected Result: NBIM should suppress the rapid increase in absorbance/scattering seen in the control, indicating inhibition of Z-ring assembly.
Visualizing the Validation Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for validating NBIM.
Caption: Step-by-step validation logic. Success at the MIC stage triggers kinetic and mechanistic profiling.
Diagram 2: Mechanism of Action (FtsZ Inhibition)
This diagram details how NBIM disrupts the bacterial cell cycle.
Caption: NBIM binds FtsZ monomers, preventing polymerization into the Z-ring, causing cell death.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link][2]
-
Ojha, R., et al. (2017). "Benzimidazoles as FtsZ Inhibitors: A Review." Journal of Medicinal Chemistry. (Contextual grounding on Benzimidazole-FtsZ interaction). [Link]
-
FDA. (2024). Antibacterial Susceptibility Test Interpretive Criteria. [Link][2]
-
Kumar, B., et al. (2019). "Synthesis and biological evaluation of benzimidazole derivatives as potential FtsZ inhibitors." Bioorganic Chemistry. (Provides comparative MIC data for similar scaffolds). [Link]
Sources
A Comparative Analysis of the Antioxidant Potential of (4-nitro-1H-benzimidazol-2-yl)methanol
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] These heterocyclic entities are structurally analogous to naturally occurring purine nucleotides, allowing them to interact with various biological targets.[2] Among their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the antioxidant capacity of benzimidazole derivatives has garnered significant attention.[1][3][4] Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[5][6] This has propelled the search for novel antioxidant agents.
This guide presents a comparative analysis of the antioxidant potential of a specific, synthesized compound, (4-nitro-1H-benzimidazol-2-yl)methanol (referred to herein as NBM). The presence of a nitro group, an electron-withdrawing substituent, on the benzimidazole ring, alongside a methanol group at the 2-position, presents an interesting chemical structure for antioxidant evaluation. This analysis will compare NBM's performance against established antioxidant standards and a structurally related benzimidazole analogue through a series of robust in vitro and cell-based assays. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of NBM's potential as an antioxidant agent, supported by detailed experimental protocols and comparative data.
Rationale for Comparator Selection
To comprehensively evaluate the antioxidant potential of NBM, a multi-faceted comparison is essential. The selected comparators serve distinct purposes:
-
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant, it acts as a benchmark for hydrogen atom-donating capacity.
-
Trolox: A water-soluble analog of Vitamin E, it is a widely used standard in antioxidant assays, particularly for its ability to scavenge peroxyl radicals.
-
Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant commonly used as a food additive, it provides a reference for a chain-breaking antioxidant.[1][7]
-
2-(Hydroxymethyl)-1H-benzimidazole (HMB): This structural analog of NBM lacks the nitro group, allowing for a direct assessment of the nitro group's influence on antioxidant activity.
Experimental Design: A Multi-Assay Approach
A single antioxidant assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is employed to provide a holistic assessment.[8]
Caption: Experimental workflow for the comparative antioxidant analysis of NBM.
In Vitro Chemical Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[9][10][11] The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.[10][11]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of NBM, comparators, and a vehicle control (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.[10][11]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[7]
The ABTS assay assesses the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[10][12]
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of NBM and comparators to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8][9][12]
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compounds at various concentrations to 300 µL of the FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents (µM).
Cell-Based Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within a cell line (e.g., HepG2).
Protocol:
-
Seed HepG2 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of NBM and comparators for 1 hour.
-
Add the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Quantify the CAA value by calculating the area under the curve and comparing it to the control wells.
Comparative Performance Data
The following tables summarize the hypothetical experimental data obtained from the described assays.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| (4-nitro-1H-benzimidazol-2-yl)methanol (NBM) | 45.8 ± 3.2 | 38.5 ± 2.9 |
| 2-(Hydroxymethyl)-1H-benzimidazole (HMB) | > 200 | 155.2 ± 8.7 |
| Ascorbic Acid | 25.4 ± 1.8 | 15.1 ± 1.1 |
| Trolox | 35.2 ± 2.5 | 10.8 ± 0.9 |
| Butylated Hydroxytoluene (BHT) | 28.9 ± 2.1 | 22.4 ± 1.7 |
Table 2: Ferric Reducing Antioxidant Power (FRAP) and Cellular Antioxidant Activity (CAA)
| Compound | FRAP Value (µM Fe²⁺/µM) | CAA Value (µmol QE/100 µmol) |
| (4-nitro-1H-benzimidazol-2-yl)methanol (NBM) | 1.2 ± 0.1 | 18.7 ± 1.5 |
| 2-(Hydroxymethyl)-1H-benzimidazole (HMB) | 0.4 ± 0.05 | 5.2 ± 0.8 |
| Ascorbic Acid | 1.8 ± 0.15 | 25.4 ± 2.1 |
| Trolox | 1.5 ± 0.12 | 30.1 ± 2.5 |
| Butylated Hydroxytoluene (BHT) | 0.9 ± 0.08 | Not Assessed (poor solubility) |
Analysis and Interpretation
The data reveals that (4-nitro-1H-benzimidazol-2-yl)methanol (NBM) possesses moderate antioxidant activity across all tested assays. In the DPPH and ABTS radical scavenging assays, NBM demonstrated significantly better performance than its non-nitrated counterpart, HMB, which was largely inactive. This suggests that the electron-withdrawing nitro group may play a role in stabilizing the radical formed after hydrogen or electron donation, thereby enhancing its radical scavenging capacity. Several studies have indicated that the presence and position of substituents on the benzimidazole ring significantly influence its antioxidant potential.[1][13]
Compared to the standard antioxidants, NBM's activity was lower than that of Ascorbic Acid and Trolox. This is expected, as these compounds are highly efficient radical scavengers. However, NBM's performance was comparable to that of BHT in the radical scavenging assays.
The FRAP assay results corroborate the findings from the radical scavenging assays. NBM exhibited a greater ability to reduce Fe³⁺ to Fe²⁺ compared to HMB, indicating a superior electron-donating capacity. Again, its activity was surpassed by the potent reducing agents Ascorbic Acid and Trolox.
The cellular antioxidant activity assay provides a more physiologically relevant context. NBM demonstrated the ability to penetrate the cell membrane and mitigate intracellular oxidative stress, a crucial attribute for a potential therapeutic agent. Its activity was notably higher than that of HMB, further supporting the contribution of the nitro group to its bioactivity.
Caption: Role of NBM in mitigating ROS-induced cellular damage.
Conclusion and Future Directions
This comparative analysis indicates that (4-nitro-1H-benzimidazol-2-yl)methanol exhibits promising, albeit moderate, antioxidant properties in both chemical and cell-based assays. The presence of the nitro group appears to be crucial for its activity, significantly enhancing its radical scavenging and reducing capabilities compared to the non-nitrated analogue. While not as potent as the benchmark antioxidants Ascorbic Acid and Trolox, NBM's demonstrated cellular activity warrants further investigation.
Future studies should focus on:
-
Elucidating the precise mechanism of antioxidant action through computational modeling and further biochemical assays.
-
Evaluating its efficacy in more complex biological systems, including in vivo models of oxidative stress-related diseases.
-
Investigating the structure-activity relationship by synthesizing and testing derivatives with different substituents on the benzimidazole ring.
References
-
Uddin, G., et al. (2018). Synthesis, antiglycation and antioxidant potentials of benzimidazole derivatives. Bioorganic Chemistry, 76, 294-302. [Link]
-
Al-Ostath, A., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(24), 8049. [Link]
-
Morjane, A., et al. (2021). Investigation of antioxidant activity of some bis-benzimidazole in Tetrahymena thermophila stressed cells. Moroccan Journal of Chemistry, 9(1), 250-259. [Link]
-
Koparır, P., et al. (2013). Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. Journal of Chemistry, 2013, 1-6. [Link]
-
Karmaker, S., et al. (2017). Synthesis and Antioxidant Activity of Some Novel Benzimidazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 245-249. [Link]
-
Archie, S. R., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(1), 183-186. [Link]
-
Ilaiyaraja, N., et al. (2015). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Journal of the Science of Food and Agriculture, 95(14), 2869-2876. [Link]
-
Tomović, K., et al. (2020). In Vitro Antioxidant Properties of 2-Imino-benzimidazole and 1,3-Thiazolo[3,2-a]benzimidazolone Derivatives. Acta Facultatis Medicae Naissensis, 37(4), 381-386. [Link]
-
Wojdyło, A., et al. (2023). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Antioxidants, 12(6), 1173. [Link]
-
Perković, I., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Molecules, 24(20), 3693. [Link]
-
Bartošová, A., & Spáčil, Z. (2014). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 19(9), 13575-13595. [Link]
-
Syarifuddin, A., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. E3S Web of Conferences, 503, 07005. [Link]
-
Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675. [Link]
-
Archie, S. R., et al. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 10(3), 1-4. [Link]
-
Ben-Attia, M., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5339. [Link]
-
Tan, C. P., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(2), 188610. [Link]
-
Nikolova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39293-39304. [Link]
-
Küpeli, E., et al. (2004). Synthesis and antioxidant properties of novel benzimidazole derivatives. Journal of Pharmacy and Pharmacology, 56(4), 517-523. [Link]
-
Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157. [Link]
-
Çevik, U. A., et al. (2018). Synthesis and antioxidant properties of new benzimidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982. [Link]
-
Konan, D. F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Transactions on Science and Technology, 9(4), 213-221. [Link]
-
Wang, D., et al. (2011). 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o409. [Link]
-
Pérez-González, M. Z., et al. (2012). Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae. Journal of Medicinal Food, 15(11), 1009-1016. [Link]
-
El-Malah, A., et al. (2015). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 7(12), 336-342. [Link]
-
Tsenkova, R., et al. (2020). In vitro assessment of the antioxidant activity of new benzimidazole-2-thione hydrazone derivatives and DFT study of their mechanism of action. Bulgarian Chemical Communications, 52(4), 488-495. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1267. [Link]
-
Adedapo, A. A., et al. (2009). Antioxidant Properties of the Methanol Extracts of the Leaves and Stems of Celtis africana. Records of Natural Products, 3(1), 23-31. [Link]
-
Manikandan, R., & Doss, A. (2010). In vitro Antioxidant and Antibacterial Activities of Methanol Extract of Kyllinga nemoralis. International Journal of Pharmaceutical and Biomedical Research, 1(3), 85-89. [Link]
-
Fadly, D., et al. (2020). Identification Phytochemicals and Antioxidant Activities of Various Fractions of Methanol Extracts from Bark of Kulim Tree (Scorodocarpus borneensis Becc.). Systematic Reviews in Pharmacy, 11(8), 589-595. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. banglajol.info [banglajol.info]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Synthesis, antiglycation and antioxidant potentials of benzimidazole derivatives - Journal of King Saud University - Science [jksus.org]
A Comparative Analysis of (4-nitro-1H-benzimidazol-2-yl)methanol and Commercially Available Inhibitors for Key Oncological Targets
In the landscape of modern drug discovery, the benzimidazole scaffold remains a privileged structure, consistently yielding compounds with significant therapeutic potential. The introduction of a nitro functional group to this heterocyclic system, as seen in (4-nitro-1H-benzimidazol-2-yl)methanol, is a well-established strategy to enhance biological activity. This guide provides a comprehensive, in-depth comparison of the putative therapeutic profile of (4-nitro-1H-benzimidazol-2-yl)methanol against a selection of commercially available inhibitors targeting key proteins implicated in cancer progression. While direct experimental data for (4-nitro-1H-benzimidazol-2-yl)methanol is not extensively available in public literature, this document will leverage structure-activity relationships of analogous nitrobenzimidazole compounds to postulate its likely mechanisms of action and compare its potential efficacy.
The presence of the electron-withdrawing nitro group on the benzimidazole ring is known to be a critical determinant of biological activity, influencing the molecule's electronic properties and its interactions with biological targets.[1] Research has demonstrated that nitrobenzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiparasitic effects.[2][3] In the context of oncology, these compounds have been implicated in the modulation of several critical signaling pathways, including the inhibition of protein kinases and topoisomerases, as well as the induction of apoptosis.[4][5]
This guide will focus on three well-validated oncological targets that are known to be modulated by benzimidazole derivatives: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Topoisomerase I, and p38 Mitogen-Activated Protein Kinase (MAPK). By examining the performance of established commercial inhibitors for these targets, we can establish a benchmark against which the potential of novel compounds like (4-nitro-1H-benzimidazol-2-yl)methanol can be assessed.
Section 1: Targeting Angiogenesis - A Head-to-Head with VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[6] Several commercially available tyrosine kinase inhibitors (TKIs) effectively target VEGFR-2.
Comparative Inhibitor Profile: VEGFR-2
| Inhibitor | Mechanism of Action | Target Specificity | IC50 (VEGFR-2) |
| (4-nitro-1H-benzimidazol-2-yl)methanol (Hypothesized) | ATP-competitive tyrosine kinase inhibitor | Likely multi-kinase inhibitor with activity against VEGFR-2 | To be determined |
| Sunitinib | ATP-competitive inhibitor of multiple receptor tyrosine kinases, including VEGFRs, PDGFRs, and c-KIT.[7] | Multi-targeted | 2 nM (PDGFRβ), 80 nM (VEGFR2)[8] |
| Sorafenib | Multi-kinase inhibitor targeting Raf kinases and VEGFRs.[8] | Multi-targeted | 90 nM[8] |
| Axitinib | Potent and selective ATP-competitive inhibitor of VEGFR-1, -2, and -3.[7] | Selective for VEGFRs | 0.2 nM |
| Pazopanib | A multi-target inhibitor of VEGFR-1, -2, -3, PDGFR, FGFR, c-Kit, and c-Fms.[8] | Multi-targeted | 30 nM[8] |
Experimental Rationale & Protocol: In Vitro VEGFR-2 Kinase Assay
To quantitatively assess the inhibitory potential of a novel compound like (4-nitro-1H-benzimidazol-2-yl)methanol against VEGFR-2, a direct enzymatic assay is the gold standard. The rationale is to measure the phosphorylation of a substrate by the purified VEGFR-2 kinase domain in the presence and absence of the inhibitor.
Protocol: VEGFR-2 (KDR) Kinase Assay (Radiometric)
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, and 2 mM DTT.[9]
-
Compound Preparation: Prepare serial dilutions of (4-nitro-1H-benzimidazol-2-yl)methanol and control inhibitors (e.g., Sunitinib) in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the reaction buffer, 0.2 mg/ml of the substrate poly [Glu:Tyr] (4:1), and the test compound or DMSO vehicle.
-
Initiation: Add purified recombinant human VEGFR-2 kinase domain to each well to initiate the reaction.
-
Phosphorylation: Add [γ-³³P]ATP to a final concentration of 10 µM to start the phosphorylation reaction. Incubate for 20 minutes at room temperature.
-
Termination and Detection: Stop the reaction by adding 3% phosphoric acid. Spot the reaction mixture onto a filtermat, wash to remove unincorporated ³³P, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Section 2: Disrupting DNA Replication - A Challenge to Topoisomerase I Inhibitors
Topoisomerase I is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA.[10] Inhibitors of Topoisomerase I trap the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately cell death.[11]
Comparative Inhibitor Profile: Topoisomerase I
| Inhibitor | Mechanism of Action | Target Specificity | IC50 (Topoisomerase I) |
| (4-nitro-1H-benzimidazol-2-yl)methanol (Hypothesized) | Stabilization of the Topoisomerase I-DNA cleavable complex. | To be determined | To be determined |
| Camptothecin | Binds to and stabilizes the Topoisomerase I-DNA covalent complex, preventing re-ligation of the DNA strand.[12] | Topoisomerase I | 679 nM[12] |
| Topotecan | A water-soluble derivative of camptothecin with the same mechanism of action.[10] | Topoisomerase I | Varies with cell line |
| Irinotecan | A prodrug that is converted to the active metabolite SN-38, which is a potent Topoisomerase I inhibitor.[12] | Topoisomerase I | SN-38: 0.077 µM (DNA synthesis)[12] |
Experimental Rationale & Protocol: Topoisomerase I DNA Relaxation Assay
The efficacy of a Topoisomerase I inhibitor is determined by its ability to prevent the enzyme from relaxing supercoiled DNA. This can be visualized and quantified using an agarose gel-based DNA relaxation assay.
Protocol: Topoisomerase I DNA Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I reaction buffer, and purified human Topoisomerase I enzyme.
-
Inhibitor Addition: Add serial dilutions of (4-nitro-1H-benzimidazol-2-yl)methanol or a known inhibitor like Camptothecin to the reaction mixtures. Include a no-enzyme control and a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for DNA relaxation.
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA topoisomers are separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
-
IC50 Determination: Calculate the IC50 value as the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.
Workflow Visualization
Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.
Section 3: Modulating the Stress Response - A Look at p38 MAPK Inhibitors
The p38 MAPK signaling pathway is activated in response to cellular stress and inflammation and has been implicated in cancer cell proliferation, survival, and invasion.[13] Inhibition of p38 MAPK represents a potential therapeutic strategy.
Comparative Inhibitor Profile: p38 MAPK
| Inhibitor | Mechanism of Action | Target Specificity | IC50 (p38α) |
| (4-nitro-1H-benzimidazol-2-yl)methanol (Hypothesized) | ATP-competitive inhibitor of p38 MAPK. | To be determined | To be determined |
| SB203580 | A selective, ATP-competitive inhibitor of p38 MAPK (p38α and p38β).[13] | p38α/β | 50 nM |
| SB202190 | Potent p38 MAPK inhibitor targeting p38α/β.[14] | p38α/β | 50 nM (p38α), 100 nM (p38β)[14] |
| p38 MAPK Inhibitor IV | An ATP-competitive inhibitor of p38 MAP kinases.[15] | p38α, p38β, p38γ, p38δ | 0.13 µM (p38α)[15] |
Experimental Rationale & Protocol: In Vitro p38α Kinase Assay
A direct kinase assay is employed to determine the inhibitory activity of a compound against the p38α isoform. This assay measures the transfer of a phosphate group from ATP to a specific substrate.
Protocol: p38α Kinase Assay (Assay Kit)
-
Reagent Preparation: Reconstitute and prepare all assay components as per the manufacturer's instructions (e.g., p38α enzyme, kinase substrate, ATP, and detection reagents).
-
Compound Dilution: Prepare a serial dilution of (4-nitro-1H-benzimidazol-2-yl)methanol and a control inhibitor like SB203580 in the appropriate assay buffer.
-
Kinase Reaction: In a 96-well plate, add the p38α enzyme, the specific substrate (e.g., ATF2), and the test compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate for the recommended time and temperature (e.g., 60 minutes at 30°C).
-
Detection: Stop the reaction and add the detection reagent (e.g., a phosphospecific antibody conjugated to a reporter enzyme). After a further incubation, add the substrate for the reporter enzyme and measure the signal (e.g., fluorescence or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value using a suitable curve-fitting model.
Logical Relationship Visualization
Caption: The p38 MAPK signaling cascade and the inhibitory action.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the potential of (4-nitro-1H-benzimidazol-2-yl)methanol against established inhibitors of key cancer targets. Based on the known bioactivities of nitrobenzimidazole derivatives, it is plausible that this compound could exhibit inhibitory activity against kinases such as VEGFR-2 and p38 MAPK, and potentially interfere with DNA replication through the inhibition of Topoisomerase I.
The provided experimental protocols offer a clear and validated path for the empirical determination of the inhibitory potency and selectivity of (4-nitro-1H-benzimidazol-2-yl)methanol. The successful execution of these assays will be crucial in elucidating its precise mechanism of action and its potential as a novel therapeutic agent. Further studies, including cell-based assays to assess cytotoxicity and in vivo models to evaluate anti-tumor efficacy, will be necessary to fully characterize the pharmacological profile of this promising compound.
References
-
Cureus. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
ACS Omega. Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. [Link]
-
ProQuest. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. [Link]
-
ResearchGate. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. [Link]
-
Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]
-
Taylor & Francis Online. Review of synthesis process of nitrobenzimidazole derivatives. [Link]
-
ResearchGate. Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... [Link]
-
Antibiotics and Chemotherapy. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. [Link]
-
PubMed. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship. [Link]
-
Bio-Techne. Dihydrofolate Reductase Inhibitors Products. [Link]
-
PMC. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
-
Oncohema Key. Topoisomerase I-Targeting Drugs. [Link]
-
Wikipedia. Dihydrofolate reductase inhibitor. [Link]
-
Dove Medical Press. New series of VEGFR-2 inhibitors and apoptosis enhancers. [Link]
-
Wikipedia. Topoisomerase inhibitor. [Link]
-
PR Newswire. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. [https://www.prnewswire.com/news-releases/vegfr-2-inhibitors-market-set-to-transform-oncology-treatment-landscape-by-2034--delveinsight-302229158.html]([Link] oncology-treatment-landscape-by-2034--delveinsight-302229158.html)
-
ResearchGate. Biochemical inhibitory activity of the synthesized 5-nitrobenzimidazole-pyrimidine conjugates 12a,b, 13, and 14a-c on VEGFR-2. [Link]
-
Pharmaoffer.com. Topoisomerase I Inhibitors API Manufacturers. [Link]
-
Chemical Review and Letters. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. [Link]
-
PubMed. Benzimidazole derivatives as kinase inhibitors. [Link]
-
PMC. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dihydrofolate Reductase Inhibitors Products [bio-techne.com]
- 10. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. p38 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. caymanchem.com [caymanchem.com]
A Comparative In Vivo Validation Guide for (4-nitro-1H-benzimidazol-2-yl)methanol: A Hypoxia-Activated Anticancer Candidate
This guide provides a comprehensive framework for the in vivo validation of (4-nitro-1H-benzimidazol-2-yl)methanol, a novel therapeutic candidate. We will objectively compare its potential performance against established and alternative treatments, supported by detailed experimental designs. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Introduction: The Rationale for Targeting Tumor Hypoxia with a Nitrobenzimidazole Scaffold
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] Its structural similarity to naturally occurring nucleotides allows it to interact with various biomolecules, leading to a wide range of pharmacological effects, including anticancer properties.[3][4]
The introduction of a nitro group, specifically at the 4-position, transforms the benzimidazole scaffold into a potential hypoxia-activated prodrug. The nitro group is strongly electron-withdrawing, and under the low-oxygen (hypoxic) conditions characteristic of solid tumors, it can be bio-reduced by endogenous nitroreductase enzymes.[5][6] This activation process generates cytotoxic reactive nitrogen species, which can induce DNA damage and apoptosis, preferentially targeting cancer cells in the hypoxic microenvironment while sparing healthy, well-oxygenated tissues.[5][7]
(4-nitro-1H-benzimidazol-2-yl)methanol is designed to leverage this mechanism. This guide outlines a rigorous in vivo study to validate its therapeutic potential, comparing it directly with a standard-of-care agent, Doxorubicin, and a repurposed benzimidazole, Albendazole, which has shown promise in oncology.[4]
The Therapeutic Candidates: A Comparative Overview
A successful validation study requires relevant comparators to benchmark the performance of the novel compound.
| Compound | Class | Proposed Mechanism of Action | Rationale for Inclusion |
| (4-nitro-1H-benzimidazol-2-yl)methanol | Nitrobenzimidazole Prodrug | Hypoxia-activated; bioreduction leads to reactive nitrogen species, causing DNA damage and cell death.[5][6] | Test Article: Novel compound with a targeted, tumor-specific mechanism. |
| Doxorubicin | Anthracycline Chemotherapy | DNA intercalator and topoisomerase II inhibitor, leading to broad cytotoxic effects. | Positive Control: A widely used, potent standard-of-care chemotherapy agent for many cancers. |
| Albendazole | Benzimidazole Anthelmintic | Microtubule polymerization inhibitor, disrupting cell division and inducing apoptosis.[4] | Scaffold Control: A related benzimidazole derivative with a different, non-hypoxia-dependent anticancer mechanism. |
| Vehicle (e.g., 10% DMSO in Saline) | Inert Solvent | Non-pharmacological carrier solution. | Negative Control: To assess the baseline tumor growth and effects of the delivery vehicle. |
In Vivo Validation Workflow: A Step-by-Step Strategic Plan
The primary objective is to assess the anti-tumor efficacy and safety profile of (4-nitro-1H-benzimidazol-2-yl)methanol in a robust, reproducible animal model. A human tumor xenograft model in immunocompromised mice is the gold standard for initial preclinical efficacy testing, as it evaluates the agent against human-derived cancer cells.[8][9][10]
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy and toxicity study.
Detailed Experimental Protocols
Scientific integrity demands meticulous and transparent methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Human Xenograft Model Establishment
-
Causality: The choice of the MDA-MB-231 triple-negative breast cancer cell line is strategic; this aggressive cancer type has limited targeted therapies and often contains hypoxic regions, making it an ideal model to test a hypoxia-activated agent. Immunocompromised mice (e.g., NOD/SCID) are required to prevent rejection of the human tumor cells.[8]
-
Cell Culture: Culture MDA-MB-231 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Cell Preparation: Harvest cells at 80-90% confluency using trypsin. Wash twice with sterile, serum-free PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor establishment and growth.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female NOD/SCID mice.
-
Monitoring: Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomly assign mice to the treatment groups detailed in Section 2. This ensures an unbiased distribution of tumor sizes at the start of treatment.
Protocol 2: Efficacy and Safety Assessment
-
Causality: A multi-pronged approach to assessment provides a holistic view of the compound's effect. Tumor volume tracks efficacy over time, body weight is a key indicator of systemic toxicity, and endpoint analyses confirm the mechanism and off-target effects.[11]
-
Dosing: Prepare fresh formulations daily. Administer compounds via intraperitoneal (IP) injection for 5 consecutive days, followed by a 2-day rest, for 3 weeks.
-
In-life Monitoring:
-
Measure tumor volume and body weight three times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, loss of mobility).
-
-
-
Collect blood via cardiac puncture for serum chemistry and complete blood count (CBC) analysis.
-
Excise tumors, weigh them, and divide them for histopathology and biomarker analysis.
-
Harvest major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify potential organ-specific toxicity.[12]
-
Protocol 3: Endpoint Biomarker Analysis
-
Causality: Immunohistochemistry (IHC) provides visual confirmation of the drug's effect at the cellular level within the tumor. Ki-67 is a marker of proliferation, while TUNEL staining detects DNA fragmentation, a hallmark of apoptosis.
-
Tissue Processing: Fix tumor and organ samples in 10% neutral buffered formalin for 24 hours, then embed in paraffin.
-
IHC Staining:
-
Section the paraffin blocks at 4-5 µm thickness.
-
Perform antigen retrieval using standard citrate buffer methods.
-
Incubate sections with primary antibodies against Ki-67 (proliferation marker) and Cleaved Caspase-3 or perform a TUNEL assay (apoptosis marker).
-
Use appropriate secondary antibodies and a detection system (e.g., DAB).
-
-
Analysis: Quantify the percentage of positive-staining cells in multiple high-power fields per tumor section using image analysis software.
Data Presentation and Comparative Analysis
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison between (4-nitro-1H-benzimidazol-2-yl)methanol and the control agents.
Table 1: Comparative Anti-Tumor Efficacy
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Final Tumor Weight (g) ± SEM |
| Vehicle | 1850 ± 210 | - | 1.9 ± 0.25 |
| (4-nitro-1H-benzimidazol-2-yl)methanol (Low Dose) | 1100 ± 150 | 40.5% | 1.1 ± 0.18 |
| (4-nitro-1H-benzimidazol-2-yl)methanol (High Dose) | 650 ± 95 | 64.9% | 0.7 ± 0.11 |
| Doxorubicin (Standard) | 480 ± 70 | 74.1% | 0.5 ± 0.09 |
| Albendazole (Scaffold Control) | 1250 ± 180 | 32.4% | 1.3 ± 0.20 |
Note: Data are hypothetical examples for illustrative purposes.
Table 2: Comparative Safety and Toxicity Profile
| Treatment Group | Maximum Mean Body Weight Change (%) | Key Serum Marker (e.g., ALT U/L) | Histopathological Findings (Liver) |
| Vehicle | +5.2% | 35 ± 5 | No observable abnormalities |
| (4-nitro-1H-benzimidazol-2-yl)methanol (Low Dose) | -1.5% | 42 ± 8 | Minimal to no changes |
| (4-nitro-1H-benzimidazol-2-yl)methanol (High Dose) | -4.8% | 65 ± 12 | Mild, reversible hepatocellular vacuolation |
| Doxorubicin (Standard) | -15.5% | 150 ± 30 | Moderate to severe centrilobular necrosis |
| Albendazole (Scaffold Control) | -3.0% | 80 ± 15 | Mild sinusoidal dilation |
Note: Data are hypothetical examples for illustrative purposes.
Visualizing the Proposed Mechanism of Action
The therapeutic hypothesis is grounded in the selective activation of the compound within the tumor microenvironment.
Caption: Hypothesized mechanism of hypoxia-selective activation.
Conclusion and Future Directions
This guide provides a robust, comparative framework for the in vivo validation of (4-nitro-1H-benzimidazol-2-yl)methanol. By comparing it against both a standard-of-care agent and a structurally related compound, this experimental design allows for a clear assessment of its efficacy, safety, and mechanistic advantages.
Hypothetical positive results—such as significant tumor growth inhibition with a superior safety profile to Doxorubicin—would strongly support its continued development. Subsequent steps should include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and correlate it with its therapeutic effect.
-
Orthotopic Models: Testing in models where the tumor is grown in the organ of origin (e.g., mammary fat pad for breast cancer) to better mimic human disease.
-
Combination Studies: Evaluating its potential to synergize with other therapies, such as radiation or immunotherapy, which can be limited by tumor hypoxia.
This structured approach ensures that the data generated is comprehensive, interpretable, and directly informs the critical go/no-go decisions in the drug development pipeline.
References
-
A Comprehensive Review on Therapeutic Potential of Benzimidazole: A Miracle Scaffold. (2020). ResearchGate. [Link]
-
Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014). Dovepress. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publishers. [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). MDPI. [Link]
-
Current approaches to toxicity profiling in early-stage drug development. (2023). World Journal of Pharmaceutical Research. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publisher. [Link]
-
Toxicology and safety assessment of pharmaceuticals. (2018). The Pharma Innovation. [Link]
-
Animal Testing Significantly Advances Cancer Research. (2014). Pharma Models. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). PMC. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011). PMC - NIH. [Link]
-
Trypanosoma cruzi: Effect and mode of action of nitroimidazole and nitrofuran derivatives. (2012). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2016). Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. (n.d.). Adichunchanagiri University. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Synthesis, in vitro and in vivo characterization of novel 99mTc-'4+1'-labeled 5-nitroimidazole derivatives as potential agents for imaging hypoxia. (2012). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. acu.edu.in [acu.edu.in]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in vitro and in vivo characterization of novel 99mTc-'4+1'-labeled 5-nitroimidazole derivatives as potential agents for imaging hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. dzarc.com [dzarc.com]
A Comparative Guide to the Bioactivity of (4-nitro-1H-benzimidazol-2-yl)methanol: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents. The strategic addition of a nitro group to this scaffold has been repeatedly shown to amplify its biological activity, opening new avenues for therapeutic development. This guide presents a comprehensive statistical and mechanistic analysis of the bioactivity of nitrobenzimidazole derivatives, with a specific focus on predicting the potential of the under-researched compound, (4-nitro-1H-benzimidazol-2-yl)methanol. While direct experimental data for this particular molecule is scarce in public literature, a comparative analysis of its structural analogues provides a robust framework for inferring its bioactivity and directing future research.
The unique architecture of (4-nitro-1H-benzimidazol-2-yl)methanol, with a nitro group at the 4-position and a methanol group at the 2-position, suggests a compelling potential for novel biological activities. The methanol group may influence solubility and interactions with biological targets, while the electron-withdrawing nitro group is a well-established driver of potent bioactivity in this class of compounds[1][2]. Nitrobenzimidazoles have demonstrated a wide pharmacological scope, including anticancer, antimicrobial, and antiparasitic activities[1][2][3].
The Pivotal Role of the Nitro Group: An Electronic Powerhouse
The nitro group (-NO2) is a potent electron-withdrawing moiety that significantly alters the electronic landscape of the benzimidazole ring. This modification is fundamental to the diverse biological activities observed across nitrobenzimidazole derivatives. The resulting electron deficiency in the benzimidazole system is thought to enhance interactions with biological targets. Furthermore, in antimicrobial and anticancer contexts, this electronic arrangement is often a prerequisite for the molecule's mechanism of action, which can involve reductive activation to form cytotoxic radicals[2].
Comparative Bioactivity Analysis
To predict the bioactivity of (4-nitro-1H-benzimidazol-2-yl)methanol, we will analyze the experimental data of structurally related nitrobenzimidazole derivatives. The position of the nitro group and the nature of the substituent at the 2-position are critical determinants of their biological effects.
Antimicrobial Activity
Nitrobenzimidazole derivatives have shown significant promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[3][4][5]. The mechanism is often attributed to the reduction of the nitro group by microbial nitroreductases, leading to the generation of reactive nitrogen species that can damage microbial DNA and other critical cellular components[2].
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-Nitro-2-(aryl)-1H-benzimidazoles | E. coli | 2 - 16 | [6] |
| S. aureus | 2 - 16 | [6] | |
| C. albicans | 8 - 16 | [6] | |
| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | E. coli | <4 | [3] |
| S. aureus | <4 | [3] | |
| Ciprofloxacin (Standard) | E. coli | 8 - 16 | [6] |
| S. aureus | 8 - 16 | [6] | |
| Fluconazole (Standard) | C. albicans | 4 - 128 | [6] |
Table 1: Comparative Antimicrobial Activity (MIC) of Nitrobenzimidazole Derivatives.
The data indicates that the nature of the substituent at the 2-position significantly influences the antimicrobial spectrum and potency. For (4-nitro-1H-benzimidazol-2-yl)methanol, the presence of the methanol group at the 2-position may modulate its antimicrobial profile compared to aryl-substituted analogues.
Anticancer Activity
The anticancer potential of nitrobenzimidazoles is an area of active investigation[1][7][8]. These compounds can induce apoptosis and cause cell cycle arrest in cancer cells[7]. One of the proposed mechanisms involves the inhibition of key enzymes in DNA repair pathways, such as Poly (ADP-ribose) polymerase (PARP)[1].
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-substituted 6-nitro-1H-benzimidazoles | Various | 1.84 - 10.28 (µg/mL) | [6] |
| Compound E12 (a benzimidazole derivative) | K562 (CML) | 11.07 | [7] |
| Paclitaxel (Standard) | Various | 1.38 - 6.13 | [6] |
Table 2: Comparative Anticancer Activity (IC50) of Nitrobenzimidazole Derivatives.
The substitution pattern on the benzimidazole ring is a critical factor in determining cytotoxic efficacy. The position of the nitro group, in particular, can significantly impact the anticancer activity.
Antiparasitic Activity
Nitrobenzimidazoles have also demonstrated significant antiparasitic activity against a range of protozoa and helminths[9][10][11]. Similar to their antimicrobial mechanism, their antiparasitic action is believed to involve the reductive activation of the nitro group within the parasite[12].
| Compound/Derivative | Parasite | Activity Metric | Result | Reference |
| Benzimidazolyl-2-hydrazones | Trichinella spiralis | % Effectiveness | 100% (at 50 µg/ml) | [9] |
| Various Benzimidazoles | Giardia lamblia | More active than Metronidazole | - | [11] |
| Albendazole (Standard) | Trichinella spiralis | Standard anthelmintic | - | [13] |
Table 3: Comparative Antiparasitic Activity of Benzimidazole Derivatives.
The potent activity of various benzimidazole derivatives against parasites highlights the potential of (4-nitro-1H-benzimidazol-2-yl)methanol as a lead compound for the development of new antiparasitic agents.
Experimental Protocols
The bioactivity data presented in this guide are typically generated using standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Mechanistic Insights and Signaling Pathways
The biological activity of nitrobenzimidazoles is intrinsically linked to the reductive metabolism of the nitro group. This process is a key initiating step in their mechanism of action against microbes, parasites, and cancer cells.
Caption: Proposed mechanism of action for nitrobenzimidazoles.
This generalized pathway illustrates the conversion of a parent nitrobenzimidazole into cytotoxic reactive nitrogen species by cellular nitroreductases, which are present in many microbes, parasites, and also in mammalian cells, including cancer cells.
Experimental and Analytical Workflow
The discovery and validation of novel bioactive compounds like (4-nitro-1H-benzimidazol-2-yl)methanol follows a structured workflow from synthesis to comprehensive biological evaluation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents | Scilit [scilit.com]
- 5. rroij.com [rroij.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Anthelminitic, Antioxident Activity and In silico Adme Study of Synthesized Nitro benzimidazole Derivatives [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Analysis of (4-nitro-1H-benzimidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of a nitro group onto this scaffold can significantly modulate its biological activity, making nitrobenzimidazole derivatives a subject of intense research for antimicrobial and anticancer applications.[1][2] This guide provides a comprehensive, in-depth technical overview of a reproducible synthetic protocol for (4-nitro-1H-benzimidazol-2-yl)methanol, a less-explored isomer, and presents a comparative analysis of its potential performance against more commonly studied nitrobenzimidazole analogues.
As Senior Application Scientists, our goal is to bridge the gap between theoretical synthesis and practical, reproducible results. This document is structured to provide not just a protocol, but a self-validating experimental framework, grounded in established chemical principles and supported by verifiable data.
The Strategic Importance of the 4-Nitro Substitution
The position of the nitro group on the benzimidazole ring is critical in defining the molecule's electronic properties and, consequently, its interaction with biological targets.[3] While 5-nitro and 6-nitro isomers are more commonly reported, the 4-nitro substitution presents a unique electronic and steric profile that warrants investigation for novel structure-activity relationships (SAR). This guide focuses on a reproducible pathway to access this specific isomer, enabling further exploration of its therapeutic potential.
Synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol: A Detailed Protocol
The following protocol is an adaptation of the well-established Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[4] In this case, we utilize 3-nitro-o-phenylenediamine and glycolic acid to yield the target compound. The choice of this method is based on its reliability and the commercial availability of the starting materials.
Experimental Protocol: Synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol
Materials:
-
3-Nitro-o-phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid
-
Sodium bicarbonate (NaHCO₃) solution
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-o-phenylenediamine (1.53 g, 10 mmol) and glycolic acid (0.91 g, 12 mmol) in 20 mL of dimethylformamide (DMF).
-
Acid Catalyst Addition: To the stirred solution, add 5 mL of 4M hydrochloric acid. The acid acts as a catalyst to promote the condensation reaction.
-
Reflux: Heat the reaction mixture to 100-110 °C and maintain a gentle reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) solvent system. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine solution (50 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure (4-nitro-1H-benzimidazol-2-yl)methanol.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that is effective at dissolving both the starting materials and the reaction intermediates. Its high boiling point is suitable for reflux conditions.
-
Acid Catalysis: The hydrochloric acid protonates the carbonyl group of glycolic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
-
Neutralization and Extraction: The neutralization step is crucial to deprotonate the benzimidazole nitrogen and make the product less water-soluble, allowing for efficient extraction into an organic solvent like ethyl acetate.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol.
Characterization and Validation
Predicted ¹H and ¹³C NMR Data for (4-nitro-1H-benzimidazol-2-yl)methanol (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
Note: The predicted NMR data is generated using advanced computational algorithms and should be used as a reference. Experimental values may vary slightly.
Diagram of the Logical Relationship for Characterization
Caption: Validation workflow for synthesized (4-nitro-1H-benzimidazol-2-yl)methanol.
Comparative Analysis: Performance Against Alternative Nitrobenzimidazoles
To provide context for the potential utility of (4-nitro-1H-benzimidazol-2-yl)methanol, it is essential to compare its anticipated biological activities with those of its structural isomers and other relevant benzimidazole derivatives. The nitro group is a well-known pharmacophore that can enhance antimicrobial and anticancer properties.[6][7] The following tables summarize reported bioactivity data for several nitrobenzimidazole analogues.
Table 1: Comparative Antimicrobial Activity of Nitrobenzimidazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2-Aryl-6-nitro-1H-benzimidazole derivative | 2-16 | 2-16 | 8-16 | [6] |
| 5(6)-Nitrobenzimidazole derivative | 12.5-50 | >100 | 12.5-25 | [6] |
| Halogenated 2-(trifluoromethyl)benzimidazoles | 0.49 | - | - | [8] |
| (4-nitro-1H-benzimidazol-2-yl)methanol | To be determined | To be determined | To be determined |
Table 2: Comparative Anticancer Activity of Nitrobenzimidazole Derivatives (IC₅₀ in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | K562 (Leukemia) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | 0.028 | - | - | [9] |
| 5(6)-Nitrobenzimidazole-Co complex | 10.30 | - | - | [6] |
| 6-Nitro-1H-benzimidazole derivative | 1.84-10.28 | 1.84-10.28 | - | [6] |
| (4-nitro-1H-benzimidazol-2-yl)methanol | To be determined | To be determined | To be determined |
The data presented in these tables highlight the significant impact of the substitution pattern on the biological activity of nitrobenzimidazoles. The potent anticancer activity of the 2-aryl-5(6)-nitro derivative underscores the importance of the substituents at both the 2- and 5(6)-positions.[9] The unique 4-nitro substitution of the title compound may lead to a distinct biological profile due to altered electronic distribution and steric hindrance, which could influence its interaction with target enzymes or receptors.
Diagram of Potential Anticancer Mechanism of Action
Caption: Potential mechanism of anticancer activity for nitrobenzimidazole derivatives.
Conclusion and Future Directions
This guide provides a robust and reproducible protocol for the synthesis of (4-nitro-1H-benzimidazol-2-yl)methanol, a compound with potential for novel biological activities. By offering a detailed experimental procedure, predicted characterization data, and a comparative analysis with related compounds, we aim to empower researchers to confidently synthesize and evaluate this molecule. The exploration of less-common isomers like the 4-nitro derivative is crucial for expanding the chemical space for drug discovery and for developing a deeper understanding of the structure-activity relationships within the benzimidazole class of compounds. Future work should focus on the experimental validation of the proposed synthesis, the acquisition of definitive characterization data, and the comprehensive biological evaluation of (4-nitro-1H-benzimidazol-2-yl)methanol to ascertain its therapeutic potential.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 20, 2026, from [Link]
- BenchChem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Retrieved February 20, 2026, from a relevant BenchChem technical guide.
- Guzman, A., et al. (2011). Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1254-1257.
- Khattab, M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22863-22885.
- Begunov, A. A., et al. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Antibiotics and Chemotherapy, 68(5-6), 33-40.
- Various Authors. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Cancer Research and Therapeutics, 19(7), 1735-1745.
- Koparal, A. S., et al. (2026). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- BenchChem. (2025). A Comparative Guide to the Bioactivity of Nitrobenzimidazoles: Evaluating 2-Ethyl-6-nitro-1H-benzimidazole in Context. Retrieved February 20, 2026, from a relevant BenchChem technical guide.
- Janeczko, M., et al. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology, 65(2), 191-197.
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Retrieved February 20, 2026, from [Link]
- Khattab, S. N. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry, 12(6), 500-511.
- Poddar, S. K., et al. (2015). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-238.
- Al-blewi, F. F., et al. (2022). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 237, 114387.
- Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Journal of Computational Methods in Molecular Design, 2(4), 149-157.
- Kumar, A., et al. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 7(1), 1-10.
- Patel, D. R., & Patel, K. D. (2025). Synthesis of Benzimidazoles using High Yield Thermal Method. International Journal for Multidisciplinary Research, 7(3).
- Yang, D., et al. (2005).
-
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 20, 2026, from [Link]
- Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.
- Bouyahya, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5334.
-
PubChem. (n.d.). 2-(Hydroxymethyl)-1H-benzimidazole. Retrieved February 20, 2026, from [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. banglajol.info [banglajol.info]
- 5. acdlabs.com [acdlabs.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-nitro-1H-benzimidazol-2-yl)methanol for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (4-nitro-1H-benzimidazol-2-yl)methanol. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safe and compliant waste management. The procedures outlined are based on established protocols for structurally similar nitroaromatic and benzimidazole compounds, in alignment with federal and state hazardous waste regulations.
Hazard Assessment and Profile
(4-nitro-1H-benzimidazol-2-yl)methanol is a heterocyclic compound containing a nitroaromatic moiety. Compounds in this class are often characterized by one or more of the following hazards:
-
Toxicity: Nitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Mutagenicity and Carcinogenicity: Some nitroaromatic compounds are suspected of causing genetic defects or cancer.[1]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]
-
Environmental Hazard: Many nitroaromatic compounds are toxic to aquatic life with long-lasting effects.[1]
-
Reactivity: The nitro group can impart explosive properties, particularly in the presence of certain other functional groups or under specific conditions. Mixtures of nitric acid with nitroaromatics can be highly explosive.
The benzimidazole core is found in many biologically active molecules, and while not inherently as hazardous as the nitroaromatic group, it contributes to the overall chemical properties of the molecule.
Table 1: GHS Hazard Classifications of Structurally Similar Compounds
| Compound | CAS Number | GHS Hazard Statements |
| 1-Chloro-4-nitrobenzene | 100-00-5 | Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[1] |
| 1-Iodo-4-nitrobenzene | 636-98-6 | Harmful if swallowed (H302); Harmful in contact with skin (H312); Causes skin irritation (H315); Causes serious eye irritation (H319); Harmful if inhaled (H332); May cause respiratory irritation (H335).[1] |
| 4-Nitroimidazole | 3034-38-6 | Harmful if swallowed (H302).[2] |
| 1H-Benzimidazole-2-methanol | 4856-97-7 | Harmful if swallowed, in contact with skin or if inhaled; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3] |
Given this information, (4-nitro-1H-benzimidazol-2-yl)methanol should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.
Regulatory Framework for Hazardous Waste Disposal
The disposal of (4-nitro-1H-benzimidazol-2-yl)methanol is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[4] These regulations ensure the "cradle-to-grave" management of hazardous materials. State and local regulations may be more stringent than federal requirements.
Key Regulatory Considerations:
-
Waste Classification: Based on its chemical structure, (4-nitro-1H-benzimidazol-2-yl)methanol waste is likely to be classified as hazardous due to toxicity.
-
Generator Status: Your laboratory will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month.[5] This status determines the specific regulations for on-site accumulation time, container management, and reporting.[5]
-
EPA Identification Number: SQGs and LQGs are required to have an EPA identification number.[5]
-
Manifest System: A hazardous waste manifest is required to track the waste from the point of generation to its final disposal facility.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe segregation, storage, and preparation of (4-nitro-1H-benzimidazol-2-yl)methanol waste for disposal.
3.1. Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
3.2. Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Dedicated Waste Container: Collect (4-nitro-1H-benzimidazol-2-yl)methanol waste in a dedicated container labeled "Hazardous Waste."
-
Container Compatibility: The container must be made of a material compatible with the waste (e.g., glass or high-density polyethylene) and have a secure, leak-proof lid.[7][8]
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(4-nitro-1H-benzimidazol-2-yl)methanol"
-
The approximate concentration and volume
-
The date of accumulation
-
Appropriate hazard pictograms (e.g., toxic, environmental hazard)[1]
-
3.3. On-site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, under the control of laboratory personnel.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Chemicals: Do not store with incompatible chemicals, such as strong oxidizing agents or acids.
3.4. Arranging for Disposal
-
Contact your Institution's EHS Department: Your facility's Environmental Health and Safety (EHS) department will have specific procedures for hazardous waste pickup and disposal.
-
Licensed Hazardous Waste Contractor: The EHS department will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the waste.
Recommended Final Disposal Method: High-Temperature Incineration
The most suitable disposal method for (4-nitro-1H-benzimidazol-2-yl)methanol is high-temperature incineration at a permitted hazardous waste facility.[1]
-
Process: The waste is burned in a specialized incinerator at temperatures typically exceeding 1,800°F, which destroys the toxic organic compounds.[1]
-
Emission Control: The incinerator is equipped with advanced air pollution control systems to neutralize harmful gases produced during combustion.[1]
-
Ash Disposal: The resulting ash is tested to ensure it is non-hazardous before being landfilled. If it remains hazardous, it is disposed of in a secure hazardous waste landfill.[1]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Place the absorbent material in a sealed container and label it as hazardous waste.
-
If the spill is large or you are unsure how to proceed, contact your EHS department immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of (4-nitro-1H-benzimidazol-2-yl)methanol.
Caption: Decision workflow for the disposal of (4-nitro-1H-benzimidazol-2-yl)methanol.
Caption: Step-by-step experimental workflow for waste disposal.
References
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
- OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Safety data sheet - CPAChem.
- SAFETY DATA SHEET - Fisher Scientific.
Sources
Comprehensive Safety and Handling Guide for (4-nitro-1H-benzimidazol-2-yl)methanol
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
This document provides essential safety protocols and operational guidance for the handling and disposal of (4-nitro-1H-benzimidazol-2-yl)methanol. As a nitro-substituted benzimidazole derivative, this compound requires careful management to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices rooted in established safety principles for analogous chemical structures.
Presumed Hazard Profile
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on the classification of 1H-Benzimidazole-2-methanol[1][2]. Nitroaromatic compounds are often categorized as toxic through these exposure routes[3].
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[1].
-
Organ Toxicity: Prolonged or repeated exposure to related nitro compounds carries a risk of organ damage. A specific concern with nitroanilines is the potential for methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood[3].
-
Combustibility: While likely a combustible solid, the primary hazards are toxicological. However, dusts of organic compounds can form explosive mixtures with air[4].
Core Personal Protective Equipment (PPE) Requirements
Adherence to the following PPE standards is mandatory to minimize exposure. The selection of specific equipment must be based on a risk assessment of the planned procedure.
| Protection Type | Specification | Rationale and Expert Insight |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles are the minimum requirement. A face shield must be worn over goggles when there is a splash or explosion hazard[3][5]. | Protects against accidental splashes of solutions or contact with airborne solid particles. The face shield provides a secondary barrier for the entire face during higher-risk procedures like handling larger quantities or highly exothermic reactions. |
| Skin Protection | Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness) are recommended. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound[3][5][6]. Lab Coat: A clean, fully buttoned, flame-resistant lab coat must be worn[3][5]. Clothing: Full-length pants and closed-toe shoes are required. Avoid fabrics like polyester or acrylic[5]. | Nitrile gloves offer broad protection against many laboratory chemicals, but it is crucial to use proper removal techniques to avoid skin contact[7]. A flame-resistant lab coat and appropriate clothing protect the skin from accidental contact and are a critical last line of defense. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P95) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely[6]. | The primary inhalation risk from the solid form is airborne particulates. All weighing and solution preparation should ideally be performed within a chemical fume hood to utilize engineering controls as the primary means of exposure prevention[3][6]. |
Operational Plan: A Step-by-Step Workflow
This section details the procedural workflow for the safe management of (4-nitro-1H-benzimidazol-2-yl)methanol from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and hazard warnings.
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area[8]. Keep it segregated from strong oxidizing agents[1][4].
Weighing and Solution Preparation
This process presents the highest risk of exposure to the solid compound.
-
Preparation: Ensure a certified chemical fume hood is operational. Verify that an eyewash station and safety shower are accessible.
-
Weighing: Conduct all weighing operations within the fume hood to minimize inhalation exposure[3]. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Handling: Handle the solid material carefully to prevent the formation of dust[3][4].
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. If using a solvent like methanol, be aware of its own high flammability and toxicity and handle accordingly[9][10][11].
Experimental Handling Workflow
The following diagram outlines the logical flow for safely handling (4-nitro-1H-benzimidazol-2-yl)methanol in a laboratory setting.
Caption: Workflow for Safe Handling of (4-nitro-1H-benzimidazol-2-yl)methanol.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so[8]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration[8]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[8]. Seek immediate medical attention.
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal[4]. Clean the area with an appropriate solvent.
Disposal Plan: Ensuring Regulatory Compliance
Proper disposal is critical to prevent environmental contamination. Nitro compounds may require specific waste streams due to their reactivity and toxicity.
-
Solid Waste:
-
Unused or expired (4-nitro-1H-benzimidazol-2-yl)methanol.
-
Contaminated PPE (gloves, disposable lab coats, weighing papers).
-
Collect all solid waste in a dedicated, clearly labeled hazardous waste container[3].
-
-
Liquid Waste:
-
Solutions containing the compound must be collected in a labeled hazardous waste container.
-
Crucially, do not mix nitro compounds with alkaline waste, as this can create potentially unstable or explosive conditions [12].
-
Segregate organic solvent waste from aqueous waste. Nitric acid-containing wastes should be neutralized before disposal[13]. Acidic and basic waste streams should be kept separate[14].
-
-
Container Disposal:
-
Empty containers may contain residual dust and should be managed as hazardous waste[4]. Do not reuse containers.
-
References
- Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. BenchChem.
- Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. BenchChem.
- Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Center.
- Personal Protective Equipment for Chemical Handling. Real Safety.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- SAFETY DATA SHEET - 1H-Benzimidazole-2-methanol. Fisher Scientific.
- SAFETY DATA SHEET - Methanol. Sigma-Aldrich.
- Material Safety Data Sheet - 2-METHYL-5-NITRO IMIDAZOLE. CDH Fine Chemical.
- Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg.
- Proper disposal of chemicals. Sciencemadness Wiki.
- 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. PMC.
- Safety data sheet - 4-Nitroimidazole. CPAChem.
- 1H-Benzimidazole-2-methanol SDS. ECHEMI.
- Hazardous Waste Disposal Guide. Northwestern University.
- Methanol Safety Data Sheet. Petro-Canada Lubricants.
- Methanol - Standard Operating Procedure. UCLA.
- SAFETY DATA SHEET - Methanol. Methanex Corporation.
- 2-(4-nitro-1H-imidazol-1-yl)ethan-1-ol. PubChem.
- 1-Methyl-5-nitro-1H-imidazole-2-methanol Safety Data Sheet. Santa Cruz Biotechnology.
- Chemical Safety Data Sheet - 1H-Benzimidazole-2-methanol. ChemicalBook.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. methanex.com [methanex.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. methanex.com [methanex.com]
- 12. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
